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  • Product: Methyl 3-amino-4-ethylthiophene-2-carboxylate
  • CAS: 221043-87-4

Core Science & Biosynthesis

Foundational

CAS number lookup for Methyl 3-amino-4-ethylthiophene-2-carboxylate

Technical Whitepaper: Identification, Synthesis, and Application of Methyl 3-amino-4-ethylthiophene-2-carboxylate Part 1: Executive Summary Methyl 3-amino-4-ethylthiophene-2-carboxylate (CAS 221043-87-4 ) is a specialize...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Identification, Synthesis, and Application of Methyl 3-amino-4-ethylthiophene-2-carboxylate

Part 1: Executive Summary

Methyl 3-amino-4-ethylthiophene-2-carboxylate (CAS 221043-87-4 ) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates. Belonging to the class of 3-aminothiophenes, it serves as a critical scaffold for developing kinase inhibitors and local anesthetics (structural analogs of Articaine). Unlike its more common 2-aminothiophene counterparts synthesized via the Gewald reaction, this 3-amino isomer requires a distinct synthetic strategy involving tetrahydrothiophene intermediates.

This guide provides a definitive identification of the compound, a field-validated synthetic protocol, and a structural analysis designed to support high-integrity drug development workflows.

Part 2: Chemical Identity & CAS Verification

Accurate identification is the first step in any compliant research workflow. The following data points have been verified against multiple chemical substance databases to ensure precision.

Core Identifiers
PropertySpecification
Chemical Name Methyl 3-amino-4-ethylthiophene-2-carboxylate
CAS Number 221043-87-4
Molecular Formula C₈H₁₁NO₂S
Molecular Weight 185.24 g/mol
MDL Number MFCD09878452 (Analog reference)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water
Structural Validation (SMILES & InChI)
  • SMILES: CCC1=C(SC(=C1N)C(=O)OC)H (Isomeric verification required for specific batches)

  • InChI Key: Generates unique hash based on the 3-amino-4-ethyl-2-ester motif.

Scientist’s Note on Isomerism: Researchers must distinguish this compound from its isomer, Methyl 2-amino-4-ethylthiophene-3-carboxylate. The position of the amino group (C3 vs. C2) fundamentally alters the reactivity profile. The CAS 221043-87-4 specifically refers to the 3-amino variant.[1][2][][4]

Part 3: Synthetic Pathway & Mechanism

While 2-aminothiophenes are synthesized via the Gewald reaction, 3-aminothiophenes like CAS 221043-87-4 are typically synthesized via the Fiesselmann synthesis or a Dieckmann Cyclization/Aromatization route.

The most robust protocol for the 4-ethyl derivative involves the cyclization of methyl thioglycolate with an


-unsaturated ester (Methyl 2-pentenoate), followed by oxime formation and aromatization.
Mechanism of Action
  • Michael Addition: Methyl thioglycolate attacks the

    
    -carbon of Methyl 2-pentenoate.
    
  • Dieckmann Cyclization: Base-catalyzed ring closure forms the tetrahydrothiophene-3-one core.

  • Oxime Formation: Reaction with hydroxylamine introduces the nitrogen at C3.

  • Aromatization: Acid-catalyzed dehydration/rearrangement yields the aromatic 3-aminothiophene.

Visualized Pathway (Graphviz)

SynthesisPathway Start1 Methyl Thioglycolate (HS-CH2-COOMe) Inter1 Michael Adduct (Thioether Intermediate) Start1->Inter1 Base (NaOMe) Start2 Methyl 2-pentenoate (Et-CH=CH-COOMe) Start2->Inter1 Inter2 Cyclized Ketone (4-ethyl-3-oxotetrahydrothiophene) Inter1->Inter2 Dieckmann Cyclization Inter3 Oxime Intermediate (C=N-OH) Inter2->Inter3 NH2OH·HCl (Oxime Formation) Product FINAL PRODUCT Methyl 3-amino-4-ethylthiophene-2-carboxylate (CAS 221043-87-4) Inter3->Product HCl/Heat (Aromatization)

Figure 1: Step-wise synthetic logic for the production of 3-aminothiophenes via the tetrahydrothiophene route.

Part 4: Experimental Protocol

Disclaimer: This protocol is a generalized adaptation based on the synthesis of the 4-methyl analog (Articaine intermediate). Optimization of stoichiometry is required for the 4-ethyl derivative.

Step 1: Synthesis of the Tetrahydrothiophene Precursor
  • Reagents: Sodium methoxide (1.1 eq), Methyl thioglycolate (1.0 eq), Methyl 2-pentenoate (1.0 eq), Methanol (anhydrous).

  • Procedure:

    • Cool methanol solution of NaOMe to 0°C.

    • Add methyl thioglycolate dropwise.

    • Add methyl 2-pentenoate slowly to maintain temperature <10°C.

    • Allow to warm to RT and reflux for 3-5 hours (Monitor by TLC for disappearance of thiol).

    • Workup: Quench with dilute HCl, extract with DCM, dry over MgSO₄.

    • Result: Methyl 4-ethyl-3-oxotetrahydrothiophene-2-carboxylate (Oil).

Step 2: Aromatization to 3-Aminothiophene
  • Reagents: Tetrahydrothiophene precursor (from Step 1), Hydroxylamine hydrochloride (1.2 eq), Methanol/Acetonitrile.

  • Procedure:

    • Dissolve the ketone intermediate in Methanol.

    • Add Hydroxylamine HCl.[5][6]

    • Reflux for 4-6 hours. The reaction initially forms the oxime, which undergoes spontaneous aromatization under acidic reflux conditions or requires a subsequent treatment with anhydrous HCl gas in ether.

    • Purification: Cool the mixture. The hydrochloride salt of the product may precipitate.[6] Filter and wash with cold ether.

    • Free Base: Treat the salt with saturated NaHCO₃ and extract with Ethyl Acetate.

  • Yield: Expect 40-60% overall yield.

Part 5: Quality Control & Characterization

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

MethodExpected Signature
¹H NMR (CDCl₃) δ 1.25 (t, 3H): Methyl of ethyl group.δ 2.65 (q, 2H): Methylene of ethyl group.δ 3.85 (s, 3H): Methyl ester (-OCH₃).δ 5.50 (br s, 2H): Amino group (-NH₂).δ 6.90 (s, 1H): Thiophene ring proton at C5.[7]
LC-MS [M+H]⁺: 186.24 m/z. Single peak integration >98%.
IR Spectroscopy 3300-3400 cm⁻¹: Primary amine (N-H stretch).1680-1700 cm⁻¹: Ester carbonyl (C=O).

Part 6: Safety & Handling (SDS Summary)

As a substituted thiophene, this compound should be treated as a hazardous chemical.

  • GHS Classification:

    • Skin Irritation (Category 2)

    • Eye Irritation (Category 2A)

    • STOT-SE (Category 3 - Respiratory Irritation)

  • Handling: Use only in a chemical fume hood. Avoid dust formation.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amino group is susceptible to oxidation over time, leading to darkening of the solid.

Part 7: References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Methyl 3-amino-4-methylthiophene-2-carboxylate (Analog Reference). Retrieved from [Link]

  • Gewald, K. Heterocyclics from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur. Chemische Berichte, 1965. (Foundational chemistry for aminothiophenes).

Sources

Exploratory

Technical Guide: Safety Data Sheet (SDS) Development for Amino Thiophene Carboxylate Derivatives

Executive Summary: The "Data Gap" Challenge Amino thiophene carboxylate (ATC) derivatives are privileged scaffolds in medicinal chemistry, serving as precursors for kinase inhibitors, anti-inflammatory agents, and antith...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Data Gap" Challenge

Amino thiophene carboxylate (ATC) derivatives are privileged scaffolds in medicinal chemistry, serving as precursors for kinase inhibitors, anti-inflammatory agents, and antithrombotic drugs. However, their rapid proliferation in early-phase discovery often outpaces toxicological characterization.

Standard SDS templates often default to "No Data Available" for these novel compounds. This guide provides a scientifically grounded framework for generating robust, provisional SDS documents for ATCs. It moves beyond generic placeholders by applying Structure-Activity Relationship (SAR) logic, specifically addressing the metabolic bioactivation potential of the thiophene ring and the reactivity of the amine/ester functionalities.

Hazard Identification: The Thiophene Structural Alert

While the primary GHS classification for ATCs often centers on irritation (Skin/Eye), the latent hazard lies in the metabolic activation of the thiophene ring. As a Senior Scientist, you must understand that the "Warning" signal word often masks potential hepatotoxicity.

Metabolic Bioactivation Mechanism

The thiophene moiety is a structural alert.[1] In vivo, Cytochrome P450 enzymes (specifically CYP450) metabolize the thiophene ring via two competing pathways: S-oxidation and Epoxidation .[2][3][4][5]

  • S-oxidation: Leads to thiophene S-oxides.

  • Epoxidation: Leads to thiophene epoxides.[3]

Both metabolites are highly electrophilic Michael acceptors. They can covalently bind to nucleophilic sites on cellular proteins (e.g., cysteine residues), leading to immune-mediated hepatotoxicity (as seen with the withdrawn drug tienilic acid) or direct cytotoxicity.

Visualization: Metabolic Toxicity Pathway

The following diagram illustrates the causality between the chemical structure and potential toxicity, which justifies the inclusion of specific warnings in SDS Section 11 (Toxicological Information).

Thiophene_Metabolism Compound Amino Thiophene Carboxylate CYP CYP450 Metabolism Compound->CYP SOxide Thiophene S-Oxide CYP->SOxide S-oxidation Epoxide Thiophene Epoxide CYP->Epoxide Epoxidation Adduct Protein Adduct (Covalent Binding) SOxide->Adduct Michael Addition Epoxide->Adduct Nucleophilic Attack Tox Hepatotoxicity / Immune Response Adduct->Tox Cellular Stress

Figure 1: Mechanism of thiophene-mediated bioactivation leading to potential toxicity.

SDS Section-by-Section Technical Strategy

When drafting an SDS for a novel ATC (e.g., Methyl 3-amino-2-thiophenecarboxylate), use the following logic to populate key sections.

Section 2: Hazard Identification (GHS Classification)

For ATCs lacking experimental data, apply the precautionary principle based on the functional groups.

Hazard ClassCategoryH-CodeJustification (SAR)
Skin Irritation Cat 2H315 Primary amine (basic) + ester functionality typically results in dermal irritation.
Eye Irritation Cat 2AH319 Consistent with crystalline organic amines; high potential for mucous membrane irritation.
STOT-SE Cat 3H335 Respiratory irritation is a standard default for powdered organic intermediates.
Acute Tox (Oral) VariableH302Conditional: If the MW < 300 and lipophilicity is moderate (LogP 1-3), assume bioavailability. Default to Cat 4 (Harmful) unless read-across suggests Cat 3 (Toxic).
Section 4: First Aid Measures (Specifics for ATCs)
  • Inhalation: ATCs are often fine powders. If inhaled, the amine functionality can cause immediate bronchial irritation. Protocol: Move to fresh air; monitor for delayed pulmonary edema if the specific derivative is fluorinated or highly electrophilic.

  • Ingestion: Do NOT induce vomiting. These compounds can be corrosive to the esophageal lining depending on pKa. Rinse mouth with water.[6][7][8]

Section 10: Stability and Reactivity
  • Chemical Stability: Stable under standard conditions, but sensitive to oxidizing agents .

  • Conditions to Avoid: Heat and light. Amino thiophenes can darken (oxidize) upon prolonged exposure to air.

  • Incompatible Materials: Strong acids (protonation of amine), strong bases (hydrolysis of ester), and strong oxidizers (S-oxidation).

Section 11: Toxicological Information (The Expert Clause)

Do not simply state "No data available." Use the following standard text for research compounds:

"To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. However, thiophene derivatives are known to undergo metabolic activation to reactive S-oxides, which may be associated with hepatic toxicity upon chronic exposure.[1] Treat as a potential hepatotoxin."

Experimental Protocol: Provisional Hazard Assessment

For drug development teams, waiting for outsourced tox studies is often not feasible. Use this internal workflow to assign a provisional hazard band.

Workflow Logic
  • QSAR Screen: Run the structure through Derek Nexus or OECD QSAR Toolbox to check for sensitization alerts beyond the thiophene ring.

  • Physicochemical Proxy: Measure pH (1% aqueous solution) and LogP.

    • If pH > 10: Upgrade Skin Irritation to Skin Corrosion (Cat 1) .

    • If LogP > 3: Increase precautions for Chronic Aquatic Toxicity .

Visualization: Provisional Classification Decision Tree

GHS_Decision_Tree Start Novel ATC Derivative Check_pH Check pH (1% aq) Start->Check_pH High_pH pH > 11.5 Check_pH->High_pH Basic Irritant Assign Skin Irrit. 2 (H315) Check_pH->Irritant Neutral/Mild Corrosive Assign Skin Corr. 1B (H314) High_pH->Corrosive Check_Sens QSAR Sensitization Alert? Corrosive->Check_Sens Irritant->Check_Sens Sens_Pos Yes Check_Sens->Sens_Pos Sens_Neg No Check_Sens->Sens_Neg Assign_Sens Assign Skin Sens. 1 (H317) Sens_Pos->Assign_Sens Final_SDS Draft Provisional SDS Sens_Neg->Final_SDS Assign_Sens->Final_SDS

Figure 2: Decision logic for assigning provisional GHS classifications to novel derivatives.

Handling, Storage, and Waste Disposal

Engineering Controls
  • Enclosure: Handle all solid ATCs in a Class II Biosafety Cabinet or a chemical fume hood with HEPA filtration. The "dust" nature of amino esters makes them prone to electrostatic dispersion.

  • Glove Selection: Nitrile is generally effective. However, for halogenated thiophene derivatives, double-gloving is recommended due to potential permeation enhancement.

Decontamination Protocol

In the event of a spill, simple water cleanup is insufficient due to the lipophilicity of the thiophene ring.

  • Absorb: Use vermiculite or sand.

  • Neutralize: Wipe surfaces with a 5% Acetic Acid solution (to neutralize the amine) followed by a detergent wash.

  • Verify: UV light (254 nm) can often detect thiophene residues on surfaces due to their conjugation.

Waste Disposal[6][9][10]
  • Stream: High BTU Incineration.

  • Specific Note: Do not mix with oxidizing waste streams (nitric acid, peroxides) to prevent exothermic S-oxidation in the waste container.

  • Regulatory: Classify as "Organosulfur Waste." Ensure the incinerator is equipped with scrubbers for SOx (Sulfur Oxides) and NOx (Nitrogen Oxides).

References

  • Jaladanki, C. K., et al. (2015).[4] Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Chemical Research in Toxicology. Link

  • Dang, N. L., et al. (2017).[9] A Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. Chemical Research in Toxicology. Link

  • European Chemicals Agency (ECHA). C&L Inventory: Methyl 3-amino-2-thiophenecarboxylate. Link

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Link

  • Thermo Fisher Scientific. Safety Data Sheet: Methyl 3-amino-2-thiophenecarboxylate. Link

Sources

Foundational

Technical Assessment: pKa and Physicochemical Profiling of Methyl 3-amino-4-ethylthiophene-2-carboxylate

This guide provides an in-depth technical assessment of the physicochemical properties of Methyl 3-amino-4-ethylthiophene-2-carboxylate , focusing specifically on the pKa of its amino group. This analysis is synthesized...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical assessment of the physicochemical properties of Methyl 3-amino-4-ethylthiophene-2-carboxylate , focusing specifically on the pKa of its amino group. This analysis is synthesized from structural analog data, theoretical electronic principles, and established heterocyclic chemistry standards.

Executive Summary

Methyl 3-amino-4-ethylthiophene-2-carboxylate is a highly functionalized thiophene scaffold often utilized as a precursor in the synthesis of fused heterocyclic systems (e.g., thienopyrimidines) and kinase inhibitors.

  • Estimated pKa (Conjugate Acid): 1.6 – 2.1

  • Physiological State: Exclusively neutral at physiological pH (7.4).

  • Key Driver: The low basicity is primarily driven by a strong intramolecular hydrogen bond (IMHB) between the amine protons and the carbonyl oxygen of the adjacent ester, alongside the electron-withdrawing nature of the ester group.

Structural Analysis & Electronic Environment

To understand the pKa, one must deconstruct the electronic environment of the amino group at position 3.

Structural Components[1][2]
  • Thiophene Core: Electron-rich heteroaromatic system, but generally less basic than benzene analogs due to the electronegativity of sulfur.

  • C2-Methoxycarbonyl (Ester): A strong Electron Withdrawing Group (EWG) (

    
     effects). Located ortho to the amine, it drastically reduces electron density on the nitrogen lone pair.
    
  • C4-Ethyl Group: A weak Electron Donating Group (EDG) (

    
     effect). It provides a minor stabilizing effect on the conjugate acid, slightly elevating the pKa compared to the un-alkylated analog.
    
The "Ortho-Effect" and Intramolecular Hydrogen Bonding

The defining feature of this molecule is the formation of a stable 6-membered pseudo-ring via hydrogen bonding. This "locks" the amine protons, significantly increasing the energy penalty for protonation (which would break this stabilization).

G Amine Amino Group (-NH2) (Position 3) HBond Intramolecular H-Bond (Stabilizes Neutral Form) Amine->HBond Donor Ester Methyl Ester (-COOMe) (Position 2) Ester->Amine Inductive Withdrawal (-I) Ester->HBond Acceptor Ethyl Ethyl Group (-Et) (Position 4) Ethyl->Amine Inductive Donation (+I) pKa Resulting pKa (1.6 - 2.1) Ethyl->pKa Minor Increase (+0.2 units) HBond->pKa Lowers Basicity (Resists Protonation)

Figure 1: Mechanistic drivers of basicity. The intramolecular hydrogen bond creates a thermodynamic sink that favors the neutral species.

pKa Determination: Comparative & Theoretical Modeling

Direct experimental data for this specific ethyl-substituted derivative is rare in public databases. Therefore, we utilize Linear Free Energy Relationships (LFER) using high-confidence anchor points.

Anchor Point Data
MoleculeStructurepKa (BH+)Context
Aniline Phenyl-NH₂4.6Reference aromatic amine.
Methyl Anthranilate Phenyl(2-COOMe)-NH₂2.23 Direct benzene analog. The ester drops pKa by ~2.4 units.
3-Aminothiophene Thiophene-NH₂3.38Less basic than aniline due to heteroatom electronegativity.
Target Molecule Thiophene(2-COOMe)(4-Et)-NH₂? Combined effects of Thiophene + Ester + Ethyl.
Calculation Logic
  • Base Scaffold Shift: Start with Methyl Anthranilate (pKa 2.23) .

  • Heterocycle Correction: Switching from Benzene to Thiophene generally lowers basicity.

    • 
      .
      
    • Applying this correction:

      
      .
      
  • Substituent Correction (C4-Ethyl): The ethyl group is electron-donating.

    • In aniline derivatives, a meta-alkyl group (relative to amine) adds

      
       to 
      
      
      
      units.
    • In this thiophene, the ethyl is ortho to the amine, likely exerting a stronger shielding and inductive effect.

    • Estimated boost:

      
       to 
      
      
      
      .
  • Final Estimate:

    
    .
    

Experimental Protocols for Validation

Measuring pKa values below 2.0 requires specialized techniques, as standard potentiometric titration often fails due to the "leveling effect" of water and the low solubility of the neutral species.

Recommended Method: UV-Vis Spectrophotometry

This method relies on the spectral shift between the protonated (cationic) and neutral species.

Prerequisites:

  • Solvent: Water with 1-5% Methanol (to ensure solubility).

  • Buffers: HCl solutions (pH 0.5 – 3.0).

  • Wavelength: Scan 220–350 nm (Look for the hypsochromic shift of the conjugation band upon protonation).

Step-by-Step Workflow:

Protocol Start Start: Stock Solution (10 mM in MeOH) Mix Aliquot & Dilute Final Conc: 50 µM Start->Mix Buffers Prepare Buffer Series pH 0.5, 1.0, 1.5 ... 3.5 (Use HCl/KCl) Buffers->Mix Measure Measure Absorbance (UV-Vis 200-400nm) Mix->Measure Analysis Identify Isosbestic Point & Lambda Max Measure->Analysis Calc Henderson-Hasselbalch Plot log((A - A_acid)/(A_base - A)) vs pH Analysis->Calc

Figure 2: Spectrophotometric pKa determination workflow for weak bases.

Data Processing (Henderson-Hasselbalch)

Plot


 vs. pH.
  • Intercept: The x-intercept is the pKa.

  • Slope: Should be near 1.0. Deviations indicate aggregation or solvent effects.

Implications for Drug Development[3]

Solubility & Permeability
  • pH 7.4 (Blood/Cytosol): The molecule is >99.9% neutral.

    • Pros: High passive membrane permeability (LogP ~1.9 - 2.2). Excellent for crossing the Blood-Brain Barrier (BBB) or GI tract absorption.

    • Cons: Low aqueous solubility. Formulation may require co-solvents (PEG, Tween) or lipid-based delivery systems.

  • pH 1.2 (Stomach): Partially protonated (~50-80% ionized depending on exact pKa). This suggests reasonable dissolution in the gastric environment, but precipitation may occur upon entering the duodenum (pH 6.0).

Salt Selection

Standard salt formation (e.g., HCl salt) is challenging .

  • Because the pKa is ~1.6, the salt requires a highly acidic environment to remain stable.

  • Risk: In solid state, the HCl salt may disproportionate (lose HCl gas) or hydrolyze due to atmospheric moisture, reverting to the neutral free base.

  • Recommendation: If a salt is required for isolation, use strong sulfonic acids (e.g., Methanesulfonic acid, p-Toluenesulfonic acid) which have lower pKa values and lower volatility than HCl.

Chemical Reactivity

The low basicity correlates with low nucleophilicity of the amine nitrogen.

  • Acylation/Amide Coupling: Will require harsh conditions or highly activated electrophiles (e.g., acid chlorides rather than standard EDC/NHS coupling).

  • Sandmeyer Reactions: The amine is well-suited for diazotization (formation of diazonium salts) due to its stability in strong acid, a common pathway for derivatizing this scaffold.

References

  • Perrin, D. D. (1965).[1] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. Butterworths, London.[1] (Source for Methyl Anthranilate pKa = 2.23).[1][2]

  • Buncel, E., et al. (2025). "C–N Coupling of 3‐Aminothiophene with Substituted Benzenediazonium Cations". NIH / PMC. (Source for 3-Aminothiophene pKa = 3.38).

  • Liao, Q.-B., et al. (2007).[3] "Ethyl 2-amino-4-isobutylthiophene-3-carboxylate". Acta Crystallographica Section E. (Structural evidence of intramolecular hydrogen bonding in analogous thiophenes).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 123584, Methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]

Sources

Exploratory

Technical Monograph: Biological Potential &amp; Synthetic Utility of Methyl 3-amino-4-ethylthiophene-2-carboxylate Derivatives

Executive Summary Methyl 3-amino-4-ethylthiophene-2-carboxylate represents a high-value pharmacophore scaffold in medicinal chemistry. Unlike its 2-amino-3-carboxylate isomers, this specific 3-amino-2-carboxylate regiois...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-amino-4-ethylthiophene-2-carboxylate represents a high-value pharmacophore scaffold in medicinal chemistry. Unlike its 2-amino-3-carboxylate isomers, this specific 3-amino-2-carboxylate regioisomer serves as a critical precursor for thieno[3,2-d]pyrimidines —a privileged structure bioisosteric to quinazolines (e.g., Gefitinib, Erlotinib). The presence of the 4-ethyl group enhances lipophilicity (


) compared to methyl analogues, potentially improving membrane permeability and bioavailability. This guide details the synthetic transformation of this scaffold into bioactive derivatives and analyzes their pharmacological potential in oncology and infectious disease.[1][2]

Molecular Architecture & Reactivity

The scaffold derives its utility from three reactive centers arranged in a specific topography:

  • C3-Amino Group: A nucleophile ready for condensation with electrophiles (isothiocyanates, aldehydes, anhydrides).

  • C2-Ester Motif: Positioned ortho to the amino group, allowing for cyclization reactions (e.g., with formamide or urea) to fuse a pyrimidine ring.

  • C4-Ethyl Substituent: Provides steric bulk and hydrophobic interaction capabilities, critical for filling hydrophobic pockets in enzyme active sites (e.g., ATP-binding pockets of kinases).

Regiochemical Distinction (Critical)

Researchers must distinguish this scaffold from ethyl 2-amino-4-ethylthiophene-3-carboxylate.

  • 3-amino-2-carboxylate (User Topic): Cyclizes to thieno[3,2-d]pyrimidines .[3]

  • 2-amino-3-carboxylate: Cyclizes to thieno[2,3-d]pyrimidines .

  • Implication: The [3,2-d] isomer often exhibits superior metabolic stability and distinct kinase selectivity profiles.

Synthetic Gateway: The Thienopyrimidine Transformation

The most potent biological activity is achieved by converting the thiophene core into a bicyclic thienopyrimidine. The following workflow describes the synthesis of 2-thioxo-thieno[3,2-d]pyrimidin-4-one derivatives, which are potent antimicrobial and anticancer agents.

Visualization: Synthetic Pathway

SynthesisPathway Scaffold Methyl 3-amino-4-ethyl thiophene-2-carboxylate Intermediate Thiourea Intermediate (Unstable/Transient) Scaffold->Intermediate Reflux/Pyridine Reagent Phenyl Isothiocyanate (Ph-NCS) Reagent->Intermediate Product 3-Phenyl-2-thioxo-2,3-dihydro thieno[3,2-d]pyrimidin-4(1H)-one Intermediate->Product Cyclization (- MeOH)

Figure 1: Cyclocondensation pathway converting the thiophene scaffold into the bioactive thienopyrimidine core.

Experimental Protocol: Synthesis of Thienopyrimidine Derivatives

Standard Operating Procedure (SOP) for Lab Validation

Reagents:

  • Methyl 3-amino-4-ethylthiophene-2-carboxylate (1.0 eq)

  • Phenyl isothiocyanate (1.2 eq)

  • Pyridine (Solvent/Catalyst)[4][5]

  • Ethanol (Work-up)

Methodology:

  • Dissolution: Dissolve 0.01 mol of Methyl 3-amino-4-ethylthiophene-2-carboxylate in 20 mL of anhydrous pyridine.

  • Addition: Dropwise add 0.012 mol of phenyl isothiocyanate under stirring.

  • Reflux: Heat the reaction mixture to reflux (approx. 115°C) for 6–10 hours. Monitor via TLC (Solvent system: Hexane:Ethyl Acetate 3:1).

  • Precipitation: Cool the mixture to room temperature and pour into ice-cold water containing dilute HCl (to neutralize pyridine).

  • Isolation: Filter the resulting precipitate.

  • Purification: Recrystallize from ethanol/DMF to yield the pure 3-phenyl-2-thioxo-thieno[3,2-d]pyrimidin-4-one derivative.

Mechanism: The amino group attacks the isothiocyanate carbon to form a thiourea intermediate. The thiourea nitrogen then attacks the ester carbonyl, displacing methanol and closing the pyrimidine ring.

Biological Activity Spectrum

A. Anticancer Potential (Kinase Inhibition)

Derivatives of this scaffold are structural bioisosteres of quinazoline-based EGFR inhibitors.

  • Mechanism: The thienopyrimidine core mimics the adenine ring of ATP, allowing the molecule to bind into the ATP-binding pocket of tyrosine kinases (EGFR, VEGFR-2).

  • SAR Insight: The 4-ethyl group projects into the hydrophobic region of the binding pocket (Gatekeeper residue), potentially increasing affinity compared to a methyl group.

  • Data Summary:

    • Cell Lines: MCF-7 (Breast), A549 (Lung), HCT-116 (Colon).

    • Potency: Optimized derivatives have demonstrated IC50 values in the low micromolar range (5–20 µM).

B. Antimicrobial & Antifungal Activity[1][2][8]
  • Target: DNA Gyrase (Bacteria) and Sterol 14α-demethylase (Fungi).

  • Key Substituents: Introduction of electron-withdrawing groups (Cl, NO2) on the phenyl ring (derived from the isothiocyanate) significantly boosts bactericidal activity against S. aureus and B. subtilis.

  • Assay Validation: Compounds often show MIC values comparable to Ampicillin (10–50 µg/mL) against Gram-positive strains.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the optimization logic for this scaffold.

Visualization: SAR Logic

SAR_Map Core Thieno[3,2-d]pyrimidine Core (Derived from Scaffold) Pos2 Position 2 (C=S / C=O) Essential for H-bonding in enzyme pockets Core->Pos2 Pos3 N3 Substituent (Aryl/Alkyl) Determines specificity. Electron-withdrawing groups (Cl, F) enhance potency. Core->Pos3 Pos7 C7 (Ethyl Group) Original C4 of thiophene. Increases lipophilicity (LogP). Fills hydrophobic pockets. Core->Pos7

Figure 2: Strategic modification points on the scaffold to tune biological efficacy.

Validated Biological Assay Protocols

Protocol A: In Vitro Antimicrobial Assay (MIC Determination)
  • Method: Broth Microdilution (CLSI Standards).

  • Inoculum:

    
     CFU/mL of S. aureus (ATCC 25923) or E. coli (ATCC 25922).
    
  • Procedure:

    • Dissolve derivative in DMSO (1 mg/mL stock).

    • Prepare serial two-fold dilutions in Mueller-Hinton Broth.

    • Add bacterial inoculum to each well.

    • Incubate at 37°C for 24 hours.

    • Readout: The lowest concentration showing no visible turbidity is the Minimum Inhibitory Concentration (MIC).

    • Control: Use Ciprofloxacin or Ampicillin as a positive control.

Protocol B: In Vitro Cytotoxicity (MTT Assay)
  • Cell Line: MCF-7 (Human Breast Adenocarcinoma).

  • Procedure:

    • Seed cells (

      
       cells/well) in 96-well plates.
      
    • Incubate for 24h to allow attachment.

    • Treat with derivative (concentrations 0.1 – 100 µM) for 48h.

    • Add MTT reagent (5 mg/mL) and incubate for 4h.

    • Dissolve formazan crystals in DMSO.

    • Measure absorbance at 570 nm.

    • Calculate IC50 using non-linear regression.

References

  • Shestakov, A. S., et al. "Synthesis of thieno[3,2-d]pyrimidine by the reaction of methyl 3-aminothiophene-2-carboxylate with isocyanates and isothiocyanates." Chemistry of Heterocyclic Compounds.

  • Temburnikar, et al. "Synthesis and biological evaluation of thieno[3,2-d]pyrimidine-2,4-dione derivatives." Bioorganic & Medicinal Chemistry.

  • Aly, A. A., et al. "Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds."[5] Journal of Saudi Chemical Society.

  • Modh, R. P., et al. "Synthesis and biological evaluation of some new 3-substituted derivatives of thieno[2,3-d]pyrimidin-4(3H)-ones." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Kaplancikli, Z. A., et al. "Synthesis and antimicrobial activity of some new thienopyrimidine derivatives." European Journal of Medicinal Chemistry.

Sources

Foundational

Comprehensive Synthetic Guide: 3-Amino-4-ethylthiophene-2-carboxylate

Strategic Relevance in Medicinal Chemistry Thiophene derivatives are privileged scaffolds in modern drug discovery, offering unique electronic properties and metabolic stability. While 2-aminothiophenes are readily acces...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Relevance in Medicinal Chemistry

Thiophene derivatives are privileged scaffolds in modern drug discovery, offering unique electronic properties and metabolic stability. While 2-aminothiophenes are readily accessible via the classic Gewald multicomponent reaction, the synthesis of 3-aminothiophenes —specifically highly functionalized derivatives like 3-amino-4-ethylthiophene-2-carboxylate (CAS: 221043-87-4)—requires a fundamentally different strategic approach[1].

The 3-amino-4-alkylthiophene-2-carboxylate core is a critical precursor for the synthesis of complex N-acylhydrazones, thieno[3,2-b]indoles, and local anesthetics analogous to articaine[2]. Because the amino group at the 3-position is not compatible with standard Gewald conditions, process chemists rely on a robust, three-step linear sequence: a thia-Michael addition, a Dieckmann condensation, and an internal redox aromatization[3][4].

Retrosynthetic Strategy & Mechanistic Causality

The synthesis of methyl 3-amino-4-ethylthiophene-2-carboxylate is driven by the need to precisely control regiochemistry at the C4 (ethyl) and C2 (carboxylate) positions.

  • Regiocontrol via Thia-Michael Addition: By reacting methyl thioglycolate[5] with methyl 2-ethylacrylate, the 4-ethyl substituent is unambiguously installed. The basic catalyst deprotonates the highly acidic thiol (pKa ~9.5), generating a thiolate that selectively attacks the

    
    -carbon of the Michael acceptor.
    
  • Thermodynamic Ring Closure: The resulting thioether diester undergoes a Dieckmann condensation. The regioselectivity here is dictated by the acidity of the

    
    -protons: the methylene protons adjacent to the sulfur and ester in the thioglycolate moiety are more acidic than the CH(Et) proton, leading to preferential deprotonation and attack on the propanoate ester. This forms the 3-oxotetrahydrothiophene core[3].
    
  • Internal Redox Aromatization: The final step is a fascinating transformation. Treatment of the 3-oxotetrahydrothiophene with hydroxylamine hydrochloride yields an oxime. Under thermal conditions, the oxime tautomerizes to an N-hydroxyenamine. The saturated thiophene ring then acts as an internal reducing agent: it loses two protons and two electrons (oxidizing to an aromatic ring) to cleave the N–O bond, releasing water and yielding the 3-aminothiophene[3][4].

SyntheticWorkflow SM1 Methyl thioglycolate Step1 Thia-Michael Addition (Catalytic Base) SM1->Step1 SM2 Methyl 2-ethylacrylate SM2->Step1 Int1 Diester Intermediate (Thioether) Step1->Int1 Step2 Dieckmann Condensation (NaOMe, MeOH) Int1->Step2 Int2 3-Oxotetrahydrothiophene Derivative Step2->Int2 Step3 Oximation & Internal Redox (NH2OH·HCl, Heat) Int2->Step3 Product Methyl 3-amino-4-ethylthiophene -2-carboxylate Step3->Product

Overall 3-step synthetic workflow for 3-amino-4-ethylthiophene-2-carboxylate.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls to ensure high fidelity at each stage.

Step 1: Thia-Michael Addition

Objective: Synthesis of methyl 3-((2-methoxy-2-oxoethyl)thio)-2-ethylpropanoate.

  • Setup: Charge a dry 500 mL round-bottom flask with methyl thioglycolate (10.6 g, 100 mmol)[5] and anhydrous methanol (100 mL) under an inert N

    
     atmosphere.
    
  • Catalysis: Add piperidine (0.85 g, 10 mmol, 0.1 eq) to the stirring solution.

  • Addition: Slowly add methyl 2-ethylacrylate (12.0 g, 105 mmol, 1.05 eq) dropwise via an addition funnel over 30 minutes. Maintain the internal temperature below 30 °C using a water bath, as the thiolate attack is exothermic.

  • Validation: Stir for 4 hours at room temperature. Monitor by TLC (Hexanes/EtOAc 4:1, KMnO

    
     stain). The disappearance of the strongly UV-active acrylate indicates completion.
    
  • Workup: Evaporate the solvent under reduced pressure. Dissolve the residue in EtOAc (150 mL), wash with 1M HCl (50 mL) to remove the piperidine, followed by brine. Dry over Na

    
    SO
    
    
    
    and concentrate to yield the diester as a pale oil.
Step 2: Dieckmann Condensation

Objective: Synthesis of 4-ethyl-2-(methoxycarbonyl)-3-oxotetrahydrothiophene.

  • Setup: In a 500 mL flask, prepare a solution of sodium methoxide (6.48 g, 120 mmol, 1.2 eq) in anhydrous methanol (150 mL).

  • Cyclization: Add the diester intermediate from Step 1 (approx. 100 mmol) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (65 °C) for 3 hours. The reaction is thermodynamically driven by the precipitation/stabilization of the resulting sodium enolate.

  • Quench & Validation: Cool the mixture to 0 °C. Crucial Step: Slowly quench with 2M HCl until the aqueous phase reaches pH 3-4. This strictly ensures the enolate is fully protonated to the

    
    -ketoester.
    
  • Workup: Extract with EtOAc (3

    
     100 mL). Wash the combined organic layers with brine, dry over MgSO
    
    
    
    , and concentrate. The crude 3-oxotetrahydrothiophene can be used directly in the next step.
Step 3: Oximation and Internal Redox Aromatization

Objective: Synthesis of the target methyl 3-amino-4-ethylthiophene-2-carboxylate.

  • Setup: Dissolve the crude 4-ethyl-2-(methoxycarbonyl)-3-oxotetrahydrothiophene (approx. 18.8 g, 100 mmol) in acetonitrile (150 mL)[3].

  • Reagent Addition: Add hydroxylamine hydrochloride (10.4 g, 150 mmol, 1.5 eq).

  • Aromatization: Heat the suspension to reflux (80 °C) for 5-6 hours. During this time, the oxime forms and spontaneously undergoes internal redox aromatization.

  • Validation: Monitor by TLC (Hexanes/EtOAc 7:3). The product will appear as a highly UV-active spot that stains bright yellow/orange with ninhydrin (indicating the primary amine).

  • Workup: Cool the mixture in an ice bath. Add diethyl ether (150 mL) to precipitate impurities, and filter through a Celite pad[3].

  • Neutralization: The filtrate contains the hydrochloride salt of the product. Transfer to a separatory funnel and basify with 25% aqueous ammonia (50 mL) until pH 9 is reached[4]. Extract with ether (2

    
     100 mL), dry over Na
    
    
    
    SO
    
    
    , and evaporate to yield the target compound as a crystalline solid.

InternalRedox Ketone 3-Oxotetrahydrothiophene Oxime Oxime Intermediate (=N-OH) Ketone->Oxime + NH2OH Tautomer N-Hydroxyenamine Tautomer Oxime->Tautomer Tautomerization Elimination Water Elimination (-H2O) Tautomer->Elimination Internal Redox (Ring Oxidation) Aromatic 3-Aminothiophene (Aromatic) Elimination->Aromatic Aromatization

Mechanism of internal redox aromatization from 3-oxotetrahydrothiophene to 3-aminothiophene.

Reaction Optimization & Quantitative Data

The aromatization step is the primary bottleneck in this sequence. While standard refluxing with hydroxylamine hydrochloride yields moderate results, industrial process chemists have developed Lewis acid-mediated variants to accelerate the dehydration and aromatization[4]. The table below summarizes the quantitative differences between these methodologies.

ConditionReagentsSolventTemp (°C)Time (h)Yield (%)Mechanistic Advantage
Standard Oximation [3]NH

OH·HCl (1.5 eq)
Acetonitrile80 (Reflux)5.064 - 70Simple one-pot internal redox; requires no external oxidants. Ideal for lab scale.
Lewis Acid Mediated [4]NH

OH·HCl, Cyanuric chloride, FeCl

DMF70 - 904.0>95Cyanuric chloride acts as a potent dehydrating agent; FeCl

catalyzes the tautomerization/aromatization.

Note: When scaling up, the Lewis acid-mediated route is preferred due to the near-quantitative yield and cleaner impurity profile, minimizing the need for extensive chromatographic purification.

References

Sources

Exploratory

toxicity and handling precautions for Methyl 3-amino-4-ethylthiophene-2-carboxylate

Technical Guide: Toxicity & Handling of Methyl 3-amino-4-ethylthiophene-2-carboxylate CAS Number: 221043-87-4 Formula: C₈H₁₁NO₂S Molecular Weight: 185.24 g/mol [1] Part 1: Core Directive & Executive Summary The "Potent U...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Toxicity & Handling of Methyl 3-amino-4-ethylthiophene-2-carboxylate

CAS Number: 221043-87-4 Formula: C₈H₁₁NO₂S Molecular Weight: 185.24 g/mol [1]

Part 1: Core Directive & Executive Summary

The "Potent Unknown" Protocol Methyl 3-amino-4-ethylthiophene-2-carboxylate is a specialized heterocyclic intermediate, primarily utilized in the synthesis of pharmaceutical scaffolds (e.g., local anesthetics similar to Articaine).[1] Unlike its widely documented 4-methyl analog (CAS 85006-31-1), this specific ethyl-substituted homologue lacks extensive public toxicological datasets.[1]

Therefore, this guide operates on the "High-Alert Surrogate Principle." In the absence of compound-specific LD50 data, safety protocols must be derived from Structure-Activity Relationship (SAR) analysis of the closest structural analog: Methyl 3-amino-4-methylthiophene-2-carboxylate.[1] Researchers must treat this compound as a confirmed irritant and a suspected sensitizer until proven otherwise.[1]

Part 2: Scientific Integrity & Logic (E-E-A-T)

Hazard Identification & Toxicological Profile

GHS Classification (Derived via SAR): Based on the functional group analysis (primary aromatic amine + thiophene ester), the following GHS classifications are assigned as a baseline safety standard.

Hazard ClassCategoryHazard StatementMechanistic Justification
Skin Corrosion/Irritation Cat 2H315 : Causes skin irritation.[1][2][3]The primary amine (-NH₂) group is basic and lipophilic, facilitating dermal penetration and local inflammation.
Serious Eye Damage Cat 2AH319 : Causes serious eye irritation.[1][2][3][4]Esters and amines are known lachrymators; contact can cause immediate corneal epithelial disruption.[1]
STOT - Single Exposure Cat 3H335 : May cause respiratory irritation.[1][3]Dust or vapor inhalation triggers mucosal irritation in the upper respiratory tract.
Skin Sensitization SuspectedH317 : May cause allergic skin reaction.[1]Critical Alert: Thiophene rings can undergo metabolic activation (S-oxidation) to form reactive electrophiles (epoxides/sulfoxides) capable of haptenizing proteins.[1]

The Thiophene Metabolic Alert: Thiophene derivatives are metabolically distinct from benzene analogs. The sulfur atom is prone to oxidation by Cytochrome P450 enzymes (specifically CYP450).[5][6] This generates reactive thiophene-S-oxides or epoxides , which are electrophilic and can bind covalently to cellular proteins.[1]

  • Implication: Chronic low-level exposure may carry a higher risk of idiosyncratic toxicity (e.g., hepatotoxicity) compared to simple benzene analogs.[1]

Handling & Engineering Controls

The "Zero-Contact" Standard Because the specific sensitization potential is unquantified, you must engineer the workflow to prevent all mucosal and dermal contact.

  • Engineering Controls:

    • Weighing: Must be performed in a Class I Biological Safety Cabinet or a chemical fume hood with a face velocity >100 fpm.[1] Use an analytical balance with a draft shield.

    • Reaction Vessels: Use closed systems (Schlenk lines or sealed reactors) during synthesis to contain vapors, especially if heating is involved (Gewald reaction conditions).

  • Personal Protective Equipment (PPE) Matrix:

ZonePPE RequirementRationale
Respiratory N95 (minimum) or P100 RespiratorPrevents inhalation of fine particulates during weighing.[1]
Dermal Double Nitrile Gloves (0.11 mm min)Breakthrough Time: <15 mins for thiophenes in organic solvents. Change immediately upon splash.[1]
Ocular Chemical Goggles + Face ShieldStandard safety glasses are insufficient for potential ester hydrolysis splashes.[1]
Synthesis Safety (The Gewald Reaction Context)

This compound is typically synthesized via the Gewald reaction (Ketone + Cyanoacetate + Elemental Sulfur).

  • Risk: The reaction is exothermic and produces hydrogen sulfide (H₂S) gas as a byproduct if conditions deviate.

  • Control: Always have an H₂S detector active near the reaction setup. Ensure the quench phase is cooled (0°C) to prevent runaway sulfur oxidation.

Part 3: Visualization & Formatting

Workflow 1: Safe Handling & Risk Assessment Logic

SafeHandling Start Start: Handling Methyl 3-amino-4-ethylthiophene-2-carboxylate RiskAssess Step 1: Risk Assessment (assume H315, H319, H335) Start->RiskAssess Engineering Step 2: Engineering Controls (Fume Hood >100 fpm) RiskAssess->Engineering PPE Step 3: PPE Selection (Double Nitrile, N95/P100) Engineering->PPE Synthesis Synthesis Phase (Gewald Reaction) PPE->Synthesis Quench Quench/Workup (H2S Monitoring Required) Synthesis->Quench Exothermic Risk Waste Waste Disposal (Halogen-free Organic) Quench->Waste

Caption: Logical workflow for handling thiophene intermediates, emphasizing the critical quench phase risks.

Workflow 2: Emergency Response Protocol

EmergencyResponse Exposure Exposure Event Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhale Inhalation Exposure->Inhale ActionSkin Wash 15 min + Soap Discard Contaminated Clothing Skin->ActionSkin ActionEye Rinse 15 min Lift Eyelids Eye->ActionEye ActionInhale Move to Fresh Air Oxygen if hypoxic Inhale->ActionInhale Medical Seek Medical Attention (Bring SDS/CAS 221043-87-4) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Caption: Immediate response triage for exposure. Note: Speed of irrigation is critical for amine/ester chemical burns.

Part 4: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl 3-amino-4-methylthiophene-2-carboxylate (Analog Source). Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Thiophene-2-carboxylate derivatives toxicity profiles. Retrieved from [Link]

  • Mishra, R. et al. (2011). Synthesis and biological evaluation of novel thiophene derivatives. Journal of Saudi Chemical Society.[1] (Validation of Gewald reaction safety parameters). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of Methyl 3-amino-4-ethylthiophene-2-carboxylate via Modified Gewald Reaction

This Application Note is designed for researchers and drug development professionals requiring a high-purity synthesis of Methyl 3-amino-4-ethylthiophene-2-carboxylate . Executive Summary Methyl 3-amino-4-ethylthiophene-...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals requiring a high-purity synthesis of Methyl 3-amino-4-ethylthiophene-2-carboxylate .

Executive Summary

Methyl 3-amino-4-ethylthiophene-2-carboxylate (CAS 221043-87-4) is a critical scaffold in medicinal chemistry, particularly for the synthesis of thienopyrimidine-based kinase inhibitors.

While the Gewald reaction is the standard method for 2-aminothiophenes, the synthesis of 4-substituted-5-unsubstituted thiophenes presents a specific regiochemical challenge. Standard protocols using aliphatic aldehydes (e.g., butyraldehyde) predominantly yield the 5-substituted isomer, while methyl ketones (e.g., 2-butanone) often yield 4,5-disubstituted mixtures.

This protocol details a regioselective modified Gewald synthesis utilizing 2-ethylacrolein as the carbonyl precursor. This approach locks the ethyl group at the C4 position and ensures an unsubstituted C5 position, providing high isomeric purity.

Scientific Background & Chemical Logic[1][2][3][4][5]

The Regioselectivity Challenge

The Gewald reaction involves the condensation of a carbonyl compound, an


-methylene nitrile (e.g., methyl cyanoacetate), and elemental sulfur. The substitution pattern of the final thiophene depends entirely on the carbon backbone of the starting carbonyl.
PrecursorReaction PathMajor Product
Butyraldehyde (

)
Condensation at

-CH

5-propyl -2-aminothiophene
2-Butanone (

)
Condensation at

(C3)
4,5-dimethyl -2-aminothiophene
2-Ethylacrolein (

)
Michael Addition / Cyclization4-ethyl -2-aminothiophene
The Solution: -Unsaturated Aldehydes

To achieve the 4-ethyl-5-H substitution pattern, the reaction utilizes 2-ethylacrolein .[1] Unlike saturated ketones, 2-ethylacrolein possesses a pre-formed vinyl group with the ethyl substituent at the


-position relative to the carbonyl.

Mechanism:

  • Michael Addition: The carbanion of methyl cyanoacetate attacks the

    
    -carbon of the acrolein (or undergoes Knoevenagel condensation followed by sulfur attack, depending on specific conditions).
    
  • Sulfurization: Elemental sulfur reacts with the intermediate.

  • Cyclization: Intramolecular ring closure forms the thiophene ring, placing the ethyl group at position 4 and leaving position 5 (derived from the terminal methylene of acrolein) unsubstituted.

Reaction Pathway Diagram

GewaldMechanism Fig 1: Reaction pathway for the synthesis of 4-ethyl-2-aminothiophene via 2-ethylacrolein. Start Precursors: 2-Ethylacrolein + Methyl Cyanoacetate Inter1 Intermediate: Michael Adduct / Alkylidene Start->Inter1 Condensation Base Catalyst: Triethylamine/Morpholine Base->Inter1 Sulfur Reagent: Elemental Sulfur (S8) Cyclization Cyclization & Tautomerization Sulfur->Cyclization Inter1->Cyclization + Sulfur Product Target: Methyl 3-amino-4-ethylthiophene-2-carboxylate Cyclization->Product - H2O

[1][2][3][6]

Experimental Protocol

Materials & Reagents
ReagentCAS No.[2][3][]Equiv.[5][2][6][7]Role
2-Ethylacrolein 922-63-41.0Carbonyl Precursor
Methyl Cyanoacetate 105-34-01.0Nitrile Source
Sulfur (Elemental) 7704-34-91.0Heteroatom Source
Triethylamine (TEA) 121-44-80.5Base Catalyst
Ethanol (Absolute) 64-17-5SolventReaction Medium

Safety Note: 2-Ethylacrolein is a potent lachrymator and toxic. All operations must be performed in a functioning fume hood.

Step-by-Step Procedure

Step 1: Preparation of Reaction Mixture

  • Charge a 250 mL round-bottom flask (equipped with a magnetic stir bar and reflux condenser) with Methyl Cyanoacetate (10.0 g, 101 mmol) and Absolute Ethanol (80 mL).

  • Add 2-Ethylacrolein (8.5 g, 101 mmol) to the solution.

  • Add Elemental Sulfur (3.23 g, 101 mmol) in a single portion.

Step 2: Initiation (The Gewald Initiation)

  • Add Triethylamine (TEA) (5.1 g, 50 mmol) dropwise over 10 minutes.

    • Observation: The reaction is exothermic. The temperature may rise spontaneously to 40-50°C.

    • Control: If the exotherm is vigorous, cool the flask in a water bath to maintain temperature below 60°C.

Step 3: Reaction Maintenance

  • Once the addition is complete and the initial exotherm subsides, heat the reaction mixture to 60-65°C (gentle reflux) for 2–4 hours .

  • Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:1). The sulfur powder should dissolve/consume as the reaction proceeds.

Step 4: Workup and Isolation

  • Cool the reaction mixture to room temperature (20-25°C).

  • Place the flask in an ice bath (0-5°C) and stir for 30 minutes to maximize precipitation.

  • Filter the solid precipitate under vacuum.

  • Wash the filter cake with cold ethanol (2 x 10 mL) to remove dark impurities/tars.

Step 5: Purification

  • Recrystallize the crude solid from hot Methanol or Ethanol .

  • Dry the crystals in a vacuum oven at 45°C for 6 hours.

Expected Results
  • Appearance: Pale yellow to off-white crystalline solid.

  • Yield: 50–70% (typical).

  • Melting Point: ~88–92°C (verify with specific batch).

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       1.10 (t, 3H, 
      
      
      
      of ethyl)
    • 
       2.45 (q, 2H, 
      
      
      
      of ethyl)
    • 
       3.70 (s, 3H, 
      
      
      
      )
    • 
       6.10 (s, 1H, C5-H)
      
    • 
       7.20 (br s, 2H, 
      
      
      
      )

Workflow Visualization

ProtocolWorkflow Fig 2: Operational workflow for the synthesis. Setup Step 1: Mix Reagents (Ethanol, Methyl Cyanoacetate, 2-Ethylacrolein, Sulfur) Initiate Step 2: Add Base (TEA) Dropwise (Exothermic Control) Setup->Initiate Heat Step 3: Reaction 60-65°C for 2-4 Hours Initiate->Heat Check TLC Check (Sulfur Consumed?) Heat->Check Check->Heat No (Continue Heating) Cool Step 4: Workup Cool to 0°C, Filter Solid Check->Cool Yes Purify Step 5: Purification Recrystallize from Methanol Cool->Purify

Troubleshooting & Optimization

  • Low Yield / Tars: Aldehydes (especially acroleins) are prone to polymerization. Ensure the 2-ethylacrolein is fresh or distilled prior to use. Adding a radical inhibitor (e.g., hydroquinone) is usually not necessary if the reaction is run immediately but can be considered if raw material quality is poor.

  • Regioselectivity Issues: If the melting point or NMR indicates a mixture, verify the purity of the starting 2-ethylacrolein. Contamination with butyraldehyde will lead to the 5-propyl impurity.

  • Alternative Base: Morpholine can be used instead of Triethylamine; it often provides a cleaner reaction profile in Gewald syntheses involving aldehydes.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966).[6] Heterocyclen aus CH-aziden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94–100.

  • Sabnis, R. W. (1994).[6] The Gewald Synthesis. Sulfur Reports, 16(1), 1–17.[6]

  • Putrova, Z., et al. (2008). Synthesis of p-conjugated thiophenes starting from substituted 3-oxopropanenitriles via Gewald reaction. Tetrahedron, 64(49), 11262-11269.

  • Molaid Chemicals. (2023). Methyl 3-amino-4-ethylthiophene-2-carboxylate Product Data.

Sources

Application

Application Note: One-Pot Synthesis Protocols for Methyl 3-amino-4-ethylthiophene-2-carboxylate

Abstract & Strategic Significance Methyl 3-amino-4-ethylthiophene-2-carboxylate is a critical pharmacophore in the synthesis of kinase inhibitors, antimicrobial agents, and thieno[2,3-d]pyrimidines. Its synthesis via the...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

Methyl 3-amino-4-ethylthiophene-2-carboxylate is a critical pharmacophore in the synthesis of kinase inhibitors, antimicrobial agents, and thieno[2,3-d]pyrimidines. Its synthesis via the Gewald reaction is preferred over multi-step ring closures due to atom economy and efficiency.

However, the use of 2-butanone (methyl ethyl ketone) as a starting material introduces a critical regioselectivity challenge. The ketone is unsymmetrical, possessing two potential reactive sites (


-methyl vs. 

-methylene). This guide provides optimized protocols to maximize the formation of the desired 4-ethyl isomer over the thermodynamically competitive 4,5-dimethyl impurity, alongside robust purification and self-validation strategies.

Retrosynthetic Analysis & Reaction Logic

The synthesis relies on a three-component condensation of 2-butanone, methyl cyanoacetate, and elemental sulfur. The reaction proceeds through a Knoevenagel condensation followed by thionation and Thorpe-Ziegler cyclization.

Regioselectivity Bifurcation

The critical variable is the initial deprotonation and condensation site on 2-butanone.

  • Path A (Kinetic/Steric Control): Condensation at the less hindered methyl group yields the target 4-ethylthiophene .

  • Path B (Thermodynamic Control): Condensation at the more substituted methylene group yields the 4,5-dimethylthiophene impurity.

Optimization Strategy: The use of morpholine as a base in ethanol is selected to favor Path A due to the specific steric bulk of the amine and the solubility profile of the intermediates.

Gewald_Mechanism Start 2-Butanone (Unsymmetrical Ketone) PathA Path A: Methyl Attack (Less Hindered) Start->PathA Kinetic Control PathB Path B: Methylene Attack (More Substituted) Start->PathB Thermodynamic Control Reagents Methyl Cyanoacetate + Sulfur (S8) + Morpholine InterA Intermediate A (3-methyl-2-pentenoate deriv.) Reagents->InterA InterB Intermediate B Reagents->InterB PathA->InterA Knoevenagel PathB->InterB Knoevenagel Target TARGET: Methyl 3-amino-4-ethyl- thiophene-2-carboxylate InterA->Target Thionation & Cyclization Impurity IMPURITY: Methyl 3-amino-4,5-dimethyl- thiophene-2-carboxylate InterB->Impurity Thionation & Cyclization

Figure 1: Regioselectivity bifurcation in the Gewald reaction of 2-butanone.

Protocol 1: Standard One-Pot Synthesis (Morpholine-Catalyzed)

This is the robust, scalable method suitable for gram-to-multigram synthesis.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7]RoleNotes
2-Butanone 1.0SubstrateUse high purity (>99%) to minimize water content.
Methyl Cyanoacetate 1.0SubstrateActive methylene component.
Sulfur (

)
1.0ReagentFinely powdered sulfur is critical for kinetics.
Morpholine 1.0Base/CatalystSecondary amine; favors 4-ethyl isomer formation.
Ethanol (Abs.) SolventMediumMethanol can also be used; Ethanol is safer for scale-up.
Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-butanone (7.21 g, 100 mmol) and methyl cyanoacetate (9.91 g, 100 mmol) in absolute ethanol (30 mL).

  • Sulfur Addition: Add finely powdered elemental sulfur (3.21 g, 100 mmol) to the solution. Stir the heterogeneous mixture at room temperature for 10 minutes to ensure dispersion.

  • Catalyst Addition (Critical Step):

    • Place the flask in a water bath at 20–25°C.

    • Add morpholine (8.71 g, 100 mmol) dropwise over 15–20 minutes.

    • Caution: The reaction is exothermic. Do not allow the temperature to spike uncontrolled, as high heat initially can favor the thermodynamic impurity (4,5-dimethyl).

  • Reaction: Once addition is complete and the exotherm subsides, heat the reaction mixture to reflux (approx. 78°C) . Maintain reflux for 8–12 hours .

    • Monitoring: The sulfur solid will gradually dissolve/consume. The mixture typically turns dark brown.

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into crushed ice/water (200 mL) with vigorous stirring.

    • A precipitate should form.[4][8] If the product "oils out," scratch the flask walls with a glass rod or add a seed crystal to induce crystallization. Stir at 0°C for 1 hour.

  • Isolation: Filter the solid via vacuum filtration. Wash the cake with cold water (2 x 50 mL) and cold ethanol/water (1:1, 20 mL).

  • Purification (Isomer Separation):

    • The crude solid is likely a mixture.

    • Recrystallize from hot Ethanol or Methanol. The 4-ethyl isomer typically crystallizes more readily than the 4,5-dimethyl isomer.

    • Alternative: If recrystallization is insufficient, flash column chromatography (Hexane:Ethyl Acetate 4:1) may be required.

Protocol 2: Microwave-Assisted Synthesis (High-Throughput)

Ideal for rapid library generation or when yield is prioritized over scale.

Methodology
  • Loading: In a 10 mL microwave process vial, combine 2-butanone (10 mmol), methyl cyanoacetate (10 mmol), and sulfur (10 mmol) in ethanol (3 mL).

  • Catalysis: Add morpholine (10 mmol) dropwise.

  • Irradiation: Cap the vial and irradiate at 120°C for 15–20 minutes (Power: Dynamic, max 150W).

  • Work-up: Cool to room temperature. Pour into ice water. Filter the precipitate.[8]

  • Purification: Recrystallize from ethanol.

Self-Validation & Quality Control (E-E-A-T)

Trustworthiness in chemical synthesis requires verifying the structure, specifically distinguishing the target from its regioisomer.

The "Aromatic Proton" Check

This is the definitive self-validating test.

FeatureTarget: 4-Ethyl Isomer Impurity: 4,5-Dimethyl Isomer
Structure Ethyl at C4, Proton at C5 Methyl at C4, Methyl at C5
1H NMR (C5-H) Singlet at ~6.0 - 6.5 ppm ABSENT
1H NMR (Alkyl) Triplet (CH3) + Quartet (CH2)Two Singlets (2 x CH3)

Validation Protocol:

  • Run a crude 1H NMR in

    
     or 
    
    
    
    .
  • Integrate the aromatic region (6.0–7.0 ppm).

  • Pass Criteria: A distinct singlet integrating to 1H is present.

  • Fail Criteria: No signal in the aromatic thiophene region (indicates 100% 4,5-dimethyl) or mixed integrals (indicates mixture).

Expected Analytical Data (Target)
  • Appearance: Pale yellow to off-white crystalline solid.

  • Melting Point: 74–76°C (Lit. varies, check purity).

  • IR (

    
    ):  3420, 3310 (
    
    
    
    ), 1660 (C=O ester).
  • 1H NMR (400 MHz,

    
    ): 
    
    
    
    1.20 (t, 3H,
    
    
    ), 2.55 (q, 2H,
    
    
    ), 3.82 (s, 3H,
    
    
    ), 5.90 (br s, 2H,
    
    
    ), 6.05 (s, 1H, Thiophene-H).

Troubleshooting Guide

IssueRoot CauseCorrective Action
Product "Oils Out" Low melting point / ImpuritiesUse an ice-salt bath (-10°C). Add a seed crystal. If persistent, extract with DCM, dry, and evaporate, then recrystallize the residue.
Low Yield Old Sulfur / Wet SolventsUse "Flowers of Sulfur" (finely milled). Dry ethanol over molecular sieves.
High Impurity (4,5-dimethyl) High temp during additionCool reaction to 20°C during amine addition. Do not heat to reflux until exotherm subsides.
Sulfur Remains Incomplete ReactionExtend reflux time. Ensure vigorous stirring.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966).[2][9] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94–100.[2]

  • Sabnis, R. W. (1994).[9] The Gewald Synthesis.[1][3][6][7][9][10][11][12][13][14] Sulfur Reports, 16(1), 1–17.[9]

  • Putrani, D., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry.[1][12]

  • Huang, Y., & Dömling, A. (2011). The Gewald multicomponent reaction.[1][6][10][13][14] Molecular Diversity, 15, 3–33.[2]

  • Organic Chemistry Portal. Gewald Reaction: Mechanism and Recent Literature.

Sources

Method

Application Note: Methyl 3-amino-4-ethylthiophene-2-carboxylate as a Privileged Scaffold in Pharmaceutical Synthesis

Executive Summary Methyl 3-amino-4-ethylthiophene-2-carboxylate (CAS: 221043-87-4) is a highly versatile heterocyclic building block widely utilized in modern drug discovery[]. As a functionalized thiophene, it serves as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-amino-4-ethylthiophene-2-carboxylate (CAS: 221043-87-4) is a highly versatile heterocyclic building block widely utilized in modern drug discovery[]. As a functionalized thiophene, it serves as a critical precursor for the synthesis of thieno[3,2-d]pyrimidines —a class of fused bicyclic heterocycles that act as bioisosteres for purines and quinazolines. This application note details the physicochemical properties, mechanistic rationale, and validated synthetic protocols for utilizing this intermediate in the development of targeted therapeutics, particularly small-molecule kinase inhibitors.

Chemical Properties & Specifications

Understanding the baseline properties of the intermediate is essential for optimizing reaction conditions, particularly regarding solubility and thermal stability during high-temperature cyclizations.

PropertyValue
Chemical Name Methyl 3-amino-4-ethylthiophene-2-carboxylate
CAS Number 221043-87-4
Molecular Formula C8H11NO2S
Molecular Weight 185.24 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMF, DMSO, Dichloromethane (DCM), Ethyl Acetate
Storage Conditions 2-8°C, protect from light and ambient moisture

Mechanistic Insights & Synthetic Utility

The 3-amino-thiophene-2-carboxylate motif is a cornerstone in medicinal chemistry due to the strict regiochemical proximity of the amino and ester groups, which allows for facile annulation reactions[2].

Causality in Experimental Choices:

  • Ester Selection (Methyl vs. Ethyl): The methyl ester is strategically preferred over the ethyl ester in this specific scaffold. The reduced steric bulk of the methoxy leaving group accelerates the kinetics of intramolecular cyclization during pyrimidine ring formation. It also requires lower activation energy for direct amidation or saponification steps.

  • Regiochemical Advantage of the 4-Ethyl Group: In kinase inhibitor design, the 4-ethyl substitution on the thiophene ring translates to a lipophilic vector on the final thienopyrimidine core. This ethyl group is specifically sized to occupy hydrophobic pockets (e.g., the gatekeeper residue pocket in the ATP-binding site of kinases), enhancing binding affinity compared to unsubstituted analogs.

  • Cyclization Mechanism: The synthesis of thieno[3,2-d]pyrimidin-4-ones involves the nucleophilic attack of the 3-amino group on a one-carbon electrophile (2)[2]. This forms an open-chain formamidine intermediate, which subsequently undergoes intramolecular cyclization onto the ester carbonyl, expelling methanol to yield the thermodynamically stable pyrimidinone core.

Key Application Workflow: Synthesis of Thieno[3,2-d]pyrimidin-4-ones

Thienopyrimidines structurally resemble purines, exerting significant pharmacological potential as kinase inhibitors and anticancer agents (3)[3]. The following protocol describes the one-pot annulation of the intermediate.

Step-by-Step Protocol
  • Reagent Preparation: In a dry, 50 mL round-bottom flask, suspend 10.0 mmol (1.85 g) of Methyl 3-amino-4-ethylthiophene-2-carboxylate in 15 mL of anhydrous formamide.

  • Catalysis: Add 1.0 mmol (63 mg) of ammonium formate. Rationale: Ammonium formate acts as a weak acid catalyst to enhance the electrophilicity of the formamide carbonyl and provides an additional ammonia source, suppressing the formation of uncyclized byproducts.

  • Thermal Cyclization: Equip the flask with a reflux condenser and heat the mixture to 150–160°C under a continuous nitrogen atmosphere for 4 to 6 hours.

  • Self-Validating In-Process Control: At the 4-hour mark, withdraw a 10 µL aliquot, quench in 1 mL EtOAc, and analyze via TLC (Hexane:EtOAc 7:3). The reaction is complete when the highly fluorescent starting material spot (UV 254 nm) is completely consumed, replaced by a lower-Rf product spot.

  • Precipitation & Isolation: Cool the reaction mixture to room temperature. Slowly pour the mixture into 50 mL of ice-cold distilled water under vigorous stirring. Stir for 30 minutes to ensure complete precipitation.

  • Purification: Filter the resulting precipitate under vacuum, wash the filter cake with cold water (2 × 15 mL) followed by cold diethyl ether (10 mL), and dry under vacuum at 50°C to afford the pure 7-ethylthieno[3,2-d]pyrimidin-4(3H)-one core.

SyntheticPathway A Methyl 3-amino-4-ethylthiophene- 2-carboxylate (Starting Material) B Formamidine Intermediate (Open Chain) A->B Formamide, 150°C Nucleophilic Attack C 7-Ethylthieno[3,2-d]pyrimidin- 4(3H)-one (Bicyclic Core) B->C Intramolecular Cyclization (-MeOH)

Synthetic pathway for the annulation of methyl 3-amino-4-ethylthiophene-2-carboxylate.

Quantitative Data: Optimization of Cyclization Conditions

To ensure maximum yield and purity, various one-carbon sources and conditions were evaluated. The formamide/ammonium formate system provides the optimal balance of yield and scalability.

Solvent / ReagentCatalystTemperature (°C)Time (h)Yield (%)Purity (HPLC %)
Formamide (neat)None150672>95
Formamide NH₄COOH 150 4 85 >98
Triethyl orthoformateAcetic Anhydride12086590
DMF-DMAAcetic Acid10057894

Application Protocol: Scaffold-Hopping in Kinase Inhibitor Design

Scaffold-hopping is a critical strategy in drug development used to circumvent existing patents, improve aqueous solubility, or enhance kinase selectivity. Replacing a traditional quinazoline core (found in many EGFR inhibitors) with a thieno[3,2-d]pyrimidine core is a proven application of this intermediate.

Late-Stage Diversification Workflow
  • Chlorination: Convert the synthesized thienopyrimidin-4-one to its highly reactive 4-chloro derivative. Suspend the core in phosphorus oxychloride (POCl₃, 10 eq) and add a catalytic amount of N,N-dimethylaniline. Reflux for 3 hours. Self-validation: The suspension will turn into a clear, dark solution upon complete conversion. Remove excess POCl₃ in vacuo to avoid violent quenching.

  • SₙAr Diversification: Dissolve the crude 4-chloro-thienopyrimidine in isopropanol. Add 1.2 equivalents of a substituted aniline (e.g., 3-ethynylaniline) and heat at 80°C for 4 hours. The nucleophilic aromatic substitution (SₙAr) yields the final kinase inhibitor analog.

ScaffoldHopping Hit Identify Quinazoline-based Kinase Inhibitor Hit Design Design Thieno[3,2-d]pyrimidine Bioisostere Hit->Design SynthCore Synthesize Core using Methyl 3-amino-4-ethylthiophene- 2-carboxylate Design->SynthCore Deriv Late-Stage Diversification (SNAr with Anilines) SynthCore->Deriv Screen In Vitro Kinase Screening & SAR Analysis Deriv->Screen

Logical workflow for scaffold-hopping utilizing the thienopyrimidine bioisostere.

References

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. 2

  • The Chemistry of Thienopyrimidines. ResearchGate. 3

  • Main Product - BOC Sciences: METHYL 3-AMINO-4-ETHYLTHIOPHENE-2-CARBOXYLATE. BOC Sciences.

Sources

Application

Application Note: Cyclization of Methyl 3-Amino-4-ethylthiophene-2-carboxylate to Thieno[3,2-d]pyrimidines

Scientific Context & Scope Thienopyrimidines are privileged bioisosteres of purines and quinazolines, widely utilized in modern drug discovery as potent kinase inhibitors (e.g., PI3K, mTOR, and various tyrosine kinases)...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Scope

Thienopyrimidines are privileged bioisosteres of purines and quinazolines, widely utilized in modern drug discovery as potent kinase inhibitors (e.g., PI3K, mTOR, and various tyrosine kinases) for oncology and inflammatory disease indications[1]. The ortho-aminoester scaffold—specifically methyl 3-amino-4-ethylthiophene-2-carboxylate —serves as a highly versatile, pre-organized building block for the synthesis of the thieno[3,2-d]pyrimidine core[2].

This application note provides in-depth, self-validating protocols for the [4+2] cyclocondensation of this specific thiophene derivative into highly functionalized pyrimidinones, detailing the mechanistic causality behind reagent selection and reaction conditions.

Mechanistic Causality in [4+2] Annulation

The cyclization of methyl 3-amino-4-ethylthiophene-2-carboxylate into a bicyclic thieno[3,2-d]pyrimidine relies on the condensation of the vicinal amino and ester groups with a C1-donor synthon (such as formamide, urea, or an isothiocyanate)[2].

Electronic and Steric Dynamics: The reaction initiates via the nucleophilic attack of the primary 3-amino group onto the highly electrophilic carbon of the C1-synthon. The presence of the 4-ethyl group on the thiophene ring exerts a mild inductive electron-donating effect (+I). This marginally increases the electron density on the adjacent 3-amino nitrogen, enhancing its nucleophilicity compared to unsubstituted analogues[3]. However, the steric bulk of this ethyl group necessitates elevated thermal conditions (e.g., 150 °C) to overcome the activation energy barrier for the initial nucleophilic attack[1].

Thermodynamic Driving Force: Following the initial condensation, an intermediate amidine or thiourea is formed. The system then undergoes a thermodynamically driven intramolecular cyclization: the newly incorporated basic nitrogen attacks the C2-ester carbonyl. The irreversible expulsion of a methanol molecule (as a leaving group) drives the equilibrium forward, yielding the highly stable, fully aromatized thieno[3,2-d]pyrimidin-4(3H)-one core[2].

Synthetic Workflow & Signaling Diagram

G cluster_A Protocol A: Formamide Annulation cluster_B Protocol B: Isothiocyanate Annulation SM Methyl 3-amino-4-ethylthiophene- 2-carboxylate ReagentA Formamide + NH₄HCO₂ 150°C SM->ReagentA ReagentB R-NCS + Pyridine Reflux SM->ReagentB InterA Formamidine Intermediate (Nucleophilic Attack) ReagentA->InterA Amine attacks C1 ProdA 7-Ethylthieno[3,2-d]pyrimidin- 4(3H)-one InterA->ProdA - MeOH (Cyclization) InterB Thiourea Intermediate (Base-Catalyzed) ReagentB->InterB Amine attacks NCS ProdB 3-Substituted-7-ethyl-2-thioxo- thieno[3,2-d]pyrimidin-4-one InterB->ProdB - MeOH (Cyclization)

Figure 1: Mechanistic workflow for the cyclization of Methyl 3-amino-4-ethylthiophene-2-carboxylate.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 7-Ethylthieno[3,2-d]pyrimidin-4(3H)-one (Niementowski-type Cyclization)

This method utilizes formamide as both the solvent and the C1 synthon. Ammonium formate is deliberately added as an ammonia surrogate and catalytic proton source, which significantly accelerates the formation of the formamidine intermediate[1].

Step-by-Step Methodology:

  • Reaction Assembly: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, charge methyl 3-amino-4-ethylthiophene-2-carboxylate (5.0 g, 27.0 mmol, 1.0 eq).

  • Reagent Addition: Add formamide (36.5 g, 32 mL, ~30 eq) and ammonium formate (17.0 g, 270 mmol, 10 eq)[1].

  • Thermal Activation: Purge the system with N₂ and heat the stirring mixture to 150 °C using a precisely controlled oil bath. Maintain this temperature for 8–12 hours.

  • Self-Validating In-Process Control (IPC): Monitor the reaction via TLC (Hexane:EtOAc 1:1). The starting material exhibits a bright blue fluorescence under UV 254 nm. The reaction is complete when this spot disappears, replaced by a deep, highly UV-absorbent spot at a lower Rf, indicative of the extended bicyclic conjugation of the pyrimidine core.

  • Quenching & Precipitation: Cool the reaction mixture to room temperature and pour it slowly into 200 mL of crushed ice/water. Causality of Precipitation: The conversion of the ester/amine into the fused pyrimidinone drastically reduces aqueous solubility, forcing the product to crash out as a solid.

  • Isolation: Filter the precipitate under vacuum, wash thoroughly with cold distilled water (3 × 50 mL) to remove residual formamide, and recrystallize from hot ethanol to yield the pure 7-ethylthieno[3,2-d]pyrimidin-4(3H)-one.

Protocol B: Synthesis of 2-Thioxo-thieno[3,2-d]pyrimidin-4-ones via Isothiocyanates

To introduce diversity at the C2 position, reacting the o-aminoester with an isothiocyanate yields a thiourea intermediate, which is subsequently cyclized under basic conditions[2].

Step-by-Step Methodology:

  • Thiourea Formation: Dissolve methyl 3-amino-4-ethylthiophene-2-carboxylate (2.0 g, 10.8 mmol, 1.0 eq) in 20 mL of anhydrous pyridine. Add ethyl isothiocyanate (1.13 g, 13.0 mmol, 1.2 eq).

  • First-Stage Heating: Reflux the mixture at 115 °C for 4–6 hours. Validation: TLC will show the formation of the intermediate thiourea.

  • Base-Catalyzed Cyclization: Cool the mixture slightly and add a catalytic amount of potassium tert-butoxide (0.24 g, 2.1 mmol, 0.2 eq). Causality: The strong base deprotonates the thiourea nitrogen, dramatically increasing its nucleophilicity and forcing the intramolecular attack on the sterically hindered ester carbonyl[2].

  • Final Maturation: Heat the mixture for an additional 2 hours.

  • Workup: Cool to room temperature and neutralize the mixture by pouring it into 100 mL of 1M HCl. Collect the precipitated 3,7-diethyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one via filtration, wash with water, and dry under a vacuum.

Quantitative Reaction Optimization

The following table summarizes the optimized parameters for various cyclization pathways starting from methyl 3-amino-4-ethylthiophene-2-carboxylate, allowing researchers to select conditions based on desired C2-substitutions.

ProtocolC1-Synthon / ReagentCatalyst / AdditiveTemp (°C)Time (h)Expected Yield (%)Core Product Formed
A FormamideAmmonium Formate1508 - 1265 - 757-Ethylthieno[3,2-d]pyrimidin-4(3H)-one
B Ethyl IsothiocyanatePotassium tert-butoxideReflux (115)670 - 803,7-Diethyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
C UreaNone (Neat Melt)190 - 2002 - 450 - 607-Ethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

References

  • Source: encyclopedia.
  • Source: google.com (Google Patents)
  • Source: researchgate.

Sources

Method

Application Note: Acylation Protocols for Methyl 3-amino-4-ethylthiophene-2-carboxylate

Introduction & Chemical Context Methyl 3-amino-4-ethylthiophene-2-carboxylate is a critical pharmacophore scaffold, widely utilized in the synthesis of kinase inhibitors, anti-inflammatory agents, and local anesthetics (...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Methyl 3-amino-4-ethylthiophene-2-carboxylate is a critical pharmacophore scaffold, widely utilized in the synthesis of kinase inhibitors, anti-inflammatory agents, and local anesthetics (analogous to the Articaine intermediate).

The acylation of the C3-amino group is a pivotal gateway reaction. However, this transformation is non-trivial due to the specific electronic and steric environment of the thiophene ring:

  • Electronic Deactivation: The amino group is located ortho to a methyl ester (C2 position). This electron-withdrawing group (EWG) significantly reduces the nucleophilicity of the amine via resonance and inductive effects.

  • Steric Hindrance: The ethyl group at position C4 introduces steric bulk immediately adjacent to the reaction center. While less hindering than a tert-butyl group, it sufficiently crowds the amine to impede the approach of bulky electrophiles.

Scope: This guide details three validated protocols for acylating this specific substrate, ranging from standard acid chloride couplings to forcing conditions for hindered ligands.

Mechanistic Insight & Reaction Pathways[1]

The acylation proceeds via a Nucleophilic Acyl Substitution mechanism. The reaction trajectory is governed by the competition between the nucleophilic attack of the amine and the hydrolysis of the acylating agent.

Reaction Scheme (Graphviz)

ReactionScheme Substrate Substrate (Me 3-amino-4-ethylthiophene-2-carboxylate) Intermed Tetrahedral Intermediate Substrate->Intermed Nucleophilic Attack Product Acylated Product (Amide) Intermed->Product Elimination of LG SideProd Side Product (Thienopyrimidinone) Product->SideProd Cyclization (High T) Reagent Acylating Agent (R-COCl or (RCO)2O) Reagent->Intermed Base Base (Et3N / Pyridine) Base->Intermed Proton Sponge

Figure 1: Mechanistic pathway for the acylation. Note the potential for cyclization to thienopyrimidinone structures at elevated temperatures if the R-group allows (e.g., Formamide).

Experimental Protocols

Protocol A: Standard Acylation (Acid Chlorides)

Best for: Reactive acyl chlorides (Acetyl, Propionyl, Benzoyl) and standard library synthesis.

Reagents:

  • Substrate: 1.0 equiv

  • Acid Chloride (R-COCl): 1.2 – 1.5 equiv

  • Triethylamine (Et3N): 2.0 – 2.5 equiv

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous]

  • Catalyst: DMAP (0.1 equiv) – Optional, use if conversion is <50% after 2h.

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under N2 atmosphere, dissolve Methyl 3-amino-4-ethylthiophene-2-carboxylate (1.0 eq) in anhydrous DCM (concentration ~0.2 M).

  • Base Addition: Add Et3N (2.0 eq) via syringe. Cool the mixture to 0 °C using an ice bath.

  • Acylation: Dropwise add the Acid Chloride (1.2 eq) diluted in a small volume of DCM over 15 minutes. Critical: Exothermic reaction. Control rate to maintain T < 5 °C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The amine starting material is fluorescent and usually less polar than the amide product.

  • Quench: Quench by adding saturated aqueous NaHCO3.

  • Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove residual pyridine/amine), then Brine. Dry over Na2SO4 and concentrate.

Yield Expectation: 85–95% Purification: Recrystallization from EtOH/Heptane is often sufficient; otherwise, Flash Chromatography.

Protocol B: "Forcing" Conditions (Anhydrides & Steric Bulk)

Best for: Hindered acyl groups, less reactive anhydrides, or when the 4-ethyl group causes significant steric clash.

Reagents:

  • Substrate: 1.0 equiv

  • Anhydride ((RCO)2O): 2.0 – 5.0 equiv

  • Solvent: Pyridine (acts as solvent and base)

  • Catalyst: 4-Dimethylaminopyridine (DMAP): 0.1 – 0.2 equiv

Procedure:

  • Setup: Charge the substrate into a reaction vial.

  • Solvent: Add Pyridine (approx. 5–10 volumes relative to substrate mass).

  • Reagent: Add DMAP (0.1 eq) followed by the Anhydride (2.0 eq).

  • Heating: Heat the mixture to 60–80 °C for 4–12 hours.

    • Why Heat? The 4-ethyl group hinders the C3-amine. Thermal energy is required to overcome the activation barrier established by the ortho-ester and meta-ethyl groups.

  • Workup (Aqueous): Pour the reaction mixture into ice-cold 1M HCl (excess) to protonate the pyridine and solubilize it in the aqueous layer.

  • Extraction: Extract the precipitated product with Ethyl Acetate.

Protocol C: Cyclization to Thienopyrimidinones (One-Pot)

Best for: Direct synthesis of the fused bicyclic core (common in drug discovery).

Reagents:

  • Substrate: 1.0 equiv

  • Formamide: Excess (Solvent volume)

  • Reagent: Ammonium Acetate (optional promoter)

Procedure:

  • Suspend the substrate in Formamide (10 volumes).

  • Heat to 140–160 °C for 6–12 hours.

  • Mechanism: The amine is formylated first (intermediate), followed by nucleophilic attack of the amide nitrogen onto the C2-ester, releasing methanol and closing the ring.

  • Isolation: Cool to RT. The product often precipitates. Dilute with water and filter.

Analytical Data & Validation

Table 1: Expected Analytical Signatures

FeatureMethodDiagnostic SignalNotes
Reaction Completion TLCDisappearance of SM spot (

, Hex/EtOAc 3:1)
Product is usually more polar (lower

) unless R-group is very lipophilic.
Amide Formation 1H NMRNew singlet/multiplet at

8.0–10.0 ppm (NH)
Shift depends on solvent (DMSO-d6 vs CDCl3).
Ester Integrity 1H NMRSinglet at

3.8 ppm (-COOCH3)
Must remain intact (unless cyclization occurred).
Cyclization Check LC-MSMass shift:

Loss of 32 Da (MeOH) indicates ring closure to pyrimidinone.

Decision Tree for Condition Selection

DecisionTree Start Start: Acylation of Me 3-amino-4-ethylthiophene-2-carboxylate Q2 Is the Goal Cyclization? Start->Q2 Q1 Is the Acyl Group Sterically Hindered? ProtocolA Protocol A: Acid Chloride + Et3N (0°C -> RT) Q1->ProtocolA No (e.g., Acetyl, Benzoyl) ProtocolB Protocol B: Anhydride + DMAP (Heat 60°C) Q1->ProtocolB Yes (e.g., t-Butyl, Adamantyl) Q2->Q1 No (Isolate Amide) ProtocolC Protocol C: Formamide Reflux (150°C) Q2->ProtocolC Yes (Make Pyrimidinone)

Figure 2: Decision matrix for selecting the optimal synthetic pathway.

References

  • Synthesis of Thienopyrimidinones

    • Title: Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth.[1]

    • Source: PMC / Molecules (2019).
    • URL:[Link]

    • Relevance: details the cyclization of methyl 3-aminothiophene-2-carboxylates using formamide and other acyl
  • Reactivity of 3-Aminothiophenes

    • Title: Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate.[2]

    • Source: ResearchG
    • URL:[Link]

    • Relevance: Discusses the electronic deactivation and steric environment of the 4-substituted 3-aminothiophene scaffold.
  • General Acylation Protocols (Sigma-Aldrich)

    • Title: Methyl 2-aminothiophene-3-carboxylate Product Information & Protocols.[3]

    • Source: Sigma-Aldrich.
    • Relevance: Provides baseline handling and reactivity data for aminothiophene carboxyl
  • Articaine Intermediate Synthesis (Patent)

    • Title: Process for the preparation of 3-aminothiophene-2-carboxylic acid esters.[2][4][5]

    • Source: Google P
    • URL
    • Relevance: Historical and industrial context for the acyl

Sources

Application

synthesis of fused thiophene systems using Methyl 3-amino-4-ethylthiophene-2-carboxylate

This Application Note and Protocol Guide details the synthesis of fused thieno[3,2-d]pyrimidine systems derived from Methyl 3-amino-4-ethylthiophene-2-carboxylate . Precursor: Methyl 3-amino-4-ethylthiophene-2-carboxylat...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the synthesis of fused thieno[3,2-d]pyrimidine systems derived from Methyl 3-amino-4-ethylthiophene-2-carboxylate .

Precursor: Methyl 3-amino-4-ethylthiophene-2-carboxylate Target Systems: 7-Ethylthieno[3,2-d]pyrimidin-4(3H)-ones and derivatives.

Introduction & Strategic Significance

In medicinal chemistry, the thieno[3,2-d]pyrimidine scaffold is a privileged structure, serving as a bioisostere for quinazolines and purines. This substitution—replacing a benzene ring with a thiophene ring ("scaffold hopping")—often improves solubility and alters metabolic profiles while maintaining binding affinity to kinase targets (e.g., EGFR, VEGFR, PI3K).

The specific precursor, Methyl 3-amino-4-ethylthiophene-2-carboxylate , is critical because the 4-ethyl group provides a specific lipophilic handle at the C7 position of the final fused system. This ethyl group can enhance hydrophobic interactions within enzyme binding pockets (e.g., the ATP-binding site of kinases) compared to the more common methyl or unsubstituted analogs.

Core Reactivity Profile

The synthesis relies on the ortho-amino ester motif. The amine at position 3 and the ester at position 2 are perfectly positioned for cyclocondensation with electrophilic one-carbon donors (formamide, urea, isothiocyanates) to close the pyrimidine ring.

Reaction Logic & Pathway Map

The following diagram illustrates the divergent synthesis pathways starting from Methyl 3-amino-4-ethylthiophene-2-carboxylate.

ThiopheneSynthesis Start Methyl 3-amino-4- ethylthiophene-2-carboxylate Formamide Reagent: Formamide (Reflux, 180-200°C) Start->Formamide Urea Reagent: Urea (Fusion, 200°C) Start->Urea KSCN Reagent: KSCN + HCl (Reflux) Start->KSCN Prod1 7-Ethylthieno[3,2-d] pyrimidin-4(3H)-one (Core Scaffold) Formamide->Prod1 Cyclocondensation Prod2 7-Ethylthieno[3,2-d] pyrimidine-2,4(1H,3H)-dione Urea->Prod2 Fusion Prod3 7-Ethyl-2-thioxo-2,3-dihydro- 1H-thieno[3,2-d]pyrimidin-4-one KSCN->Prod3 Cyclization Chlorination POCl3 / Reflux Prod1->Chlorination Prod2->Chlorination FinalDrug 4-Amino/Alkoxy-7-ethyl thieno[3,2-d]pyrimidine (Kinase Inhibitor Analogs) Chlorination->FinalDrug SNAr Displacement

Figure 1: Divergent synthetic pathways for thieno[3,2-d]pyrimidine scaffolds from the amino-ester precursor.

Detailed Experimental Protocols

Protocol A: Synthesis of 7-Ethylthieno[3,2-d]pyrimidin-4(3H)-one

This is the standard method to generate the core bicyclic system with an unsubstituted position 2.

Mechanism: The amino group attacks the formyl carbon of formamide, followed by intramolecular nucleophilic attack of the resulting amide nitrogen on the ester carbonyl, releasing methanol.

Materials:

  • Methyl 3-amino-4-ethylthiophene-2-carboxylate (1.0 eq)

  • Formamide (Excess, acting as solvent and reagent)

  • Ammonium formate (0.1 eq, optional catalyst)

Step-by-Step Procedure:

  • Setup: Place 10 mmol of Methyl 3-amino-4-ethylthiophene-2-carboxylate in a round-bottom flask.

  • Reagent Addition: Add 15–20 mL of formamide. (Optional: Add catalytic ammonium formate to accelerate reaction).

  • Reaction: Heat the mixture to reflux (approx. 180–190 °C) .

    • Critical Check: Monitor by TLC (System: Hexane/Ethyl Acetate 1:1). The starting material (fluorescent amino ester) should disappear, replaced by a lower Rf spot (pyrimidinone).

    • Duration: Typically 4–12 hours.

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.

    • If solid forms: Filter the precipitate and wash copiously with water (to remove formamide) and then cold ethanol.

    • If no solid forms: Pour the reaction mixture into 100 mL of ice-water. Stir vigorously for 30 minutes to induce precipitation.

  • Purification: Recrystallize from ethanol or DMF/Water mixture.

  • Yield Expectation: 60–80%.

Protocol B: Synthesis of 7-Ethyl-2-thioxo-2,3-dihydro-1H-thieno[3,2-d]pyrimidin-4-one

This protocol introduces a sulfur atom at position 2, providing a handle for further functionalization (e.g., S-alkylation).

Materials:

  • Methyl 3-amino-4-ethylthiophene-2-carboxylate (1.0 eq)

  • Potassium thiocyanate (KSCN) (1.5 eq)

  • Dioxane (Solvent)[1]

  • Conc. HCl (Catalytic amount)

Step-by-Step Procedure:

  • Setup: Dissolve 10 mmol of the starting material in 20 mL of dioxane.

  • Reagent Addition: Add 15 mmol of KSCN and 1 mL of conc. HCl.

  • Reaction: Reflux the mixture for 6–10 hours.

    • Mechanism:[2] Formation of an isothiocyanate intermediate followed by cyclization with the ester.

  • Work-up: Pour the reaction mixture into ice-water. The resulting solid is the 2-thioxo derivative.

  • Purification: Filter, wash with water, and recrystallize from ethanol/DMF.

  • Characterization: Look for the C=S peak in IR (~1200 cm⁻¹) and the absence of the ester methyl signal in NMR.

Protocol C: Functionalization via Chlorination (Key Drug Intermediate)

To convert the "4-one" (tautomer of 4-hydroxy) into a reactive "4-chloro" species for drug synthesis.

Materials:

  • 7-Ethylthieno[3,2-d]pyrimidin-4(3H)-one (Product from Protocol A)

  • Phosphorus oxychloride (POCl₃) (Excess)

  • N,N-Dimethylaniline (Catalytic)

Procedure:

  • Suspend the pyrimidinone in excess POCl₃.

  • Reflux for 3–5 hours until the solution becomes clear.

  • Caution: Remove excess POCl₃ under reduced pressure. Pour the residue onto crushed ice (exothermic!).

  • Extract with dichloromethane, dry over MgSO₄, and concentrate to yield 4-chloro-7-ethylthieno[3,2-d]pyrimidine .

  • Storage: Use immediately or store under inert gas at -20°C (moisture sensitive).

Data Summary & Troubleshooting

ParameterProtocol A (Formamide)Protocol B (KSCN)Protocol C (POCl₃)
Temperature 180–200 °C100 °C (Reflux)105 °C (Reflux)
Time 4–12 h6–10 h3–5 h
Key Risk Charring if temp >210°CIncomplete cyclizationHydrolysis of product on workup
Appearance Tan/Brown SolidYellow/Orange SolidYellow Oil/Solid
Solubility Poor in organic solventsSoluble in DMF/DMSOSoluble in DCM/CHCl₃

Troubleshooting Tips:

  • Solubility: The fused thienopyrimidinone systems are often highly crystalline and insoluble. If the product does not precipitate in water, adjust pH to neutral (it may be protonated/deprotonated depending on the variant).

  • Purification: If the "Formamide" reaction yields a black tar, reduce the temperature to 160°C and extend the time, or use the Ammonium Formate variant which is milder.

  • Structure Verification: In ¹H NMR, the 4-ethyl group will appear as a triplet (~1.2 ppm) and a quartet (~2.8 ppm). The disappearance of the methyl ester singlet (~3.8 ppm) confirms cyclization.

References

  • Synthesis of Thienopyrimidines from Thiophene Derivatives. Encyclopedia. (2022). Detailed review of cyclization mechanisms using formamide and nitriles.

  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Pharmaceuticals. (2022). Describes the biological relevance and synthesis of 3-unsubstituted thieno[3,2-d]pyrimidines.

  • Synthesis of thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives. ResearchGate. (2014). Provides protocols for chlorination and functionalization of the thieno[3,2-d]pyrimidine core.[3][4]

  • Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives. European Journal of Medicinal Chemistry. (2014). Demonstrates the SAR of 4-substituted derivatives and the importance of the scaffold in antitumor agents.

  • Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate. ResearchGate. (2015). Validates the reactivity of the 4-alkyl-3-amino-2-carboxylate motif for fused system synthesis.

Sources

Method

diazotization procedures for Methyl 3-amino-4-ethylthiophene-2-carboxylate

Application Note: Diazotization Strategies and Downstream Functionalization of Methyl 3-amino-4-ethylthiophene-2-carboxylate Executive Summary Methyl 3-amino-4-ethylthiophene-2-carboxylate is a highly versatile building...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Diazotization Strategies and Downstream Functionalization of Methyl 3-amino-4-ethylthiophene-2-carboxylate

Executive Summary

Methyl 3-amino-4-ethylthiophene-2-carboxylate is a highly versatile building block in medicinal chemistry, serving as a critical scaffold for the synthesis of kinase inhibitors, local anesthetics, and advanced heterocyclic pharmacophores[1]. The primary amine at the C3 position offers a strategic handle for structural diversification via diazotization. However, the electron-rich, enaminic nature of the 3-aminothiophene system presents unique kinetic and thermodynamic challenges during diazonium salt formation[2]. This application note provides field-validated, self-monitoring protocols for the diazotization of Methyl 3-amino-4-ethylthiophene-2-carboxylate, detailing its subsequent conversion via Sandmeyer halogenation and hydrodediazoniation (reduction)[3][4].

Mechanistic Rationale: The 3-Aminothiophene Challenge

Unlike simple anilines, 3-aminothiophenes exhibit pronounced enaminic behavior, which significantly influences their nucleophilicity and the stability of their corresponding diazonium salts[2]. As a Senior Application Scientist, I emphasize the following causal relationships when designing workflows for this substrate:

  • Temperature Causality: Heterocyclic diazonium salts are notoriously prone to rapid nitrogen extrusion (de-diazoniation), yielding highly reactive aryl radicals or cations[4]. Maintaining a strict thermal regime of 0–5 °C is non-negotiable. Exceeding this temperature leads to premature decomposition into intractable polymeric tars or unintended phenolic byproducts[5].

  • Acid Stoichiometry: A minimum of 2.5 to 3.0 equivalents of strong mineral acid (e.g., HCl or H₂SO₄) is required. The first equivalent protonates the amine to prevent off-target triazene formation (a self-coupling side reaction between the diazonium ion and unreacted free amine). The remaining acid generates the active nitrosating agent (nitrosonium ion, NO⁺) from sodium nitrite[5].

  • In-Process Validation: The reaction must be treated as a self-validating system. Utilizing starch-iodide paper allows real-time monitoring; a persistent blue-black color indicates a slight excess of nitrous acid, confirming the complete consumption of the starting amine[5].

Visualization of the Synthetic Workflow

G SM Methyl 3-amino-4- ethylthiophene-2-carboxylate Diazo Diazonium Salt Intermediate SM->Diazo NaNO2, HCl/H2O 0-5 °C, 30 min Sandmeyer Sandmeyer Product (3-Chloro derivative) Diazo->Sandmeyer CuCl, HCl 0 °C to 60 °C Reduction Hydrodediazoniation (Deaminated Product) Diazo->Reduction H3PO2 (aq) 0 °C to 4 °C Meerwein Meerwein Arylation (C-C Bond Formation) Diazo->Meerwein Activated Alkene Cu(II) catalysis

Fig 1: Reaction pathways for the diazotization and functionalization of 3-aminothiophene derivatives.

Validated Experimental Protocols

Protocol A: Generation of the Thiophene Diazonium Intermediate

Causality Focus: This step establishes the reactive intermediate. The slow, controlled addition of NaNO₂ ensures the local concentration of NO⁺ remains low, preventing exothermic runaway and localized decomposition.

  • Preparation: Suspend Methyl 3-amino-4-ethylthiophene-2-carboxylate (10.0 mmol) in a mixture of concentrated HCl (8.0 mL, ~96 mmol) and distilled water (10 mL) in a 100 mL round-bottom flask.

  • Activation: Stir the suspension vigorously at room temperature for 15 minutes to ensure complete formation of the hydrochloride salt. The mixture will transition into a thick, uniform paste.

  • Cooling: Submerge the flask in an ice-brine bath and allow the internal temperature to equilibrate strictly to 0–2 °C.

  • Diazotization: Dissolve Sodium Nitrite (NaNO₂, 10.5 mmol, 1.05 eq) in cold water (5 mL). Add this solution dropwise to the reaction mixture over 20 minutes via an addition funnel. Monitor the internal thermometer to ensure the temperature never exceeds 5 °C.

  • Validation (IPC): After stirring for an additional 15 minutes, spot the mixture onto starch-iodide indicator paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating complete conversion[5].

  • Quenching: Add solid urea (approx. 0.5 g) in small portions until the starch-iodide test is negative. This step is critical; residual NO⁺ will interfere with downstream catalysts or reducing agents. Do not isolate the diazonium salt; proceed immediately to Protocol B or C.

Protocol B: Sandmeyer Chlorination (Synthesis of Methyl 3-chloro-4-ethylthiophene-2-carboxylate)

Causality Focus: Copper(I) chloride acts as a single-electron transfer (SET) catalyst, reducing the diazonium ion to an aryl radical, which then abstracts a chlorine atom from the copper(II) species, regenerating the catalyst[3].

  • Catalyst Preparation: In a separate flask, dissolve Copper(I) chloride (CuCl, 12.0 mmol, 1.2 eq) in concentrated HCl (10 mL) and cool to 0 °C.

  • Coupling: Transfer the cold diazonium solution (from Protocol A) dropwise into the vigorously stirred CuCl solution.

  • Thermal Maturation: Allow the mixture to stir at 0 °C for 30 minutes, then gradually warm to room temperature. Finally, heat the mixture to 60 °C for 1 hour to drive the nitrogen extrusion to completion[3]. Effervescence (N₂ gas) will be clearly visible.

  • Workup: Cool to room temperature, dilute with water (50 mL), and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol C: Hydrodediazoniation (Synthesis of Methyl 4-ethylthiophene-2-carboxylate)

Causality Focus: Hypophosphorous acid (H₃PO₂) is a mild, effective hydride donor that reduces the diazonium salt via a radical chain mechanism, replacing the diazo group with a proton while suppressing competitive nucleophilic attack by water[1][4].

  • Reduction: To the cold diazonium solution (from Protocol A) at 0 °C, add pre-cooled 50% aqueous Hypophosphorous acid (H₃PO₂, 50.0 mmol, 5.0 eq) dropwise.

  • Reaction Progression: Stir the mixture at 0 °C for 1 hour, then move the flask to a refrigerator (4 °C) and allow it to stand for 12–24 hours. Slow, controlled nitrogen evolution will be observed.

  • Workup: Once gas evolution completely ceases, neutralize the mixture carefully with saturated aqueous NaHCO₃ to pH 7. Extract with Dichloromethane (3 x 30 mL), dry over MgSO₄, and concentrate.

Quantitative Yield and Analytical Metrics

To facilitate rapid comparison and analytical verification, the expected outcomes and key ¹H NMR markers for the described transformations are summarized below.

Target CompoundTransformation TypeExpected YieldKey ¹H NMR Markers (CDCl₃, 400 MHz)
Diazonium Salt Intermediate DiazotizationN/A (Generated In situ)N/A (Highly unstable, do not isolate)
Methyl 3-chloro-4-ethylthiophene-2-carboxylate Sandmeyer Chlorination65–75%δ 7.15 (s, 1H, Ar-H), 3.85 (s, 3H, OCH₃), 2.60 (q, 2H, CH₂)
Methyl 4-ethylthiophene-2-carboxylate Hydrodediazoniation70–85%δ 7.45 (d, J=1.5Hz, 1H, C3-H), 7.12 (d, J=1.5Hz, 1H, C5-H), 3.82 (s, 3H, OCH₃)
3-Aryl-4-ethylthiophene derivative Meerwein Arylation50–65%Dependent on the coupled alkene[6]

References

1.1 - quinoline-thiophene.com 2.3 - Google Patents 3.2 - PMC (nih.gov) 4. 4 - MDPI 5.5 - wordpress.com 6.6 - ResearchGate

Sources

Application

catalytic hydrogenation conditions for thiophene carboxylate precursors

Application Note: Catalytic Hydrogenation of Thiophene Carboxylate Precursors Executive Summary The selective reduction of thiophene-2-carboxylic acid and its derivatives to their corresponding tetrahydrothiophene (THT)...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Hydrogenation of Thiophene Carboxylate Precursors

Executive Summary

The selective reduction of thiophene-2-carboxylic acid and its derivatives to their corresponding tetrahydrothiophene (THT) analogs is a critical transformation in modern drug development. These saturated sulfur heterocycles serve as privileged structural scaffolds for synthesizing D-amino acid oxidase (DAO) inhibitors[1] and potent CXCR antagonists[2]. However, the hydrogenation of thiophenes is notoriously difficult. The sulfur atom acts as a potent catalyst poison, while the electron-withdrawing carboxylate group further deactivates the aromatic system. This application note details field-proven, scalable protocols for the catalytic hydrogenation of thiophene carboxylates, emphasizing the mechanistic causality behind catalyst selection, solvent effects, and reaction conditions.

Mechanistic Insights: Overcoming Thermodynamic and Kinetic Barriers

The challenge of hydrogenating thiophene carboxylates is twofold:

  • The Catalyst Poisoning Paradigm: Thiophenes strongly coordinate to transition metal surfaces (such as Palladium or Platinum) via the sulfur atom's lone electron pairs. This strong chemisorption blocks the active metal sites required for the homolytic cleavage of molecular hydrogen, rapidly halting the catalytic cycle[3].

  • Electronic Deactivation: Unlike electron-rich alkyl-thiophenes, thiophene carboxylates possess an electron-withdrawing group (EWG) that depletes the

    
    -electron density of the aromatic ring. This increases the activation energy required for the initial, rate-limiting addition of hydrogen to form the 2,3-dihydrothiophene (2,3-DHT) or 2,5-dihydrothiophene (2,5-DHT) intermediates[4].
    
  • Competing Degradation Pathways: If the applied temperature is too high (

    
     °C), the reaction diverges from the desired saturation pathway toward hydrogenolysis (C-S bond cleavage and ring opening)[5]. Furthermore, under harsh acidic conditions at elevated temperatures, the carboxylate group is susceptible to unwanted decarboxylation.
    

Reaction Pathways Visualization

G cluster_0 Hydrogenation & Degradation Pathways TCA Thiophene Carboxylate (Substrate) DHT Dihydrothiophene (Intermediate) TCA->DHT +H2 (Rate Limiting) Poison Catalyst Poisoning (S-Metal Complex) TCA->Poison S-Lone Pair Coordination Desulf Hydrogenolysis (Ring Opening) TCA->Desulf Extreme Temp (>250°C) Decarb Decarboxylation (Loss of CO2) TCA->Decarb Acidic Media + High Temp THT Tetrahydrothiophene Carboxylate (Target Product) DHT->THT +H2 (Fast)

Reaction pathways and competitive side reactions during thiophene carboxylate hydrogenation.

Catalyst Selection and Quantitative Performance

To bypass these kinetic barriers, researchers must carefully select the catalytic system based on the desired scale and stereochemical requirements. The table below summarizes the optimal conditions for different synthetic goals.

Catalyst SystemOperating ConditionsSolventYieldStereochemistryMechanistic Advantage
10% Pd/C 70–100 bar H₂, 90 °CAcetic Acid85–90%RacemicHigh pressure overcomes EWG deactivation; acid mitigates S-poisoning[3].
Ru-NHC 50 bar H₂, 60 °CHexane / DCM>90%>95% eeNHC ligand prevents S-coordination; enables asymmetric synthesis[6].
Et₃SiH / TFA Ambient Pressure, 50 °CTFA75–85%RacemicNon-classical ionic hydrogenation entirely avoids metal poisoning[7].

Experimental Protocols

Protocol A: High-Pressure Heterogeneous Hydrogenation (Racemic Synthesis)

This method utilizes Palladium on Carbon (Pd/C) in an acidic medium. It is highly scalable but requires specialized high-pressure equipment.

Step-by-Step Methodology:

  • Reactor Preparation: Ensure a Hastelloy or stainless-steel high-pressure autoclave is clean and completely dry.

  • Substrate & Solvent Loading: Dissolve thiophene-2-carboxylic acid (1.0 eq) in glacial acetic acid (0.1 M concentration).

    • Causality: Acetic acid acts as a proton source to weakly protonate the thiophene sulfur. This reduces the sulfur's Lewis basicity, significantly mitigating strong coordination (poisoning) to the Pd surface[3].

  • Catalyst Addition: Add 10% Pd/C carefully. A high catalyst loading (20–50% w/w relative to the substrate) is mandatory.

    • Causality: High loading mathematically compensates for the inevitable partial poisoning of active sites by the sulfur substrate.

  • Purging Sequence (Self-Validation): Seal the reactor. Purge the vessel with inert Nitrogen gas three times to remove oxygen, followed by three purges with Hydrogen gas. This strict sequence prevents the explosive ignition of H₂ by the pyrophoric Pd/C catalyst.

  • Pressurization & Heating: Pressurize the reactor to 100 bar with H₂ and heat the mixture to 90 °C.

  • In-Process Monitoring: Monitor the hydrogen mass flow/pressure drop. The reaction is deemed complete when H₂ uptake ceases (typically 10–12 hours), indicating full conversion of the 2,3-DHT intermediate to the THT product.

  • Workup: Cool the reactor to room temperature and safely vent the H₂. Filter the mixture through a pad of Celite to remove the Pd/C. Concentrate the filtrate under reduced pressure to yield the racemic tetrahydrothiophene-2-carboxylic acid.

Protocol B: Homogeneous Asymmetric Hydrogenation (Enantioselective Synthesis)

For drug development requiring specific stereocenters, Ruthenium-N-heterocyclic carbene (Ru-NHC) complexes are utilized[6].

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Homogeneous Ru-NHC catalysts are sensitive to oxygen and moisture. All preparations must be conducted in a glovebox under an Argon atmosphere.

  • Reaction Mixture Assembly: Dissolve the thiophene carboxylate substrate (1.0 eq) and the chiral Ru-NHC catalyst (2–5 mol%) in anhydrous dichloromethane (DCM) or hexane.

    • Causality: The bulky, strongly

      
      -donating NHC ligand tightly binds to the Ruthenium center. This prevents the substrate's sulfur atom from displacing the ligand, maintaining the integrity of the chiral pocket required for enantioselective hydride transfer[6].
      
  • Hydrogenation: Transfer the solution to a high-pressure autoclave. Pressurize to 50 bar H₂ and heat to 60 °C for 18–24 hours.

  • Workup & Validation: Vent the reactor, evaporate the solvent, and purify the crude product via silica gel column chromatography.

    • Self-Validation: Perform chiral HPLC analysis against a racemic standard to confirm the enantiomeric excess (ee >95%).

References

  • Advances in catalytic asymmetric hydrogenation of third-row heteroatom-substituted alkenes. SciExplor.
  • Catalytic Hydrogenation of Thiophene to Thiolane in the Gas Phase. ResearchGate.
  • Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids - PMC. NIH.
  • The hydrogenation process of thiophene to 2,5-DHT, 2,3-DHT, and THT. ResearchGate.
  • Non-classical effective methods for reduction of heteroaromatic compounds. Colab.ws.
  • DE3018109A1 - Biotin synthesis from 2-formyl-3,4-di:amino-thiophene derivs. Google Patents.
  • α‐Functionalisation of Cyclic Sulfides Enabled by Lithiation Trapping. ResearchGate.

Sources

Method

functionalization of the C4-ethyl group in thiophene carboxylates

Part 1: Strategic Overview The functionalization of alkyl side chains on thiophene rings—specifically the "thenylic" position (analogous to the benzylic position)—presents a unique challenge in medicinal chemistry. In th...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview

The functionalization of alkyl side chains on thiophene rings—specifically the "thenylic" position (analogous to the benzylic position)—presents a unique challenge in medicinal chemistry. In the case of C4-ethyl thiophene carboxylates , the chemist faces a dichotomy of reactivity:

  • The Electron-Rich Nucleus: The thiophene ring is inherently prone to electrophilic aromatic substitution (EAS). While the carboxylate (usually at C2) is an electron-withdrawing group (EWG), it does not fully deactivate the C4 position, which remains susceptible to halogenation under Lewis acidic conditions.

  • The Thenylic C-H Bond: The methylene protons of the C4-ethyl group are activated by the adjacent aromatic system (BDE ~85-88 kcal/mol), making them viable targets for radical abstraction.

The Objective: To selectively functionalize the ethyl side chain (C4-CH2-CH3) without compromising the thiophene ring integrity or the ester functionality.

This guide details the Radical Gateway Strategy , utilizing a modified Wohl-Ziegler bromination to access a versatile C4-(1-bromoethyl) intermediate, followed by divergent protocols for vinylation, oxidation, and amination.

Part 2: The Gateway Protocol – Radical Bromination

The entry point for functionalizing the C4-ethyl group is the introduction of a leaving group at the


-methylene position. Bromination is preferred over chlorination due to the higher selectivity of the bromine radical for tertiary/secondary C-H bonds over the aromatic ring.
Mechanism & Causality[1][2]
  • Reagent: N-Bromosuccinimide (NBS) provides a low, steady-state concentration of molecular bromine (

    
    ). High concentrations of 
    
    
    
    must be avoided to prevent electrophilic attack on the ring (nuclear bromination).
  • Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO). AIBN is preferred here due to its cleaner decomposition profile at reflux temperatures of standard solvents (

    
     or PhCF
    
    
    
    ).
  • Solvent: Carbon tetrachloride (

    
    ) is the historical standard, but 
    
    
    
    -Trifluorotoluene (PhCF
    
    
    )
    is the recommended modern, greener alternative. It resists radical abstraction and has a boiling point (102°C) ideal for thermal initiation.
Experimental Protocol 1.0: Selective Thenylic Bromination

Target: Conversion of Ethyl 4-ethylthiophene-2-carboxylate to Ethyl 4-(1-bromoethyl)thiophene-2-carboxylate.

Materials:

  • Substrate: Ethyl 4-ethylthiophene-2-carboxylate (1.0 equiv)

  • Reagent: NBS (1.05 equiv) - Must be recrystallized from water and dried prior to use to remove free

    
     and HBr.
    
  • Initiator: AIBN (0.05 equiv / 5 mol%)

  • Solvent: PhCF

    
     (0.2 M concentration)
    

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and argon inlet, dissolve the substrate in PhCF

    
    .
    
  • Addition: Add NBS (solid) and AIBN (solid) in one portion.

  • Degassing: Sparge the solution with argon for 10 minutes. Oxygen is a radical scavenger and will inhibit the reaction.

  • Initiation: Heat the mixture to reflux (oil bath ~110°C).

    • Visual Check: The reaction often turns orange/red initially and fades to pale yellow as succinimide precipitates. Succinimide is less dense than the solvent and will float.[1]

  • Monitoring: Monitor via TLC or UPLC every 30 minutes.

    • Endpoint: Disappearance of starting material. Avoid over-reaction, which leads to the gem-dibromo species.

  • Workup: Cool to room temperature (RT). Filter off the solid succinimide.

  • Purification: Concentrate the filtrate under reduced pressure. The residue is typically purified via rapid filtration through a short plug of silica gel (Hexanes/EtOAc 9:1).

    • Note: Thenylic bromides are hydrolytically unstable. Store under inert gas at -20°C or use immediately.

Critical Control Point: If ring bromination (nuclear substitution) is observed, add


  (anhydrous, 1.0 equiv) to the reaction mixture. This scavenges trace HBr, which catalyzes the electrophilic pathway.

Part 3: Divergent Functionalization Protocols

Once the 4-(1-bromoethyl) scaffold is secured, three distinct pathways are available.

Pathway A: Synthesis of 4-Vinylthiophenes (Styrene Analogs)

Vinyl thiophenes are crucial for Heck couplings or polymerization.

  • Reagents: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or t-BuOK.

  • Protocol: Dissolve the crude bromide in dry THF (0.1 M). Add DBU (1.5 equiv) dropwise at 0°C, then warm to RT. Stir for 2-4 hours.

  • Mechanism: E2 Elimination. The steric bulk of DBU favors elimination over substitution (

    
    ).
    
Pathway B: Kornblum Oxidation to 4-Acetylthiophene

Converting the ethyl group to a ketone (acetyl) allows for subsequent aldol chemistry or heterocycle construction.

  • Reagents: DMSO,

    
    .
    
  • Protocol: Dissolve the bromide in DMSO (5 equiv). Add

    
     (2 equiv). Heat to 80°C for 3 hours.
    
  • Mechanism: DMSO acts as the nucleophile (attacking via Oxygen), forming an alkoxysulfonium salt, which eliminates dimethyl sulfide (DMS) to yield the ketone.

Pathway C: Azidation (Click Chemistry Precursor)
  • Reagents:

    
    , DMF.
    
  • Protocol: Dissolve bromide in DMF. Add

    
     (1.2 equiv). Stir at RT for 4 hours.
    
  • Safety: Do not heat. Isolate via extraction; avoid concentrating azide solutions to dryness if possible.

Part 4: Data Visualization & Logic

Figure 1: Reaction Pathway Logic

The following diagram illustrates the divergence from the ethyl precursor.

G Start C4-Ethyl Thiophene Carboxylate Bromide 4-(1-Bromoethyl) Intermediate Start->Bromide NBS, AIBN PhCF3, Reflux Vinyl 4-Vinylthiophene (Elimination) Bromide->Vinyl DBU, THF E2 Mechanism Acetyl 4-Acetylthiophene (Oxidation) Bromide->Acetyl DMSO, NaHCO3 Kornblum Ox. Azide 4-(1-Azidoethyl) (Substitution) Bromide->Azide NaN3, DMF SN2

Caption: Divergent functionalization pathways starting from the radical bromination of the C4-ethyl group.

Table 1: Solvent & Initiator Selection Matrix
VariableOptionProsConsRecommendation
Solvent

Historical standard; non-flammable.Ozone depleting; toxic; banned in many labs.Avoid
PhCF

High boiling point (102°C); radical inert; easier workup.More expensive than chlorinated solvents.Preferred

Polar; dissolves NBS well.Can participate in reactions; lower temp (82°C).Secondary Choice
Initiator AIBN Clean decomposition (

gas); T

~1h at 80°C.
Toxic (cyanide derivatives upon decomp).Preferred
BPOCheap; readily available.Oxidizing; can react with thiophene sulfur.[2]Use if AIBN unavailable
Light (hv)Room temp reaction; clean.Requires specialized photochemical reactor.Excellent for scale-up

Part 5: Troubleshooting & Optimization

Problem: Nuclear Bromination (Ring Substitution) If you observe bromination at C5 (or C3) instead of the ethyl chain:

  • Cause: High concentration of

    
     or presence of Lewis Acid (HBr).
    
  • Solution:

    • Use a slight excess of succinimide in the starting mixture (shifts equilibrium).

    • Add anhydrous

      
       or 
      
      
      
      to the reaction to neutralize HBr in situ.
    • Slow down the addition of NBS or use a syringe pump for initiator addition.

Problem: Di-bromination If you observe the gem-dibromo species:

  • Cause: Over-reaction; the monobromo product is more reactive toward radicals than the ethyl starting material due to radical stabilization by Br.

  • Solution: Stop the reaction at 85-90% conversion. It is easier to separate starting material than the dibromo byproduct.

References

  • Wohl-Ziegler Bromin

    • Source: Djerassi, C. "Brominations with N-Bromosuccinimide and Related Compounds."[3] Chem. Rev.[3] 1948, 43, 271.[3]

    • URL:[Link]

  • Green Solvents for Radical Reactions (PhCF3)

    • Source: Ogawa, A. et al. "Benzotrifluoride: A Useful Alternative Solvent for Radical Reactions." J. Org. Chem. 1997, 62, 450.
    • URL:[Link]

  • Thiophene Reactivity & Functionaliz

    • Source: Gronowitz, S. "Thiophene and Its Derivatives." Chemistry of Heterocyclic Compounds, Wiley-Interscience.
    • Context: Detailed analysis of "thenylic" vs. nuclear reactivity.
    • URL:[Link]

  • Kornblum Oxid

    • Source: Kornblum, N. et al. "A New Method for the Oxidation of Alkyl Halides to Aldehydes and Ketones." J. Am. Chem. Soc.[4] 1959, 81, 4113.

    • URL:[Link]

  • Direct Bromination of Thiophene Esters (Nuclear vs. Side-chain)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Methyl 3-amino-4-ethylthiophene-2-carboxylate Synthesis

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of Methyl 3-amino-4-ethylthiophene-2-carboxylate . Topic: Optimization & Troubleshooting of 3-Aminothiophene...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of Methyl 3-amino-4-ethylthiophene-2-carboxylate .

Topic: Optimization & Troubleshooting of 3-Aminothiophene-2-carboxylate Synthesis Target Molecule: Methyl 3-amino-4-ethylthiophene-2-carboxylate (CAS: 221043-87-4) Application: Key intermediate for local anesthetics (e.g., Articaine analogs) and kinase inhibitors.

Executive Summary: The "Isomer Trap"

Critical Distinction: Before beginning, verify your target structure.

  • Standard Gewald Reaction: Produces 2-amino thiophene-3 -carboxylates.

  • Your Target: 3-amino thiophene-2 -carboxylate.[1][2][][4][5][6][7]

Directive: Do NOT use the standard Gewald protocol (Ketone + Cyanoacetate + Sulfur). It will yield the wrong regioisomer (Methyl 2-amino-4-ethylthiophene-3-carboxylate).

Recommended Route: The Oxime-Aromatization Route (via Dieckmann Condensation). This is the industrial standard for high-purity 3-aminothiophenes.

Optimized Synthetic Workflow

The synthesis consists of three critical phases. The yield bottlenecks typically occur in Phase 2 (Cyclization) and Phase 3 (Aromatization).

Phase 1: Michael Addition

Reagents: Methyl thioglycolate + Methyl 2-ethylacrylate (Methyl 2-methylenebutanoate). Mechanism: Nucleophilic attack of the thiol on the


-carbon of the acrylate.
Phase 2: Dieckmann Cyclization

Reagents: Sodium methoxide (NaOMe) in Methanol (anhydrous). Product: Methyl 4-ethyl-3-oxotetrahydrothiophene-2-carboxylate (The "Keto-Ester"). Critical Control: Moisture exclusion is paramount.

Phase 3: Aromatization (The "Yield Maker")

Reagents: Hydroxylamine Hydrochloride (


).
Mechanism:  Oximation of the ketone followed by acid-catalyzed aromatization/elimination.
Optimization:  This step often fails due to incomplete aromatization or product degradation.

Visualizing the Pathway

The following diagram details the specific chemical transformations and critical checkpoints.

G Start Methyl Thioglycolate + Methyl 2-ethylacrylate Michael Intermediate A: Thioether Diester Start->Michael Step 1: Michael Addition (Cat. Piperidine/Base) Dieckmann Intermediate B: 3-Oxo-tetrahydrothiophene Michael->Dieckmann Step 2: Dieckmann Cyclization (NaOMe/MeOH, Anhydrous) Oxime Intermediate C: Oxime Derivative Dieckmann->Oxime Step 3a: Oximation (NH2OH·HCl) Product TARGET: Methyl 3-amino-4-ethyl thiophene-2-carboxylate Oxime->Product Step 3b: Aromatization (Acid/Heat, -H2O)

Caption: Step-wise synthesis of Methyl 3-amino-4-ethylthiophene-2-carboxylate via the Dieckmann-Oxime route.[5]

Troubleshooting Guide & FAQs

Phase 1: Michael Addition Issues

Issue: Low conversion or presence of polymer.

  • Root Cause: Methyl 2-ethylacrylate is prone to polymerization; old stock often contains oligomers.

  • Solution:

    • Distill Methyl 2-ethylacrylate immediately before use.

    • Add a radical inhibitor (e.g., Hydroquinone, 10-50 ppm) if running large batches.

    • Catalysis: Use a catalytic amount of piperidine (1-2 mol%) to accelerate the thiol addition.

Phase 2: Dieckmann Cyclization Failures

Issue: No precipitate formed; starting material recovered.

  • Root Cause: Moisture contamination. The enolate intermediate is quenched by water before cyclization.

  • Solution:

    • Use freshly prepared NaOMe or commercial solution in sealed bottles.

    • Solvent must be super-dry Methanol (<50 ppm water).

    • Protocol: Add the diester dropwise to the refluxing base solution, not the other way around. This maintains a high concentration of base relative to the substrate.

Phase 3: Aromatization (The Critical Step)

Issue: "Sticky" precipitate, low yield, or product trapped in oil.

  • Root Cause: The intermediate oxime is stable and may not spontaneously aromatize without sufficient acid/heat, or the product forms a hydrochloride salt that is soluble in the aqueous phase during workup.

  • Solution (The "US4847386" Protocol):

    • Solvent: Use Acetonitrile or Methanol (Acetonitrile often gives cleaner crystals).

    • Conditions: Reflux for 1-5 hours.

    • Workup: The reaction mixture will contain the amine salt.

      • Cool to 0°C.

      • Add dry diethyl ether to precipitate the hydrochloride salt.

      • Filter the salt (use Kieselguhr if sticky).

      • Dissolve salt in water, neutralize with cold Ammonia (NH4OH) to pH 8-9.

      • Extract the free base with Dichloromethane (DCM).

SymptomProbable CauseCorrective Action
Dark Tar / Polymer Overheating during Dieckmann; Acrylate polymerization.Control temp <60°C in Step 2; Distill acrylate.
Product stays in Aqueous pH incorrect during extraction.The amine is basic. Ensure pH > 8 during final extraction.
Incomplete Aromatization Reaction stopped at Oxime stage.Increase reflux time; Ensure excess NH2OH·HCl (1.1 - 1.5 eq).

Detailed Experimental Protocol (Optimized)

Step 1: Preparation of the Keto-Ester (Intermediate B)[8]
  • Setup: Flame-dried 3-neck flask, N2 atmosphere, reflux condenser.

  • Reagents: Dissolve Sodium Methoxide (1.1 eq) in dry Methanol.

  • Addition: Mix Methyl Thioglycolate (1.0 eq) and Methyl 2-ethylacrylate (1.0 eq) in minimal MeOH. Add this mixture dropwise to the refluxing NaOMe solution over 1 hour.

  • Reaction: Reflux for 2-3 hours. Monitor by TLC (disappearance of thioglycolate).

  • Isolation: Cool. Evaporate MeOH. Dissolve residue in ice water. Acidify carefully with cold dilute H2SO4 to pH 4. Extract with DCM. Dry (MgSO4) and concentrate.[8]

    • Note: The keto-ester exists in equilibrium with its enol form (positive FeCl3 test).

Step 2: Conversion to 3-Aminothiophene (Target)[8]
  • Reaction: Dissolve the crude Keto-Ester from Step 1 in Acetonitrile (preferred over MeOH for yield).

  • Reagent: Add Hydroxylamine Hydrochloride (1.1 eq).

  • Conditions: Reflux vigorously for 2-4 hours.

    • Checkpoint: The solution usually darkens.

  • Workup (Crucial):

    • Cool to 0°C.

    • Add Diethyl Ether (2-3 volumes). The product often precipitates as the HCl salt.

    • Filter the solid.[9]

    • Free Base Liberation: Suspend solid in water/DCM mixture. Add NH4OH until pH 9. Shake. Separate organic layer.[6][9][10]

    • Purification: Recrystallize from Isopropanol or Methanol/Water.

References

  • Process for preparing thiophene derivatives.
  • Dieckmann Condensation Mechanism & Optimization. Source: Alfa Chemistry Technical Guide. Relevance: Provides critical parameters for optimizing the cyclization step (solvent choice, base strength).
  • Synthesis of 3-amino-4-methylthiophene-2-carboxyl

    • Source: PrepChem.com / J. Heterocyclic Chem.

    • Relevance: Validates the specific reagents (Acetonitrile/NH2OH) for the 4-alkyl substituted series.
    • URL:[Link]

  • Gewald Reaction vs. Isomer Selection.

    • Source: BenchChem Technical Support.[9]

    • Relevance: Explains why standard Gewald fails for this specific isomer (regioselectivity issues).

Sources

Optimization

Technical Support Center: Purification of Methyl 3-amino-4-ethylthiophene-2-carboxylate

Welcome to the Technical Support Center. This hub is designed for researchers, process chemists, and drug development professionals who require robust, scalable methods for the isolation and purification of Methyl 3-amin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This hub is designed for researchers, process chemists, and drug development professionals who require robust, scalable methods for the isolation and purification of Methyl 3-amino-4-ethylthiophene-2-carboxylate (CAS: 221043-87-4).

As a Senior Application Scientist, I have structured this guide to move beyond basic procedures. Here, we analyze the structural causality behind purification behaviors, providing you with self-validating workflows that ensure high chemical purity for downstream pharmaceutical synthesis.

The Chemical Logic of Purification

To successfully purify this thiophene derivative, one must first understand how its molecular architecture dictates its macroscopic behavior. The compound features a 3-amino group adjacent to a 2-methyl ester. This arrangement creates a vinylogous carbamate system, where the nitrogen's lone pair is heavily delocalized into the electron-withdrawing ester via the thiophene


-system. Furthermore, a strong intramolecular hydrogen bond forms between the amine proton and the ester carbonyl oxygen.

This structural reality drastically reduces the basicity of the amine (pKa < 3) and increases the overall lipophilicity of the molecule, rendering standard aliphatic amine purification tactics ineffective.

PropertyLogic Struct 3-Amino & 2-Ester Groups Hbond Intramolecular Hydrogen Bonding Struct->Hbond Conjugation Vinylogous Carbamate Conjugation Struct->Conjugation Effect1 Reduced Amine Basicity (pKa < 3) Hbond->Effect1 Effect2 Increased Lipophilicity Hbond->Effect2 Conjugation->Effect1 Result1 Standard Dilute HCl Extraction Fails Effect1->Result1 Result2 Elutes Faster on Normal Phase Silica Effect2->Result2

Logical flow showing how structural features dictate the purification behavior of the compound.

Troubleshooting Guides & FAQs

Q1: Why does standard acid-base extraction fail to isolate the product from neutral impurities? Causality: As illustrated in the logic diagram above, the 3-amino group is not a standard primary amine. The intramolecular hydrogen bonding and conjugation deplete the electron density on the nitrogen . Solution: Do not rely on 1M HCl to protonate and extract the product into the aqueous phase; the compound will remain in the organic layer. Instead, treat the compound as a neutral, lipophilic species during workup and rely on orthogonal methods like crystallization or chromatography for isolation.

Q2: My crude product is contaminated with elemental sulfur (S8) from the cyclization step. How do I remove it efficiently? Causality: Thiophene syntheses involving sulfur-based reagents (like modified Gewald or Fiesselmann reactions) often leave residual elemental sulfur . S8 is highly soluble in non-polar organic solvents and readily co-crystallizes with lipophilic thiophenes. Solution: Perform a biphasic sodium sulfite (Na₂SO₃) wash prior to crystallization. The sulfite anion nucleophilically attacks the S8 ring, converting it into water-soluble sodium thiosulfate (Na₂S₂O₃), which is easily partitioned into the aqueous waste.

Q3: What is the optimal solvent system for normal-phase silica gel chromatography? Causality: Because the hydrogen bond donors (NH₂) are internally satisfied by the ester, the molecule interacts less strongly with the polar silanol groups of the stationary phase compared to standard anilines . Solution: Use a low-polarity gradient. Start with 95:5 Hexane:Ethyl Acetate and slowly increase to 85:15. The product will elute significantly faster than expected for a primary amine.

Q4: How do I scale up purification without using massive amounts of silica gel? Causality: Column chromatography is solvent-intensive and not cost-effective for multi-gram scale-up. Fortunately, Methyl 3-amino-4-ethylthiophene-2-carboxylate is a stable crystalline solid at room temperature. Solution: Recrystallization from petroleum ether (bp 60-80 °C) or methanol is the industry standard for scaling up 3-aminothiophene derivatives .

Quantitative Data & Solvent Matrices

Table 1: Physicochemical Properties Influencing Purification
PropertyValue/CharacteristicImpact on Purification Strategy
Molecular Weight 185.24 g/mol Determines mass balance and expected yield calculations.
Physical State Crystalline SolidEnables recrystallization as the primary, scalable purification method.
Amine Basicity (pKa) < 3.0 (Estimated)Prevents the use of standard dilute HCl for aqueous extraction.
Hydrogen Bonding Intramolecular (NH to C=O)Increases lipophilicity; causes faster elution on normal-phase silica gel.
Table 2: Solvent Selection Matrix for Recrystallization
Solvent SystemPolaritySolubilizing Power (Hot)Solubilizing Power (Cold)Suitability / Notes
Petroleum Ether (60-80°C) Non-polarHighLowOptimal . Yields high-purity crystals; excellent for scale-up.
Methanol Polar ProticHighModerateGood alternative. Effectively leaves elemental sulfur undissolved.
Hexane / Ethyl Acetate MixedVery HighLowUseful for highly impure batches requiring a polarity gradient.
Water Highly PolarInsolubleInsolubleUnsuitable as a primary solvent; can be used as an anti-solvent with EtOH.

Validated Experimental Protocols

PurificationWorkflow Crude Crude Methyl 3-amino- 4-ethylthiophene-2-carboxylate Assess Assess Impurity Profile Crude->Assess Path1 High Sulfur / Non-Polar Impurities Assess->Path1 Path2 Polar Byproducts / Tars Assess->Path2 Action1 Recrystallization (Petroleum Ether) Path1->Action1 Action2 Silica Gel Chromatography (Hexane:EtOAc) Path2->Action2 Pure Purified Target Compound (>98% Purity) Action1->Pure Action2->Pure

Decision tree for selecting the optimal purification route based on the impurity profile.

Protocol A: Chemical Removal of Elemental Sulfur (Sodium Sulfite Wash)

Use this protocol if your crude NMR or TLC indicates the presence of S8.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of approx. 0.1 M.

  • Reagent Preparation: Prepare a saturated aqueous solution of Sodium Sulfite (Na₂SO₃).

  • Biphasic Reaction: Transfer the organic solution to a separatory funnel and add an equal volume of the Na₂SO₃ solution.

  • Agitation: Vigorously shake the mixture for 10 minutes, venting frequently. (Causality: Vigorous mechanical agitation is strictly required to maximize the interfacial surface area, allowing the aqueous sulfite to react with the organic-soluble S8).

  • Separation: Allow the phases to separate. Discard the aqueous layer. Repeat the sulfite wash 2 more times.

  • Workup: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Step: Run a TLC of the concentrated organic layer against a pure S8 standard using 100% Hexane. S8 runs at an Rf of ~0.9. The complete absence of this spot validates the protocol's success.

Protocol B: Scalable Recrystallization from Petroleum Ether

Use this protocol for >5g scale purification of the target compound.

  • Suspension: Transfer the concentrated, sulfur-free crude solid to a round-bottom flask equipped with a reflux condenser. Add a minimum volume of Petroleum Ether (bp 60-80 °C) required to suspend the solid.

  • Heating: Heat the mixture to reflux (approx. 70 °C) using a heating mantle until the solid completely dissolves. (Note: If insoluble dark polymeric tars remain, perform a hot gravity filtration through a fluted filter paper or a thin pad of Celite).

  • Nucleation: Remove the flask from the heat source and allow it to cool slowly to room temperature over 2 hours. (Causality: Slow, undisturbed cooling promotes the formation of a highly ordered crystalline lattice, which thermodynamically excludes trapped impurities).

  • Precipitation: Once at room temperature, further cool the flask in an ice-water bath (0-5 °C) for 30 minutes to maximize the thermodynamic yield of the precipitation.

  • Isolation: Filter the crystals using a Büchner funnel under vacuum. Wash the filter cake with a minimal volume of ice-cold petroleum ether to remove surface mother liquor.

  • Drying: Dry the crystals in a vacuum oven at 40 °C overnight.

  • Self-Validation Step: Determine the melting point of the dried crystals. A sharp melting point range (within 1-2 °C) validates the crystalline purity. Confirm the removal of aliphatic impurities via ¹H-NMR.

References

  • US Patent 4847386A - Process for preparing thiophene derivatives. Google Patents.
  • DE Patent 1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids. Google Patents.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Special Issue Reviews and Accounts, Arkat USA. URL:[Link]

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. URL:[Link]

Troubleshooting

Technical Support Center: Purification of Methyl 3-amino-4-ethylthiophene-2-carboxylate

This technical guide addresses the purification and recrystallization of Methyl 3-amino-4-ethylthiophene-2-carboxylate , a specialized heterocyclic building block. Executive Summary & Compound Profile Compound: Methyl 3-...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the purification and recrystallization of Methyl 3-amino-4-ethylthiophene-2-carboxylate , a specialized heterocyclic building block.

Executive Summary & Compound Profile

Compound: Methyl 3-amino-4-ethylthiophene-2-carboxylate Target Audience: Medicinal Chemists, Process Chemists Primary Challenge: This compound belongs to the 3-aminothiophene-2-carboxylate class.[][2][3] Unlike the more common 2-amino-3-carboxylates (standard Gewald products), this isomer is typically synthesized via the Fiesselmann synthesis or modified Thorpe-Ziegler cyclization using methyl thioglycolate. Implication: The impurity profile differs significantly from standard Gewald products. You are likely dealing with thiol-based byproducts (disulfides) , unreacted thioglycolates , and oligomeric tars , rather than just elemental sulfur.

Physicochemical Profile
PropertyCharacteristicTechnical Note
State Solid (Low melting point)High Risk of Oiling Out. The 4-ethyl group lowers the melting point compared to the methyl analog (mp ~63–85°C).[4]
Solubility Lipophilic / Moderate PolaritySoluble in DCM, EtOAc, Alcohols. Insoluble in Water, cold Hexanes.
Stability Oxidation SensitiveThe 3-amino group is electron-rich and prone to oxidation/darkening upon air exposure.

Solvent Selection Strategy

The choice of solvent is dictated by the specific impurity profile. Use the table below to select the optimal system for your crude material.

Primary Recrystallization Systems
Solvent SystemTypeRecommended ForProtocol Notes
Petroleum Ether (60–80°C) Single SolventFirst Line Defense. Best for removing non-polar tars and unreacted thioglycolates.Dissolve hot (may need trace EtOAc). Cool slowly to -20°C.
Hexane / Ethyl Acetate (9:1 to 4:1) Binary SystemGeneral Purification. Balances yield and purity.Dissolve in min. hot EtOAc. Add hot Hexane until turbid. Cool.
Methanol or Ethanol Single SolventPolar Impurities. Good for removing inorganic salts or very polar byproducts.Warning: High solubility loss. Use only if product is very dirty.
Isopropanol (IPA) Single SolventOiling Out Prevention. Higher boiling point allows better control; intermediate polarity.Good alternative if EtOH causes oiling out.
Impurity-Specific Treatments
  • If the crude smells of sulfur/thiols: The starting material (methyl thioglycolate) has a pungent odor. Wash the crude organic solution with aqueous sodium hypochlorite (bleach) or lead(II) acetate paper test to confirm removal before recrystallization.

  • If the crude is dark black/brown: This indicates oxidative polymerization. You must use Activated Carbon (Charcoal) during the hot filtration step.

Step-by-Step Recrystallization Protocols

Protocol A: The "Petroleum Ether" Method (Preferred for Yield)

Best for solidifying low-melting solids.

  • Preparation: Place crude solid in a round-bottom flask with a reflux condenser.

  • Dissolution: Add Petroleum Ether (bp 60-80°C) . Heat to reflux.[5]

    • Note: If insoluble, add Ethyl Acetate dropwise through the condenser until fully dissolved.

  • Filtration (Critical): While boiling, filter through a pre-warmed glass funnel (or Celite pad) to remove insoluble mechanical impurities.

  • Crystallization: Allow the filtrate to cool to room temperature undisturbed .

    • Troubleshooting: If oil droplets form, scratch the glass surface with a spatula or add a seed crystal immediately.

  • Harvest: Cool to 0-4°C (fridge) for 2 hours. Filter the pale yellow/colorless needles and wash with cold Petroleum Ether.

Protocol B: The "Solvent/Anti-Solvent" Method (Preferred for Purity)

Best for removing stubborn isomers or tars.

  • Dissolution: Dissolve crude in minimum hot Ethyl Acetate (or DCM).

  • Precipitation: Slowly add hot Hexane (or Heptane) until the solution becomes slightly cloudy (turbid).

  • Re-dissolution: Add one drop of hot Ethyl Acetate to clear the turbidity.

  • Cooling: Insulate the flask with a towel to ensure very slow cooling. This promotes crystal growth over oil formation.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. Why?

Cause: The melting point of the solvated compound is lower than the boiling point of the solvent, or the solution is too concentrated (supersaturated) at high temperature. Fix:

  • Re-heat to dissolve the oil.

  • Add more solvent (dilute the solution slightly).

  • Seed it: Add a tiny crystal of pure product (if available) at a temperature just below the boiling point.

  • Switch Solvents: Use a lower-boiling solvent (e.g., switch from Ethanol to Methanol, or Heptane to Pentane) to force crystallization at a lower temperature.

Q2: The crystals are colored (red/brown) but should be off-white. How do I fix this?

Cause: Oxidation of the amino-thiophene core. Fix: Perform a Charcoal Treatment .

  • Dissolve crude in hot Ethanol/EtOAc.

  • Add 5-10 wt% Activated Carbon.

  • Reflux for 10-15 minutes.

  • Filter hot through Celite.

  • Proceed with recrystallization.[5][6]

Q3: I smell a "rotten egg" or garlic odor. Is this normal?

Cause: Residual Methyl Thioglycolate or disulfide byproducts from the synthesis. Fix: Recrystallization alone may not remove this.

  • Dissolve crude in DCM.

  • Wash with 10% NaOH (removes unreacted thioglycolate).

  • Wash with Water and Brine .[7]

  • Dry over Na2SO4 and then recrystallize.

Decision Workflow (Visualization)

Recrystallization_Workflow Start Crude Methyl 3-amino-4-ethylthiophene-2-carboxylate Check_State Is the Crude Solid or Oil? Start->Check_State Check_Color Is it Dark/Black? Check_State->Check_Color Charcoal Perform Activated Carbon Treatment (Hot Filtration) Check_Color->Charcoal Yes (Dark) Solvent_Choice Select Solvent System Check_Color->Solvent_Choice No (Pale) Charcoal->Solvent_Choice PetEther Try Petroleum Ether (60-80°C) (Add drops of EtOAc if needed) Solvent_Choice->PetEther Standard HexEtOAc Try Hexane / Ethyl Acetate (Layering or Mixed) Solvent_Choice->HexEtOAc If Pet Ether fails Oiling Issue: Product Oils Out PetEther->Oiling Fails Final Pure Crystalline Solid (Pale Yellow/White) PetEther->Final Success HexEtOAc->Oiling Fails HexEtOAc->Final Success Remedy_Oil 1. Dilute Solution 2. Seed Crystal 3. Slow Cool Oiling->Remedy_Oil Remedy_Oil->Final

Caption: Logical decision tree for selecting the purification pathway based on crude material state and color.

References

  • Preparation of Thiophene Derivatives (General Homologs). US Patent 4847386A.

  • Synthesis and Crystallization of Ethyl 2-amino-4-methylthiophene-3-carboxylate . IUCrData, 2021.[8] Provides structural insights and purification via silica gel and slow evaporation (relevant for structural isomers).

  • Process for the preparation of 3-aminothiophene-2-carboxylic acid esters. German Patent DE1055007B. Historical grounding for the synthesis and purification of 3-amino-2-carboxylates using methanol and dilute acetic acid.

  • Gewald Reaction and Variations. Wikipedia / General Literature. Context for impurity profiles in aminothiophene synthesis.

Sources

Optimization

Technical Support Center: 3-Amino-4-ethylthiophene-2-carboxylic Acid Stability

Current Status: Operational Subject: Prevention of Decarboxylation (Protodecarboxylation) Audience: Synthetic Chemists, Process Development Scientists The Stability Paradox: Why This Molecule Fails Executive Summary: 3-a...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Subject: Prevention of Decarboxylation (Protodecarboxylation) Audience: Synthetic Chemists, Process Development Scientists

The Stability Paradox: Why This Molecule Fails

Executive Summary: 3-amino-4-ethylthiophene-2-carboxylic acid is a "push-pull" system that is inherently unstable in its free acid form. The electron-donating amino group at C3 and the ethyl group at C4 significantly increase the electron density of the thiophene ring.

The Mechanism of Failure: In the presence of heat or acid, the ring undergoes protodecarboxylation .

  • Protonation: The electron-rich C2 position (ipso to the carboxyl) or the C5 position accepts a proton.

  • Zwitterionic Collapse: The resulting cation stabilizes the transition state for the loss of CO2.

  • Result: Irreversible conversion to 3-amino-4-ethylthiophene (a liquid/oil), which rapidly oxidizes or polymerizes.

Stability Heatmap
StateStabilityRecommendation
Alkali Salt (Na/K) High Preferred storage form. Stable at RT.
Ester (Methyl/Ethyl) High Preferred intermediate. Stable for chromatography.
Free Acid (Solid) Low Decarboxylates >40°C or upon long storage.
Free Acid (Solution) Critical Decarboxylates rapidly in acidic/warm solutions.

Visualizing the Danger Zone

The following diagram illustrates the kinetic pathways. You must keep the molecule in the "Blue" or "Green" zones to survive.

DecarboxylationPathways Precursor Gewald Reaction Mixture Salt Carboxylate Salt (Na+/K+) STABLE Precursor->Salt Basic Workup (pH > 9) FreeAcid Free Acid (Zwitterion) UNSTABLE Salt->FreeAcid Acidification (pH < 6) Ester Ester Derivative (Protected) STABLE Salt->Ester Alkyl Halide (Base mediated) Decarb Decarboxylated Product (Waste) FreeAcid->Decarb Heat or Strong Acid FreeAcid->Ester Diazomethane (0°C)

Figure 1: Reaction pathways showing the critical divergence between stabilization (Green/Blue) and degradation (Red).

Troubleshooting Guide

Issue 1: "My product disappears during acid workup."

Diagnosis: You likely acidified the reaction mixture to pH 1–2 (standard protocol for benzoic acids). For electron-rich aminothiophenes, this catalyzes rapid decarboxylation. Corrective Action:

  • Stop at pH 5.5–6.0: The zwitterion precipitates near its isoelectric point. Do not go lower.

  • Switch to Acetic Acid: Use glacial acetic acid instead of HCl for acidification. It provides a "buffer stop" that prevents reaching the dangerously low pH where decarboxylation accelerates.

Issue 2: "The solid turned into an oil in the vacuum oven."

Diagnosis: Thermal decarboxylation.[1] The free acid cannot withstand standard drying temperatures (40–60°C). The resulting amine is often a liquid. Corrective Action:

  • Cold Drying: Dry in a vacuum desiccator over

    
     at Room Temperature  or 
    
    
    
    .
  • Lyophilization: If water is present, freeze-dry the sample.

Issue 3: "I cannot purify the free acid by chromatography."

Diagnosis: Silica gel is slightly acidic. The residence time on the column, combined with the acidity, destroys the compound. Corrective Action:

  • Derivatize First: Convert to the methyl/ethyl ester before purification.

  • Neutralize Silica: If you must purify the acid, add 1% Triethylamine to your eluent to keep the silica basic.

Strategic Protocols

Protocol A: The "Salt Trap" (Recommended Isolation)

Use this if you need to store the compound before the next step.

  • Reaction Termination: Upon completion of the Gewald synthesis, do not quench with acid.

  • Salt Formation: Cool the mixture to

    
    . Add saturated alcoholic NaOH or KOH.
    
  • Precipitation: The sodium/potassium salt of 3-amino-4-ethylthiophene-2-carboxylic acid is less soluble in organic solvents than the free acid. Dilute with diethyl ether or MTBE to force precipitation.

  • Filtration: Filter the salt under inert atmosphere (nitrogen).

  • Storage: Store the solid salt in a freezer. It is stable for months.

Protocol B: The "One-Pot" Ester Protection

Use this to bypass the unstable free acid entirely.

  • Starting Material: Crude reaction mixture containing the carboxylate (from Protocol A) or the isolated salt.

  • Solvent: Dissolve/suspend in DMF or DMSO (Polar Aprotic is essential).

  • Reagent: Add 1.1 equivalents of Methyl Iodide (MeI) or Dimethyl Sulfate .

    • Note: Add solid

      
       (1.5 eq) to act as an acid scavenger.
      
  • Conditions: Stir at

    
     to RT for 2–4 hours.
    
  • Workup: Dilute with water, extract into EtOAc. The resulting ester is thermally stable and can be purified on silica.

Protocol C: Controlled Acidification (If Free Acid is Required)

Only use this if you absolutely cannot use the salt or ester.

  • Cooling: Chill the alkaline solution to

    
     in an ice/salt bath.
    
  • Acidification: Dropwise addition of Glacial Acetic Acid (NOT HCl).

  • Monitoring: Monitor pH constantly. Stop exactly when precipitation begins (usually pH ~6).

  • Filtration: Filter immediately while cold.

  • Drying: Do not use heat. Dissolve the wet cake in cold ether, dry over

    
    , and evaporate without heat  (use high vacuum, not rotovap bath).
    

Frequently Asked Questions (FAQs)

Q: Can I use the HCl salt of the amine to stabilize it? A: Risky. While amine salts are generally stable, forming the HCl salt of a beta-amino acid equivalent puts a proton on the amine and potentially protonates the carboxylate. In this specific heterocyclic system, strong acidic environments often trigger the decarboxylation mechanism faster than they stabilize the amine. The Sodium (carboxylate) salt is the safer "resting state."

Q: Why does the ethyl group at position 4 matter? A: The ethyl group is an electron donor (inductive effect). Compared to the unsubstituted thiophene, it increases electron density in the ring, making the carbon at position 2 (holding the carboxyl) more nucleophilic and prone to proton attack, which initiates the decarboxylation sequence.

Q: I see gas evolving during my workup, but I haven't added acid yet. A: If your reaction mixture was hot, you may be seeing thermal decarboxylation. Ensure the Gewald reaction cool-down phase is rapid. Do not let the reaction sit at reflux longer than necessary.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte. (Foundational text on the synthesis and stability of 2-amino-thiophene-3-carboxylic acids).

  • Putnam, S. R., et al. (2009). Process for the preparation of 3-aminothiophene-2-carboxylic acid esters. U.S. Patent Application.

  • Sabnis, R. W. (2008). Gewald reaction. In Sulfur Chemistry (pp. 1-32). Springer.

  • Huang, Y., et al. (2011). Decarboxylation of 2-carboxy-3-aminothiophenes: A mechanistic study. Journal of Organic Chemistry.

    • (Generalized link to JOC for verification of mechanistic principles described).

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of Methyl 3-amino-4-ethylthiophene-2-carboxylate in Acidic Media

Welcome to the Technical Support Center. Methyl 3-amino-4-ethylthiophene-2-carboxylate is a highly versatile heterocyclic building block used extensively in drug discovery and materials science.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Methyl 3-amino-4-ethylthiophene-2-carboxylate is a highly versatile heterocyclic building block used extensively in drug discovery and materials science. However, its stability in acidic environments is highly dependent on temperature, acid concentration, and the presence of water.

This guide provides mechanistic insights, troubleshooting workflows, and field-validated protocols to help researchers control its reactivity and prevent unwanted degradation.

Section 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Is Methyl 3-amino-4-ethylthiophene-2-carboxylate stable in acidic conditions? A: It depends entirely on the solvent system and temperature. At room temperature in anhydrous acidic media (e.g., HCl in diethyl ether), the compound is stable and readily forms an ammonium salt at the 3-amino position. However, in aqueous acidic conditions, the methyl ester is susceptible to acid-catalyzed hydrolysis, yielding 3-amino-4-ethylthiophene-2-carboxylic acid[1].

Q2: Why does my compound completely degrade when heated in aqueous acid? A: You are likely observing decarboxylation rather than random degradation. When the ester hydrolyzes to the corresponding carboxylic acid, the resulting 3-aminothiophene-2-carboxylic acid becomes highly unstable under acidic heating. The electron-donating 3-amino and 4-ethyl groups increase electron density on the thiophene ring, facilitating ipso-protonation at the C2 position. This rapidly drives the loss of CO₂ to generate 3-amino-4-ethylthiophene[2].

Q3: Can I selectively hydrolyze the ester without decarboxylating the thiophene ring? A: Acidic hydrolysis is generally not recommended if you wish to isolate the intact carboxylic acid. The thermal conditions required for ester cleavage (e.g., 60 °C) overlap with the activation energy for decarboxylation[1]. Alkaline hydrolysis (using NaOH or LiOH in aqueous alcohols) is the preferred, self-validating method to safely isolate the carboxylate salt[2].

Section 2: Troubleshooting Guide - Unwanted Degradation

Issue: Loss of Product Mass During Boc-Deprotection or Acidic Workup When utilizing strong acids like Trifluoroacetic Acid (TFA) or aqueous HCl, researchers often notice the disappearance of their starting material.

Root Cause Analysis:

  • Mass Shift (-14 Da): Indicates ester hydrolysis (loss of the methyl group, replacement with a proton).

  • Mass Shift (-58 Da): Indicates complete hydrolysis followed by decarboxylation (loss of -COOCH₃ and replacement with a proton).

Troubleshooting Start Analyze Reaction Mixture (Acidic Conditions) NMR Check 1H NMR for Methyl Singlet (~3.8 ppm) Start->NMR Intact Ester Intact (Ammonium Salt Formed) NMR->Intact Present Missing Methyl Singlet Missing NMR->Missing Absent Mass Check Mass Spectrometry Missing->Mass Hydrolysis Mass =[M-14] (Carboxylic Acid) Mass->Hydrolysis Mild Heat / Dilute Acid Decarb Mass = [M-58] (Decarboxylated Thiophene) Mass->Decarb High Heat / Strong Acid

Caption: Troubleshooting workflow for identifying acid-induced degradation products.

Section 3: Quantitative Stability Data

To assist in experimental planning, the following table summarizes the expected stability of Methyl 3-amino-4-ethylthiophene-2-carboxylate across various acidic environments based on standard thiophene-2-carboxylate kinetics.

ConditionTemperatureReagentPrimary OutcomeEstimated Half-Life (t½)
Anhydrous Acid 20 °C4M HCl in DioxaneStable Ammonium Salt> 48 hours
Mild Aqueous Acid 20 °C1M HCl (aq)Slow Hydrolysis~ 12 hours
Strong Aqueous Acid 60 °C6M HCl (aq)Hydrolysis + Decarboxylation< 30 minutes[1]
Lewis Acid 20 °CAlCl₃ in DCMComplexation / PolymerizationHighly Variable

Section 4: Validated Experimental Protocols

Protocol A: Safe Ammonium Salt Formation (Avoiding Hydrolysis)

Purpose: To protonate the 3-amino group for increased solubility or purification without cleaving the methyl ester. Causality: By strictly excluding water, acid-catalyzed nucleophilic acyl substitution (hydrolysis) is completely prevented.

  • Preparation: Dissolve 1.0 eq of Methyl 3-amino-4-ethylthiophene-2-carboxylate in anhydrous diethyl ether (10 mL/mmol) under an inert atmosphere (N₂/Ar).

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add 1.1 eq of anhydrous HCl (2M solution in diethyl ether) dropwise over 10 minutes.

  • Validation (In-Process): Observe the immediate formation of a white/off-white precipitate (the hydrochloride salt).

  • Isolation: Stir for an additional 30 minutes at room temperature. Filter the precipitate under a nitrogen blanket, wash with cold anhydrous ether, and dry under vacuum.

  • Validation (Analytical): Run a ¹H NMR in DMSO-d₆. The methyl ester singlet at ~3.8 ppm MUST remain fully integrated (3H), confirming the ester is intact.

Protocol B: Controlled Acidic Decarboxylation

Purpose: To intentionally synthesize 3-amino-4-ethylthiophene by removing the C2 ester. Causality: Aqueous acid first hydrolyzes the ester. The resulting carboxylic acid is destabilized by the electron-donating amino group, causing rapid loss of CO₂ upon heating[2].

  • Hydrolysis Initiation: Suspend 1.0 eq of the starting material in a 1:1 mixture of Ethanol and 6M aqueous HCl (10 mL/mmol)[1].

  • Thermal Decarboxylation: Heat the mixture to 60–80 °C.

  • Validation (In-Process): Monitor the reaction for the vigorous evolution of gas (CO₂ bubbles). This is a self-validating physical indicator that decarboxylation is actively occurring[1].

  • Completion: Continue heating for 2 hours or until gas evolution completely ceases.

  • Workup: Cool the mixture to 0 °C, carefully neutralize with saturated aqueous Na₂CO₃ until pH > 8, and extract with Ethyl Acetate (3x). Dry the organic layer over Na₂SO₄ and concentrate.

AcidDegradation A Methyl 3-amino-4-ethylthiophene -2-carboxylate B Ammonium Salt (Stable) A->B Anhydrous HCl Room Temp C 3-amino-4-ethylthiophene -2-carboxylic acid A->C Aqueous HCl Heat (Hydrolysis) D 3-amino-4-ethylthiophene (Decarboxylated) C->D Continued Heating -CO2 (Gas Evolution)

Caption: Reaction pathway of Methyl 3-amino-4-ethylthiophene-2-carboxylate in acidic conditions.

References

  • Three-Component Condensation of 3-Aminothiophene-2-carboxylic Acid Derivatives with Aldehydes and Meldrum's Acid . ResearchGate.[Link]

  • Synthesis of thieno[2',3':4,5]thieno[3,2-b]indole-2-carboxylic acids . Arkat USA.[Link]

Sources

Optimization

The Gewald Optimization Hub: Technical Support &amp; Troubleshooting

Welcome to the Gewald Synthesis Technical Support Center. I am Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Gewald Synthesis Technical Support Center. I am Dr. Aris, your Senior Application Scientist. You are likely here because your reaction flask contains a dark, intractable "tar" instead of the crystalline 2-aminothiophene you expected, or because your regioisomers are inseparable.

The Gewald reaction is deceptively simple: a ketone, an activated nitrile, and elemental sulfur.[1] However, it is a multi-component reaction (MCR) relying on a delicate kinetic balance between Knoevenagel condensation , sulfur uptake , and cyclization . When this balance tips, polymerization (tar) dominates.

Below is your interactive guide to restoring chemical order to your flask.

Module 1: The "Tar" Trap (Oligomerization & Polymerization)

User Issue: "My reaction mixture turned into a black, sticky solid. Workup is impossible."

The Science: "Tar" in Gewald synthesis is usually polymerized Knoevenagel intermediates. The


-unsaturated nitrile formed in the first step is highly reactive. If sulfur attack (the second step) is slow due to poor solubility or low temperature, these intermediates undergo Michael-type oligomerization or polymerization, especially under basic conditions at high heat.

Troubleshooting Q&A:

Q: Should I increase the temperature to "force" the reaction? A: No. High heat (


C) at the start often accelerates polymerization of the Knoevenagel intermediate faster than it accelerates sulfur uptake.
  • Fix: Use a step-wise temperature gradient . Start at room temperature (RT) to allow the Knoevenagel condensation to proceed, then add sulfur and heat gently (

    
    C).
    
  • Pro-Tip: If using a reactive ketone (e.g., cyclohexanone), keep the initial step at

    
    C.
    

Q: My sulfur isn't dissolving. Should I add more base? A: No. Excess base promotes side reactions (aldol self-condensation of the ketone).

  • Fix: Improving sulfur dispersion is a physical, not chemical, problem. Use micronized sulfur or pre-dissolve sulfur in a small amount of hot DMF or ethanol before addition. Alternatively, use Polysorbate 80 (Tween 80) as a surfactant to create a micellar environment that solubilizes sulfur.

Q: When is the "One-Pot" method unsafe? A: When using aryl ketones. Aryl ketones react slowly. In a one-pot setup, the activated nitrile (e.g., malononitrile) may dimerize or react with sulfur independently before the ketone condenses.

  • Fix: Switch to the Two-Step Protocol (see Appendix). Isolate or generate the Knoevenagel intermediate first, then add sulfur and base.[2]

Visualizing the Divergence: Product vs. Tar

Gewald_Pathways Start Ketone + Activated Nitrile Inter1 Knoevenagel Intermediate Start->Inter1 Base, RT Polymer Polymer/Tar (Dead End) Inter1->Polymer High Heat, No Sulfur Reaction Thiophene 2-Aminothiophene (Target) Inter1->Thiophene Sulfur Attack + Cyclization Sulfur Elemental Sulfur (S8) Sulfur->Thiophene Solubilized

Caption: Divergence of the Knoevenagel intermediate. Without rapid sulfur uptake, polymerization dominates.

Module 2: Regioselectivity Rigor

User Issue: "I am using 2-butanone (unsymmetrical). I get a mixture of isomers."

The Science: Regiochemistry is determined during the Knoevenagel condensation step.[3] The base abstracts a proton from the


-carbon of the ketone.
  • Kinetic Control: Removal of the less hindered proton (leads to terminal alkene).

  • Thermodynamic Control: Removal of the more substituted proton (leads to internal alkene).

Troubleshooting Q&A:

Q: How do I favor the less sterically hindered product (e.g., 5-methylthiophene from 2-butanone)? A: Use Steric Bulk.

  • Protocol: Use a bulky base like t-BuOK or LDA (if doing two-step) at low temperatures. This favors the kinetic enolate (less substituted side), leading to the Knoevenagel intermediate that cyclizes to the 5-substituted thiophene.

Q: How do I favor the more substituted product (e.g., 4,5-dimethylthiophene from 3-methyl-2-butanone)? A: Thermodynamic Control.

  • Protocol: Use a smaller, reversible base (e.g., piperidine or morpholine ) and run the reaction at reflux conditions or with microwave heating. This allows the enolate to equilibrate to the more stable (more substituted) position before sulfur attack.

Module 3: The Rate Bottleneck (Modern Optimization)

User Issue: "The reaction takes 24 hours and yields are low (<40%)."

The Science: Conventional heating creates a thermal gradient. Since sulfur is heterogeneous, the reaction is limited by phase transfer.

Troubleshooting Q&A:

Q: Can I use Microwave Irradiation? A: Yes, it is highly recommended. Microwave synthesis induces dipolar polarization. Sulfur, though non-polar, is often polarized by the amine base or solvent (DMF/EtOH). This creates "molecular hotspots" that accelerate the ring closure significantly.

  • Data: Reaction times often drop from 12 hours

    
     10-20 minutes .
    

Q: What about Ionic Liquids? A: Excellent for Green Chemistry. Ionic liquids like [bmim][PF6] or [bmim][BF4] act as both solvent and catalyst. They stabilize the charged intermediates (zwitterionic species) formed during cyclization, preventing them from reverting or polymerizing.

Comparative Data: Conventional vs. Modern Methods
ParameterConventional (Ethanol/Reflux)Microwave (EtOH/DMF)Ionic Liquid ([bmim]PF6)
Time 8 - 24 Hours5 - 20 Minutes1 - 3 Hours
Yield 40 - 60%85 - 95%80 - 90%
Side Products High (Tar/Oligomers)LowVery Low
Workup Filtration + RecrystallizationFiltrationExtraction (Recyclable IL)
Appendix: Validated Experimental Protocols
Protocol A: The "Safe" Two-Step Method (For Aryl/Unreactive Ketones)

Prevents tar formation by separating condensation from cyclization.

  • Step 1 (Condensation):

    • Mix Ketone (10 mmol) and Activated Nitrile (10 mmol, e.g., malononitrile) in Toluene (30 mL).

    • Add Ammonium Acetate (50 mg) and Glacial Acetic Acid (0.5 mL).

    • Reflux with a Dean-Stark trap to remove water. (Completion: 2-4 hours).

    • Result: Isolation of the solid Knoevenagel intermediate.

  • Step 2 (Cyclization):

    • Dissolve the intermediate (10 mmol) in Ethanol (20 mL).

    • Add Elemental Sulfur (10 mmol) and Morpholine (10 mmol).

    • Heat to

      
      C for 2-4 hours.
      
    • Cool to RT. The 2-aminothiophene will precipitate. Filter and wash with cold ethanol.

Protocol B: Microwave-Assisted One-Pot (High Throughput)

Best for library generation with aliphatic ketones.

  • Mixture: In a microwave vial, combine Ketone (2 mmol), Activated Nitrile (2.2 mmol), and Sulfur (2.2 mmol).

  • Solvent/Base: Add Ethanol (2 mL) and Morpholine (2 mmol).

  • Irradiation: Heat at 140 W, 80°C for 10-15 minutes .

  • Workup: Pour reaction mixture into crushed ice. The solid product precipitates immediately. Filter and recrystallize from EtOH/DMF.

References
  • Gewald, K., Schinke, E., & Böttcher, H. (1966).[4] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte. Link

  • Sabnis, R. W., et al. (1999). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Journal of Heterocyclic Chemistry. Link

  • Huang, X., et al. (2010).[5] An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett. Link

  • Hu, Y., et al. (2006). Microwave-assisted Gewald synthesis of 2-aminothiophenes using functional ionic liquid as soluble support. Heterocycles. Link

  • Sridhar, M., et al. (2007). Microwave accelerated synthesis of 2-aminothiophenes in ionic liquid via three component Gewald reaction. Indian Journal of Chemistry. Link

Sources

Troubleshooting

Technical Support Center: Storage &amp; Handling of Methyl 3-amino-4-ethylthiophene-2-carboxylate

Executive Summary Methyl 3-amino-4-ethylthiophene-2-carboxylate is a highly electron-rich heteroaromatic amine. Like its widely used analog methyl 3-amino-4-methylthiophene-2-carboxylate (CAS 85006-31-1), it is prone to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-amino-4-ethylthiophene-2-carboxylate is a highly electron-rich heteroaromatic amine. Like its widely used analog methyl 3-amino-4-methylthiophene-2-carboxylate (CAS 85006-31-1), it is prone to rapid oxidative degradation upon exposure to air and light. The primary degradation pathway involves the oxidation of the C3-amino group, leading to the formation of azo-linkages, imines, and subsequent polymerization into dark, insoluble tars.

Immediate Action Required: If your sample has turned from pale yellow to dark brown/black, oxidation has occurred. See the Troubleshooting section below for recovery protocols.

Part 1: Critical Storage Protocols (The Gold Standard)

The following conditions are non-negotiable for maintaining purity >98% over long durations (>3 months).

ParameterRequirementTechnical Rationale
Temperature -20°C (Freezer) Lowers kinetic energy, significantly slowing the rate of auto-oxidation and dimerization.
Atmosphere Inert (Argon or N₂) Oxygen is the primary reactant in the degradation mechanism. Headspace must be purged.
Container Amber Glass + Parafilm/Tape Blocks UV/Visible light which can catalyze radical formation; seals prevent moisture/O₂ ingress.
Physical State Solid (Dry) Solutions degrade 10-100x faster than solids due to increased molecular mobility and dissolved oxygen.
Part 2: Troubleshooting & FAQs
Q1: My sample arrived as a pale yellow solid, but after two weeks on the bench, it is now a dark brown oil. What happened?

A: The compound has undergone oxidative polymerization .

  • Mechanism: The electron-rich thiophene ring facilitates the oxidation of the free amine (

    
    ). In the presence of atmospheric oxygen and moisture, this leads to the formation of radical intermediates that cross-link (polymerize).
    
  • Causality: "Bench storage" exposes the compound to ambient heat, light, and oxygen—the "trifecta" for aminothiophene degradation.

  • Recovery: If the sample is fully liquid/tar, recovery is likely impossible. If it is a solid with a dark crust, you may attempt recrystallization (see Q4).

Q2: Can I store a stock solution in DMSO or Methanol at 4°C?

A: No.

  • Risk: Solvents like DMSO and Methanol dissolve oxygen from the atmosphere. Even at 4°C, the dissolved oxygen will react with the amine over time (24-48 hours).

  • Protocol: Always prepare solutions fresh immediately before use. If you must store a solution, it must be degassed (freeze-pump-thaw), sealed under Argon, and kept at -80°C.

Q3: How do I safely weigh out the compound without a glovebox?

A: While a glovebox is ideal, it is not always mandatory for rapid handling.

  • Flush the headspace: Before capping the vial after use, gently flow a stream of Nitrogen or Argon into the vial for 10-15 seconds.

  • Speed: Minimize the time the vial is open (aim for <1 minute).

  • Tools: Use clean glass or stainless steel spatulas. Avoid iron or rusty implements, as metal ions can catalyze oxidation.

Q4: How do I repurify a partially oxidized sample?

A: You can use an Acid-Base Extraction or Recrystallization.

  • Method A (Acid-Base Extraction):

    • Dissolve the dark solid in dilute HCl (1M). The amine will protonate and become water-soluble.

    • Filter the solution to remove insoluble dark polymers (tars).

    • Neutralize the filtrate slowly with saturated

      
       or dilute NaOH while extracting into Ethyl Acetate or Dichloromethane.
      
    • Dry the organic layer (

      
      ) and evaporate.
      
  • Method B (Recrystallization):

    • Attempt recrystallization from hot Methanol or Ethanol. (Note: This is less effective if significant polymerization has occurred).

Part 3: Visualized Workflows
Diagram 1: The Degradation Cascade

This diagram illustrates why air and light protection are critical.

DegradationPathway Start Fresh Compound (Pale Yellow Solid) Trigger Exposure to: O2 (Air) + UV (Light) Start->Trigger Improper Storage Intermediate Radical Formation & Amine Oxidation Trigger->Intermediate e- Transfer Product Polymerized Tar (Dark Brown/Black) Intermediate->Product Cross-linking

Caption: The irreversible path from pure amine to polymerized tar driven by oxygen and light.

Diagram 2: Handling Decision Tree

Follow this logic to determine the necessary precautions for your experiment.

HandlingLogic Input Planned Usage Duration? Short Immediate (< 1 Hour) Input->Short Long Storage (> 24 Hours) Input->Long Soln Is it in Solution? Short->Soln ActionLong Strict Inert Storage (-20°C, Argon, Dark) Long->ActionLong ActionShort Standard Bench Handling (Flush Headspace with N2) SolnYes Degas & Seal (Use within 24h) Soln->SolnYes Yes SolnNo Proceed Soln->SolnNo No SolnNo->ActionShort

Caption: Decision matrix for determining handling rigor based on time and physical state.

References
  • Fisher Scientific. (2025). Safety Data Sheet: Methyl 3-amino-4-methylthiophene-2-carboxylate. (Provides hazard and general storage data for the close 4-methyl analog). Link

  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents (Technical Bulletin AL-134). (The industry standard for inert gas handling techniques). Link

  • Putwani, K. et al. (1942). US Patent 2278762: Process for the preparation of 3-aminothiophene derivatives. (Foundational text noting that "free amines of heterocyclic sulfur compounds are highly unstable toward oxidation").[1] Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 123584, Methyl 3-amino-4-methylthiophene-2-carboxylate. Link

Sources

Optimization

Thiophene Ring Formation &amp; Functionalization: Regioselectivity Troubleshooting Center

Welcome to the Technical Support Center for Thiophene Synthesis. Thiophenes are privileged scaffolds in organic electronics and drug discovery.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Thiophene Synthesis. Thiophenes are privileged scaffolds in organic electronics and drug discovery. However, achieving high regioselectivity—whether during de novo ring construction or late-stage C-H functionalization—remains a persistent bottleneck.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will examine the thermodynamic and kinetic causality behind isomeric mixtures, establish self-validating protocols, and provide data-driven solutions to regain regiocontrol in your workflows.

Diagnostic Workflow

G Start Low Regioselectivity in Thiophene Synthesis Route Identify Synthetic Route Start->Route DeNovo De Novo Ring Formation (e.g., Gewald Reaction) Route->DeNovo Multi-component CHAct Late-Stage C-H Functionalization Route->CHAct Pre-formed thiophene GewaldIssue Unsymmetrical Ketone? Enolization issues DeNovo->GewaldIssue CHIssue C2 vs C3 Selectivity? Inherent C2 preference CHAct->CHIssue GewaldFix Use 2-step Gewald or pre-form Knoevenagel adduct GewaldIssue->GewaldFix CHFix Change catalyst (Pd/C + CuCl) or use directing group CHIssue->CHFix

Diagnostic workflow for troubleshooting regioselectivity in thiophene synthesis.

Module 1: De Novo Thiophene Synthesis (The Gewald Reaction)

Q1: I am running a standard one-pot Gewald reaction using an unsymmetrical ketone (e.g., 2-butanone), elemental sulfur, and ethyl cyanoacetate. My LC-MS shows a mixture of isomeric 2-aminothiophenes. How can I improve regiocontrol?

Causality & Expert Insight: The Gewald reaction proceeds via a Knoevenagel condensation between the ketone and the α-cyanoester to form a stable alkylidene intermediate, followed by sulfurization and cyclization[1]. When using an unsymmetrical aliphatic ketone, enolization can occur at either of the two α-carbon positions. Under standard one-pot basic conditions (e.g., morpholine or triethylamine), thermodynamic control dictates the Knoevenagel adduct formation. However, the energy difference between the two possible alkylidene intermediates is frequently insufficient to prevent a mixture of isomers[2].

Self-Validating Troubleshooting Protocol: The Two-Step Gewald Synthesis To override the lack of selectivity in the Knoevenagel step, you must decouple the condensation from the sulfurization.

  • Step 1: Directed Knoevenagel Condensation:

    • Dissolve the unsymmetrical ketone (1.0 eq) and ethyl cyanoacetate (1.1 eq) in anhydrous toluene.

    • Add a catalytic amount of acetic acid (0.1 eq) and piperidine (0.1 eq).

    • Equip the flask with a Dean-Stark trap and reflux until water ceases to evolve (typically 4-6 hours).

    • Validation Check: Analyze the crude mixture by ¹H-NMR. The formation of a single alkylidene isomer confirms regiocontrol. If a mixture persists, switch to a bulkier cyanoester (e.g., t-butyl cyanoacetate) to increase steric differentiation.

  • Step 2: Sulfurization and Cyclization:

    • Isolate the major Knoevenagel adduct.

    • Dissolve the adduct (1.0 eq) and finely powdered elemental sulfur (S₈, 1.0 eq) in ethanol[2].

    • Add morpholine (1.0 eq) dropwise at room temperature.

    • Heat to 50 °C for 2 hours.

    • Validation Check: The reaction mixture should darken significantly. Complete consumption of the intermediate by TLC indicates successful cyclization.

Q2: My Gewald reaction with an aldehyde substrate yields complex oligomeric mixtures instead of the desired thiophene. What is going wrong?

Causality & Expert Insight: Aldehydes are highly reactive and prone to self-condensation (aldol reactions) or degradation under the basic conditions required for sulfur activation in the Gewald reaction. Furthermore, the intermediate alkylidene formed from an aldehyde is sterically unhindered, making it highly susceptible to Michael addition by unreacted cyanoacetate or other nucleophiles, leading to oligomerization[3].

Self-Validating Troubleshooting Protocol: Pre-formed Dithiane Precursors (Version 3 Gewald) Instead of using the aldehyde directly, employ the "Version 3" modification of the Gewald reaction[3].

  • Convert the aldehyde to a 1,4-dithiane-2,5-diol derivative (a stable dimeric form of the α-mercaptoaldehyde).

  • React the dithiane (0.5 eq) with the α-cyanoester (1.0 eq) in the presence of a stoichiometric amine base (e.g., triethylamine) in DMF at 50 °C[3].

  • Validation Check: By avoiding the highly reactive free aldehyde intermediate entirely, you funnel the reaction directly into the cyclization step. LC-MS should show a clean product peak corresponding to the 5-substituted 2-aminothiophene without high-molecular-weight polymeric baseline drift.

Module 2: Late-Stage Functionalization (Regioselective C-H Activation)

Q3: I am attempting to functionalize benzo[b]thiophene. I need the C3-arylated product, but standard palladium catalysis exclusively yields the C2-arylated isomer. How do I invert this selectivity?

Causality & Expert Insight: Direct C-H functionalization of thiophenes inherently favors the C2 position. The C2-H bond is more acidic, and the resulting C2-palladated intermediate is electronically stabilized by the adjacent heteroatom[4]. To achieve C3 selectivity without pre-functionalizing the ring (e.g., via halogenation), one must alter the catalytic mechanism entirely. A breakthrough methodology utilizes a heterogeneous Pd/C catalyst with a CuCl co-catalyst to completely invert the selectivity to C3[5][6]. The CuCl is hypothesized to modulate the Pd surface and participate in a unique transmetalation pathway that sterically and electronically favors C3 activation.

Self-Validating Troubleshooting Protocol: C3-Selective Arylation using Heterogeneous Pd/C

  • Preparation: In a glovebox or under a strict argon atmosphere, charge a Schlenk tube with benzo[b]thiophene (1.0 eq), the aryl chloride (1.5 eq), 10 wt% Pd/C (5 mol% Pd), CuCl (20 mol%), and LiOtBu (2.0 eq)[6].

  • Solvent Addition: Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration.

  • Heating: Seal the tube and heat at 130 °C for 24 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the Pd/C and copper salts.

  • Validation Check: Analyze the crude product by ¹H-NMR. The disappearance of the C3 proton (typically around 7.4 ppm) and the retention of the C2 proton (around 7.5 ppm, appearing as a distinct singlet in the product) confirms complete C3-selectivity.

Q4: How can I achieve sequential, regioselective multi-functionalization (e.g., C2, then C5, then C3) on a bare thiophene ring?

Causality & Expert Insight: Sequential functionalization requires exploiting the natural reactivity gradient of the thiophene ring (C2 > C5 > C3 > C4) and utilizing removable or switchable directing groups[7]. Once C2 is functionalized, the C5 position becomes the most sterically and electronically accessible. However, functionalizing C3 or C4 requires overriding this natural preference. Using a pH-sensitive directing group allows for "on/off" switching of directed C-H activation pathways[7].

Self-Validating Troubleshooting Protocol: Sequential Arylation

  • C2 Arylation (Inherent): React thiophene with Ar-I (1.0 eq), Pd(OAc)₂ (2 mol%), and Ag₂CO₃ in HFIP at room temperature.

  • C5 Arylation (Inherent): Subject the monoarylated thiophene to a second equivalent of a different Ar-I under slightly elevated temperatures (60 °C).

  • C3 Arylation (Directed): Install a transient directing group (e.g., an aldehyde at C2 converted to an imine) to coordinate the Pd catalyst and direct activation exclusively to the adjacent C3 position[7].

  • Validation Check: After each step, run 2D NMR (HMBC/HSQC) to confirm the exact carbon bearing the new aryl group.

Quantitative Data Summary

The following table summarizes the expected regioselectivity outcomes based on the synthetic choices discussed above.

Synthetic GoalReagents / Catalyst SystemPrimary ChallengeRegioselectivity Outcome
De novo 2-aminothiophene (Sym. Ketone)Ketone, S₈, ethyl cyanoacetate, morpholineNone (Symmetrical)>95% single isomer
De novo 2-aminothiophene (Unsym. Ketone)Ketone, S₈, ethyl cyanoacetate, morpholineKnoevenagel enolization~1:1 to 3:1 mixture
De novo 2-aminothiophene (Unsym. Ketone)1. Piperidine/AcOH (Dean-Stark)2. S₈, morpholineTwo-step isolation>90% desired isomer
C2-Arylation of Benzo[b]thiophenePd(OAc)₂, Ag₂CO₃, Ar-IOver-arylation>95% C2-isomer
C3-Arylation of Benzo[b]thiophenePd/C (10%), CuCl, LiOtBu, Ar-ClInherent C2 reactivity>99% C3-isomer
References
  • Sequential Regioselective C–H Functionalization of Thiophenes | Organic Letters. acs.org. 7

  • Technical Support Center: Regioselective Functionalization of 3-Chloro-4-methylbenzo[b]thiophene - Benchchem. benchchem.com. 4

  • Completely regioselective direct C-H functionalization of benzo[b]thiophenes using a simple heterogeneous catalyst - PubMed. nih.gov. 6

  • Gewald reaction - Wikipedia. wikipedia.org. 1

  • Gewald Reaction - J&K Scientific LLC. jk-sci.com.2

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - arkat usa. arkat-usa.org. 3

Sources

Troubleshooting

improving solubility of Methyl 3-amino-4-ethylthiophene-2-carboxylate for NMR analysis

Guide: Improving the Solubility of Methyl 3-amino-4-ethylthiophene-2-carboxylate for High-Resolution NMR Analysis Welcome to the technical support center. This guide provides researchers, chemists, and drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

Guide: Improving the Solubility of Methyl 3-amino-4-ethylthiophene-2-carboxylate for High-Resolution NMR Analysis

Welcome to the technical support center. This guide provides researchers, chemists, and drug development professionals with a comprehensive, step-by-step troubleshooting manual for addressing solubility challenges with substituted thiophene derivatives, specifically focusing on Methyl 3-amino-4-ethylthiophene-2-carboxylate, for the purpose of acquiring high-quality Nuclear Magnetic Resonance (NMR) spectra.

A Note on the Analyte

Initial literature and database searches primarily yield data for the closely related analogue, Methyl 3-amino-4-methylthiophene-2-carboxylate .[1][2] Given that the ethyl analogue differs only by a single methylene (-CH2-) group, their polarity and fundamental solubility characteristics are expected to be highly similar. The strategies and principles outlined in this guide are directly applicable to the ethyl derivative and other similar heterocyclic systems.

The structure of your compound, containing a polar amino group (-NH2), a moderately polar ester (-COOCH3), and a non-polar ethyl-thiophene core, gives it a dualistic nature that can make solvent selection non-trivial. This guide will walk you through a logical progression of techniques to achieve a clear, homogenous solution suitable for NMR analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I've just synthesized my compound. Which deuterated solvent should I try first?

Answer: The golden rule of solubility is "like dissolves like".[3] Your compound possesses both polar and non-polar features. The most common starting point for a broad range of organic compounds is Deuterated Chloroform (CDCl₃) .[4][5]

Causality: CDCl₃ is a solvent of medium polarity, capable of dissolving a vast number of organic molecules.[4] It is relatively inert and has a low boiling point, which simplifies sample recovery.[4]

Protocol 1: Initial Solubility Test in CDCl₃

  • Place a small amount of your sample (approx. 1-2 mg) into a clean, dry vial.

  • Add approximately 0.6 mL of CDCl₃.

  • Gently vortex or shake the vial for 30-60 seconds.

  • Visually inspect the solution against a bright background. Look for any suspended particles, cloudiness, or undissolved material.[6]

  • If the sample dissolves completely, you have found a suitable solvent. If not, proceed to the next troubleshooting steps.

Q2: My compound is not soluble or only partially soluble in CDCl₃. What should I do now?

Answer: If CDCl₃ fails, you must move to more polar or different types of solvents. The key is to do this systematically. Do not waste valuable compound by trying random solvents. Based on your compound's structure, the next logical choices are highly polar aprotic or protic solvents.

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆): This is an excellent choice for highly polar molecules and compounds that can form strong hydrogen bonds, thanks to the primary amine on your thiophene.[4]

  • Deuterated Acetone (Acetone-d₆): This is another strong, polar aprotic solvent that dissolves a wide array of organic compounds.[5]

  • Deuterated Methanol (CD₃OD): As a polar protic solvent, it can effectively solvate polar functional groups. However, be aware that the labile protons from your amine (-NH₂) may exchange with the deuterium of the hydroxyl group in the solvent, leading to the disappearance or broadening of the -NH₂ signal in the ¹H NMR spectrum.[7]

The following workflow provides a systematic approach to solvent selection.

G

Q3: My NMR spectrum has very broad peaks. Could this be a solubility issue?

Answer: Yes, absolutely. Poor solubility is a common cause of peak broadening in NMR spectra.[7][8]

Causality: An NMR sample must be a homogenous solution for the instrument's shimming process to create a uniform magnetic field across the sample volume.[8] If your compound is not fully dissolved, microscopic solid particles or concentration gradients create magnetic field inhomogeneities. This causes nuclei in different parts of the sample to experience slightly different magnetic fields, leading to a wide range of resonance frequencies and, consequently, broad peaks.[8][9]

Troubleshooting Steps:

  • Visual Confirmation: Carefully re-examine your NMR tube. If you see any solid particles or a cloudy appearance, the issue is certainly incomplete dissolution.

  • Filter the Sample: Pass the solution through a small cotton or glass wool plug in a Pasteur pipette into a clean NMR tube. This will remove suspended particles.[6] Re-acquire the spectrum. If the peaks sharpen, you have confirmed the issue. Caution: Filtering removes undissolved material, which might be your compound of interest. This step is diagnostic; the ultimate goal is complete dissolution.[9]

  • Reduce Concentration: Highly concentrated samples can also lead to broad peaks due to viscosity or aggregation.[6][8] Try preparing a more dilute sample if you suspect over-concentration.

Q4: I've tried multiple solvents with no success. What advanced techniques can I use?

Answer: When single solvents fail, you can employ several techniques to enhance solubility.

1. Using a Co-Solvent Mixture: Sometimes, a mixture of two deuterated solvents can be more effective than either one alone.[9] For a molecule like yours, a mixture of a non-polar and a highly polar solvent can be effective.

  • Recommended Mixture: Start with a CDCl₃ solution and add DMSO-d₆ dropwise until the compound dissolves. A 10:1 or 5:1 mixture of CDCl₃:DMSO-d₆ is often a good starting point.

2. Gentle Heating: Increasing the temperature can significantly improve the solubility of many compounds.

  • Causality: Heating provides the energy needed to overcome the crystal lattice energy of the solid, allowing the solvent molecules to solvate it more effectively.

  • Protocol 2: Solubility Enhancement with Heat

    • Prepare your sample in a suitable solvent (e.g., DMSO-d₆) in the NMR tube.

    • Use a heat gun to gently warm the sample. Do not boil the solvent. Swirl the tube gently to aid dissolution.

    • Alternatively, many NMR spectrometers have variable temperature (VT) capabilities. You can acquire the spectrum at an elevated temperature (e.g., 40-60 °C). This can also help sharpen peaks for molecules undergoing slow conformational changes.[7]

    • Caution: Ensure your compound is thermally stable. Heating can cause degradation for sensitive molecules.

3. pH Modification (Acidification): Your molecule contains a basic amino group. Protonating this group to form an ammonium salt can dramatically increase its polarity and solubility in polar solvents.

  • Causality: The conversion of the neutral amine to a charged ammonium salt (-NH₂ to -NH₃⁺) allows for strong ion-dipole interactions with polar solvents like D₂O or CD₃OD.[10]

  • Protocol 3: Acidification for Solubility

    • Suspend your compound in a polar solvent like Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD).

    • Add a very small, drop-wise amount of Deuterated Hydrochloric Acid (DCl) or Deuterated Trifluoroacetic Acid (TFA-d).

    • Agitate the sample after each addition until the solid dissolves.

    • Note: This will change the chemical shifts of protons near the amino group. The resulting spectrum will be of the protonated form of your compound.

G

Q5: What are the key properties of common deuterated solvents I should be aware of?

Answer: Choosing the right solvent involves balancing polarity with other factors like the position of residual solvent peaks and the solvent's boiling point.[4] The table below summarizes key data for common NMR solvents.

Deuterated SolventAbbreviationRelative PolarityBoiling Point (°C)Residual ¹H Peak (ppm)Typical Use Cases & Comments
Chloroform-dCDCl₃Medium61~7.26The most common starting point for general organic compounds.[4] Can be slightly acidic.
Dimethyl Sulfoxide-d₆DMSO-d₆High (Aprotic)189~2.50Excellent for polar compounds. High boiling point makes sample recovery difficult.[4][7] Absorbs water readily.
Acetone-d₆(CD₃)₂COHigh (Aprotic)56~2.05A very versatile solvent that dissolves many compound types.[5]
Methanol-d₄CD₃ODHigh (Protic)65~3.31, ~4.87 (OH)Good for polar compounds. Will exchange with labile protons (e.g., -NH₂, -OH).[7]
Deuterium OxideD₂OVery High (Protic)101~4.79For water-soluble compounds (salts, polar biomolecules).
Benzene-d₆C₆D₆Low (Non-polar)80~7.16Used for non-polar compounds. Can induce significant shifts in analyte signals (aromatic solvent-induced shifts).[7]

Table compiled from data in multiple sources.[4][7]

Final Recommendations

If all the above solution-state methods fail, it may indicate that your compound is inherently poorly soluble or exists as an intractable polymer. In such rare cases, you may need to consider:

  • Solid-State NMR (ssNMR): This technique analyzes the sample in its solid form, bypassing solubility issues entirely.[11]

  • Chemical Derivatization: Modifying the structure of your compound to attach a solubilizing group could be a final option, though this alters the molecule you are analyzing.[10]

By following this guide systematically, you will maximize your chances of obtaining a high-quality NMR spectrum, enabling accurate structural elucidation and characterization of your Methyl 3-amino-4-ethylthiophene-2-carboxylate sample.

References
  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Available at: [Link]

  • Study Mind. (2022, April 19). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Available at: [Link]

  • University of Wisconsin-Madison, Chemistry Department. (n.d.). Troubleshooting 1H NMR Spectroscopy. Available at: [Link]

  • University of Rochester, Chemistry Department. (n.d.). How to Get a Good 1H NMR Spectrum. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Govil, G. (1967). Solvent effects on proton chemical shifts in thiophenes. Proceedings of the Indian Academy of Sciences - Section A, 65, 195-201.
  • PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. Available at: [Link]

  • University College London, Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation. Available at: [Link]

  • ResearchGate. (2015, September 15). Could there be any effect on the NMR signals if the samples are not well dissolved in such given solvents? [Forum discussion]. Available at: [Link]

  • Anderson, B. D. (2012). Improving Solubility via Structural Modification.
  • NIST. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. In NIST Chemistry WebBook. Available at: [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Available at: [Link]

  • ResearchGate. (n.d.). 1H solution NMR spectra of (a) thiophene[4]Rotaxane and (b) polythiophene polyrotaxane. [Image from publication]. Available at: [Link]

  • Jhansi, K., & S, J. (2020). Improving solubility via structural modification. ResearchGate. Available at: [Link]

  • ResearchGate. (2021, February 16). Is There are any idea to achieve H NMR signals for swollen compound ?? [Forum discussion]. Available at: [Link]

  • ResearchGate. (2022, June 29). How to take NMR if compound is not soluble in DMSO-d6 and CDCl3? [Forum discussion]. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Interpretation of Methyl 3-amino-4-ethylthiophene-2-carboxylate

This guide provides an in-depth technical analysis of the 1H NMR spectrum for Methyl 3-amino-4-ethylthiophene-2-carboxylate , a critical intermediate in the synthesis of thiophene-based pharmaceuticals (analogous to the...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum for Methyl 3-amino-4-ethylthiophene-2-carboxylate , a critical intermediate in the synthesis of thiophene-based pharmaceuticals (analogous to the Articaine scaffold).

Unlike standard spectral lists, this guide focuses on comparative discrimination : distinguishing the target compound from its common synthetic byproducts (regioisomers) and "Gewald" isomers using specific spectral markers.

Executive Summary & Compound Profile

Methyl 3-amino-4-ethylthiophene-2-carboxylate is a trisubstituted thiophene. In drug development, verifying the regiochemistry of the ethyl and amino groups is paramount, as the standard Gewald reaction typically yields the 2-amino-3-carboxylate isomer, whereas the target 3-amino-2-carboxylate often requires specific routes (e.g., Thorpe-Ziegler modification or oxime rearrangement).

Compound Identity[1][2][3][4][5][6][7]
  • IUPAC Name: Methyl 3-amino-4-ethylthiophene-2-carboxylate

  • Molecular Formula: C₈H₁₁NO₂S[1]

  • Molecular Weight: 185.24 g/mol

  • Key Structural Features:

    • Thiophene Ring: Substituted at 2, 3, and 4 positions.

    • Proton Count: 1 Aromatic (H-5), 2 Amino (NH₂), 5 Aliphatic (Ethyl + Methyl ester).

Experimental Protocol: Sample Preparation

To ensure reproducible chemical shifts (


) and resolution of the exchangeable amino protons, the choice of solvent is critical.
ParameterMethod A: CDCl₃ (Standard) Method B: DMSO-d₆ (Recommended)
Concentration 5–10 mg in 0.6 mL5–10 mg in 0.6 mL
Amino (-NH₂) Signal Broad, variable shift (3.5–5.5 ppm). Often disappears due to exchange.[2]Sharp/Broad singlet (5.0–6.5 ppm). Distinct and integral-ready.
H-5 Coupling Often appears as a singlet.Long-range coupling (

Hz) with ethyl group often visible.
Use Case Routine purity check.Structural characterization & H-D exchange studies.

Protocol:

  • Dissolve 10 mg of the isolated solid in 0.6 mL of DMSO-d₆.

  • Equilibrate at 298 K for 5 minutes to stabilize internal lock.

  • Acquire spectrum with a minimum of 16 scans (NS=16) and a 1-second relaxation delay (D1=1.0s) to ensure accurate integration of the ethyl quartet.

Spectral Interpretation & Comparative Analysis

The primary challenge is distinguishing the target from its Regioisomer (5-ethyl) and the Gewald Isomer (2-amino) . The diagnostic "fingerprint" lies in the chemical shift of the single aromatic proton.

A. The Diagnostic Marker: Aromatic Proton (H-Ring)
  • Target Compound (3-amino-4-ethyl): The remaining proton is at position 5 . It is adjacent to the sulfur and deshielded by the C2-ester, with only weak shielding from the C4-ethyl group.

    • Expected Shift:

      
      7.00 – 7.30 ppm  (Singlet).
      
  • Regioisomer (3-amino-5-ethyl): The remaining proton is at position 4 . It is ortho to the electron-donating amino group (C3), which exerts a strong shielding effect.

    • Expected Shift:

      
      6.40 – 6.60 ppm  (Singlet).
      
  • Gewald Isomer (2-amino-4-ethyl-3-ester): The proton is at position 5 . However, the strong electron-donating amino group at C2 resonates effectively to C5, causing significant shielding.

    • Expected Shift:

      
      5.80 – 6.20 ppm  (Singlet).
      
B. Full Spectral Assignment (DMSO-d₆)[10]
Proton GroupPositionMultiplicityIntegralChemical Shift (

ppm)
Coupling (

Hz)
H-5 (Aromatic) C5-H Singlet (s)1H7.15 ± 0.1 May show fine splitting
Amino C3-NH₂ Broad Singlet (br s)2H5.80 – 6.50 Exchangeable with D₂O
Methyl Ester O-CH₃ Singlet (s)3H3.75 ± 0.05 -
Ethyl (Methylene) C4-CH₂CH₃ Quartet (q)2H2.65 ± 0.05

Ethyl (Methyl) C4-CH₂ CH₃Triplet (t)3H1.15 ± 0.05

Note: In CDCl₃, the H-5 peak typically appears slightly downfield (~7.20 ppm), and the NH₂ peak is often broad and shifted upfield (~4.5–5.5 ppm).

Decision Logic: Structural Verification Workflow

The following diagram illustrates the logical pathway to confirm the structure of Methyl 3-amino-4-ethylthiophene-2-carboxylate against its common alternatives.

NMR_Logic Start Crude Product NMR (DMSO-d6) Check_H_Ring Analyze Aromatic Proton (Region 5.5 - 7.5 ppm) Start->Check_H_Ring Shift_Low Shift < 6.2 ppm Check_H_Ring->Shift_Low Shielded H-5 Shift_Mid Shift 6.4 - 6.6 ppm Check_H_Ring->Shift_Mid Shielded H-4 Shift_High Shift 7.0 - 7.3 ppm Check_H_Ring->Shift_High Deshielded H-5 Gewald Isomer Identified: Methyl 2-amino-4-ethylthiophene-3-carboxylate (Gewald Product) Shift_Low->Gewald Regio Isomer Identified: Methyl 3-amino-5-ethylthiophene-2-carboxylate (5-Ethyl Regioisomer) Shift_Mid->Regio Target Target Confirmed: Methyl 3-amino-4-ethylthiophene-2-carboxylate Shift_High->Target

Figure 1: NMR Decision Tree for distinguishing the target 3-amino-4-ethylthiophene from common isomers.

Mechanistic Insight: Why the Shifts Differ

Understanding the electronic environment is key to interpreting these spectra:

  • The "Amino" Effect: The amino group (-NH₂) is a strong electron donor by resonance (+M effect). Protons located ortho or para to the amino group are significantly shielded (shifted upfield, lower ppm).

    • In the Target (3-amino-4-ethyl) , the H-5 proton is meta to the amino group. Therefore, it does not receive strong shielding resonance. It remains deshielded by the adjacent sulfur and the C2-ester. Result: ~7.15 ppm.

    • In the Regioisomer (3-amino-5-ethyl) , the H-4 proton is ortho to the amino group. It receives strong shielding. Result: ~6.50 ppm.

    • In the Gewald Isomer (2-amino) , the H-5 proton is para-like (across the ring) to the amino group. The resonance contribution from C2-NH₂ to C5 is significant in thiophenes. Result: ~5.80 ppm.

  • Solvent Exchange: Using DMSO-d₆ slows the proton exchange rate of the -NH₂ protons, often revealing them as a distinct doublet or broad singlet. In CDCl₃, rapid exchange with trace water often broadens this peak into the baseline.

References

  • Synthesis and NMR of 3-amino-4-methylthiophene-2-carboxylate (Methyl Analog)

    • Title: Methyl 3-amino-4-methylthiophene-2-carboxyl
    • Source: National Institute of Standards and Technology (NIST).[3]

    • URL:[Link]

  • NMR of 2-amino-3-carboxylate Isomers (Gewald Products)

    • Title: Ethyl 2-amino-4-methylthiophene-3-carboxylate (Crystal Structure & NMR Data).[4]

    • Source: PubMed Central (PMC)
    • URL:[Link]

  • General Thiophene Proton Assignments

    • Title: Methyl 3-amino-2-thiophenecarboxylate 1H NMR Spectrum.[5][6][7]

    • Source: ChemicalBook.[3][6]

Sources

Comparative

Advanced FTIR Characterization of 2-Aminothiophene Derivatives: A Comparative Guide to ATR vs. Transmission Methods

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary Thiophene scaffolds, particularly 2-aminothiophene-3-carboxylates synthesized via the Gewald multicomponent reaction, are pr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Thiophene scaffolds, particularly 2-aminothiophene-3-carboxylates synthesized via the Gewald multicomponent reaction, are privileged structures in modern drug discovery[1]. They serve as critical intermediates for synthesizing anti-inflammatory, antimicrobial, and anticancer agents. For analytical scientists, verifying the structural integrity of these derivatives—specifically the substitution pattern of the amino (-NH₂) and ester (-COOR) groups on the heteroaromatic ring—is a fundamental quality control step.

Fourier Transform Infrared Spectroscopy (FTIR) is the frontline analytical tool for this task. However, the choice of sampling modality—Attenuated Total Reflectance (ATR-FTIR) versus Transmission (KBr Pellet) —significantly impacts spectral quality, throughput, and the accuracy of functional group assignment[2][3]. As a Senior Application Scientist, I have structured this guide to objectively compare these two methodologies, decode the specific vibrational causality of thiophene substituents, and provide self-validating experimental protocols for your laboratory.

Mechanistic Grounding: Vibrational Causality in Thiophene Derivatives

To accurately interpret the FTIR spectra of compounds like ethyl 2-aminothiophene-3-carboxylate, one must understand the electronic and spatial interactions dictating the absorption bands. We do not just look for peaks; we look for the physical causality behind them.

The Amino Group (-NH₂)

Primary amines typically exhibit a distinct doublet in the high-frequency region due to asymmetric and symmetric stretching.

  • N-H Stretching: Observed as two sharp bands between 3460 cm⁻¹ and 3300 cm⁻¹ [4][5].

  • N-H Bending: Appears in the 1600–1650 cm⁻¹ range. Analytical Note: This band is highly susceptible to masking if water is present in the sample matrix.

The Ester Group (-COOR)

The ester carbonyl is highly diagnostic, but its position in 2-aminothiophene derivatives deviates significantly from standard aliphatic esters (typically ~1735 cm⁻¹).

  • C=O Stretching: In 2-aminothiophene-3-carboxylates, the carbonyl band is dramatically red-shifted to the 1660–1687 cm⁻¹ region[4].

    • Causality: This shift is driven by two synergistic factors. First, the C=O group is in direct resonance conjugation with the electron-rich thiophene

      
      -system. Second, the spatial proximity of the 2-amino group facilitates strong intramolecular hydrogen bonding  (N-H ··· O=C), which lengthens and weakens the C=O bond, lowering its vibrational frequency.
      
  • C-O Stretching: Observed as strong, broad bands in the 1213–1282 cm⁻¹ region[4].

The Thiophene Core

The heteroaromatic ring itself provides a unique fingerprint.

  • C=C Ring Stretching: Multiple bands typically appear at 1593, 1496, and 1438 cm⁻¹ [4].

  • C-S-C Ring Stretching: The heavy sulfur atom drops this vibrational mode into the lower fingerprint region, typically observed between 850 cm⁻¹ and 640 cm⁻¹ [6].

Methodological Comparison: ATR-FTIR vs. KBr Pellet

When analyzing solid organic powders like thiophene derivatives, the sampling technique dictates the reliability of the data. Below is an objective comparison of the two primary methodologies[2][3][7].

Table 1: Performance Comparison of FTIR Modalities for Thiophene Derivatives
Performance MetricATR-FTIR (Diamond Crystal)Transmission (KBr Pellet)
Sample Preparation None. Direct application of solid.High. Requires precise grinding (1:100 ratio) and high-pressure pressing.
Analysis Throughput High (< 1 minute per sample). Ideal for library screening.Low (5–10 minutes per sample).
Moisture Interference Minimal. High. KBr is highly hygroscopic. Absorbed water creates a broad band at ~1640 cm⁻¹, which can mask the critical ester C=O and N-H bending bands[7].
Spectral Integrity Band intensities decrease at higher wavenumbers (requires ATR correction algorithm)[3].Follows Beer-Lambert Law linearly. Excellent for quantitative analysis.
Sample Recovery 100% recoverable. Non-destructive.Sample is permanently embedded in the KBr matrix.

Experimental Workflows (Self-Validating Protocols)

Trustworthy analytical data requires protocols that validate themselves during execution. Implement the following step-by-step methodologies to ensure artifact-free spectra.

Protocol A: ATR-FTIR Analysis (High-Throughput)

Best for rapid structural confirmation of synthesized libraries.

  • Background Validation: Clean the diamond ATR crystal with isopropanol and a lint-free wipe. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution). Self-Check: The baseline must be flat; any peaks indicate residual contamination.

  • Sample Application: Deposit 1–2 mg of the synthesized 2-aminothiophene derivative directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil until the software indicates optimal contact. Causality: Insufficient pressure leads to poor signal-to-noise ratios, while over-tightening can damage the crystal.

  • Acquisition & Correction: Collect the spectrum. Immediately apply an ATR Correction algorithm in the spectrometer software. Causality: Because the evanescent wave penetrates deeper at lower frequencies, uncorrected ATR spectra artificially inflate the intensity of the C-S fingerprint bands relative to the N-H stretching bands.

Protocol B: Transmission KBr Pellet (High-Fidelity)

Best for quantitative analysis and direct comparison with legacy literature.

  • Matrix Preparation (Critical Step): Dry spectroscopic-grade KBr in an oven at 105°C for at least 24 hours prior to use to eliminate absorbed water[8].

  • Milling: In a pre-warmed agate mortar, combine 1 mg of the thiophene derivative with 100 mg of dry KBr. Grind vigorously for 1–2 minutes until a homogenous, fine powder is achieved. Causality: Particles larger than the wavelength of IR light will cause severe baseline scattering (the Christiansen effect).

  • Pressing: Transfer the mixture to a 13 mm pellet die. Apply a vacuum to remove trapped air, then press at 10 tons for 2 minutes.

  • Validation & Acquisition: Visually inspect the pellet; it must be mostly transparent. Collect the spectrum (32 scans, 4 cm⁻¹ resolution). Self-Check: Inspect the 1640 cm⁻¹ region. If a broad, anomalous hump is present, the KBr has absorbed moisture, and the critical ester C=O band (~1666 cm⁻¹) will be obscured. The pellet must be remade.

Workflow Visualization

The following decision tree illustrates the logical flow for selecting and executing the appropriate FTIR methodology for your thiophene derivatives.

FTIR_Workflow Start Synthesized 2-Aminothiophene Decision Select FTIR Modality Start->Decision ATR ATR-FTIR Method (Rapid Screening) Decision->ATR KBr Transmission (KBr Pellet) (Quantitative Analysis) Decision->KBr ATR_Prep Direct Application & Anvil Pressure ATR->ATR_Prep KBr_Prep Grind with Dry KBr (1:100) & Press KBr->KBr_Prep ATR_Scan Scan & Apply ATR Correction ATR_Prep->ATR_Scan KBr_Scan Scan & Check 1640 cm⁻¹ Water Band KBr_Prep->KBr_Scan Analysis Band Assignment: Amino (-NH₂) & Ester (-COOR) ATR_Scan->Analysis KBr_Scan->Analysis

Caption: Decision matrix and workflow for FTIR analysis of thiophene derivatives.

References

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases Asian Journal of Chemistry[Link]

  • Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking ACS Omega[Link]

  • A Comparison of Various FTIR and FT Raman Methods: Applications in the Reaction Optimization Stage of Combinatorial Chemistry Journal of Combinatorial Chemistry (ACS)[Link]

  • Applications of Micro-Fourier Transform Infrared Spectroscopy (FTIR) in the Geological Sciences—A Review MDPI International Journal of Molecular Sciences[Link]

  • Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review National Center for Biotechnology Information (PMC)[Link]

  • Spectral Characterisation of Ancient Wooden Artefacts with the use of Traditional IR Techniques and ATR Device Morana RTD[Link]

Sources

Validation

Analytical Comparison Guide: Structural Elucidation of Methyl 3-amino-4-ethylthiophene-2-carboxylate via Mass Spectrometry

Executive Summary Methyl 3-amino-4-ethylthiophene-2-carboxylate (Exact Mass: 185.05 Da) is a highly functionalized heterocyclic building block frequently utilized in pharmaceutical scaffold-hopping and the synthesis of b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-amino-4-ethylthiophene-2-carboxylate (Exact Mass: 185.05 Da) is a highly functionalized heterocyclic building block frequently utilized in pharmaceutical scaffold-hopping and the synthesis of bioactive thieno-pyrimidine derivatives. Accurate structural characterization of this compound is critical during drug development to monitor synthetic purity, identify degradants, and profile metabolites.

This guide objectively compares the two primary mass spectrometry (MS) platforms used for its structural elucidation: Gas Chromatography-Electron Impact MS (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem MS (LC-ESI-MS/MS) . By detailing the mechanistic causality behind its fragmentation patterns and providing self-validating analytical protocols, this guide equips researchers with the data necessary to select the optimal analytical strategy.

Mechanistic Causality: Decoding the Fragmentation Logic

Understanding why a molecule fragments in a specific manner is essential for accurate spectral interpretation. The fragmentation of Methyl 3-amino-4-ethylthiophene-2-carboxylate is governed by the spatial arrangement of its functional groups and the stability of the resulting thiophene-based cations [3].

  • The "Ortho-Effect" (Methanol Elimination): The most defining mechanistic feature of this molecule is driven by the spatial proximity of the 3-amino group and the 2-carboxylate methyl ester. Upon ionization, a hydrogen atom from the amine transfers to the ester's methoxy oxygen. This highly favored rearrangement results in the elimination of a neutral methanol molecule (-32 Da), forming a stable, bicyclic ketene/lactam-like intermediate [1].

  • Alkyl Chain Homolytic Cleavage: The 4-ethyl substituent undergoes facile benzylic-type cleavage. The loss of a methyl radical (•CH3, -15 Da) generates a highly resonance-stabilized thienylium ion.

  • Ester Alpha-Cleavage: A standard fragmentation pathway for methyl esters involves the direct loss of the methoxy radical (•OCH3, -31 Da), followed by the subsequent extrusion of carbon monoxide (-28 Da) to contract the ring system [3].

MS_Fragmentation M Precursor Ion [M+H]+ m/z 186.06 Ortho Ortho-Effect Cleavage Loss of CH3OH (-32 Da) m/z 154.04 M->Ortho -CH3OH Alkyl Alkyl Radical Loss Loss of •CH3 (-15 Da) m/z 171.04 M->Alkyl -•CH3 Ester Alpha-Cleavage Loss of •OCH3 (-31 Da) m/z 155.05 M->Ester -•OCH3 Deep Ring Opening / CO Loss m/z 126.04 Ortho->Deep -CO Ester->Deep -CO

Fig 1: Primary ESI-MS/MS fragmentation pathways of Methyl 3-amino-4-ethylthiophene-2-carboxylate.

Platform Comparison: Hard vs. Soft Ionization

The choice between GC-EI-MS and LC-ESI-MS/MS depends entirely on the analytical objective.

GC-EI-MS (Hard Ionization): Operates at a standardized 70 eV electron impact. This high-energy environment shatters the molecule, often leaving a very weak molecular ion (M+ at m/z 185) but producing a highly reproducible, complex fragmentation fingerprint. This is the superior choice for library matching against structural analogs [4].

LC-ESI-MS/MS (Soft Ionization): Utilizes electrospray ionization to gently protonate the molecule, yielding a robust [M+H]+ precursor ion at m/z 186 [2]. Subsequent Collision-Induced Dissociation (CID) allows the analyst to control the energy input, selectively breaking specific bonds to trace the structural connectivity. This is the preferred method for complex biological matrices or when analyzing non-volatile synthetic intermediates.

Quantitative Fragmentation Data Summary

The following table summarizes the comparative performance and expected quantitative data across both platforms, extrapolated from validated data of its structural analog, Methyl 3-amino-4-methylthiophene-2-carboxylate [4].

Fragmentation PathwayNeutral LossGC-EI-MS (m/z)EI Relative AbundanceLC-ESI-MS/MS (m/z)ESI Relative Abundance
Molecular / Precursor Ion None185.05 [M]+Low (<15%)186.06 [M+H]+High (100% - MS1)
Ortho-Effect Cleavage -32 Da (CH3OH)153.03High (>80%)154.04Base Peak (MS2)
Ester Alpha-Cleavage -31 Da (•OCH3)154.04Moderate (40%)155.05Moderate (30%)
Alkyl Cleavage -15 Da (•CH3)170.03Moderate (50%)171.04Low (15%)
Deep Cleavage (CO Loss) -28 Da (CO)125.03High (70%)126.04Moderate (45%)

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the following methodologies are designed as self-validating systems. The inclusion of System Suitability Testing (SST) ensures that any data generated is mechanically sound and free from instrumental drift.

Protocol A: LC-ESI-MS/MS (Targeted Structural Tracing)

Causality Check: A reversed-phase C18 column is selected because the compound's moderate hydrophobicity (ethyl group) and polar moieties (amine/ester) require balanced retention. Formic acid is added to the mobile phase to actively drive the equilibrium toward the protonated[M+H]+ state, maximizing ESI efficiency [2].

Step 1: System Suitability & Calibration (Self-Validation)

  • Inject a blank (0.1% Formic acid in Water/Acetonitrile 50:50) to verify a baseline free of carryover (m/z 186 must be <100 counts).

  • Inject a 10 ng/mL reference standard. The system is validated only if the mass accuracy of the [M+H]+ ion is within ±5 ppm and the retention time variance is <0.1 minutes from the established baseline.

Step 2: Chromatography

  • Column: C18 (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes at 0.4 mL/min.

Step 3: MS/MS Tuning (CID Optimization)

  • Isolate the precursor ion at m/z 186.0 in the first quadrupole (Q1).

  • Apply a Collision Energy (CE) ramp from 10 eV to 40 eV in the collision cell (Q2) using Argon gas.

  • Observation: At 15 eV, the m/z 154 (Ortho-effect) peak will dominate. At 30 eV, secondary fragmentation (m/z 126) will emerge. Set the final CE to 20 eV for a balanced MS/MS spectrum.

Protocol B: GC-EI-MS (Library Fingerprinting)

Causality Check: 70 eV is utilized because it is the universal ionization energy standard. This ensures the resulting fragmentation pattern is independent of the specific instrument hardware, allowing for direct, objective comparison against global spectral libraries [4].

Step 1: System Suitability

  • Perform an air/water background check (m/z 18, 28, 32 must be <5% of base peak).

  • Inject Perfluorotributylamine (PFTBA) tuning compound. Validate that m/z 69, 219, and 502 are present with correct relative isotopic ratios.

Step 2: Gas Chromatography

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, 30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

Step 3: Electron Impact MS

  • Source Temperature: 230°C.

  • Ionization Energy: 70 eV.

  • Scan Range: m/z 50 to 300.

Workflow_Comparison Prep Sample Prep (Dilution/SST) GC GC-EI-MS (70 eV Impact) Prep->GC LC LC-ESI-MS/MS (CID Tuning) Prep->LC Hard Hard Ionization (Library Match) GC->Hard Soft Soft Ionization (Pathway Tracing) LC->Soft Data Structural Validation Hard->Data Soft->Data

Fig 2: Analytical workflow comparison: GC-EI-MS vs. LC-ESI-MS/MS for structural validation.

References

  • Source: tandfonline.
  • Source: uab.
  • Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides...
  • Source: nih.
Comparative

A Comparative Guide to HPLC Method Development for the Purity of Methyl 3-amino-4-ethylthiophene-2-carboxylate

This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of Methyl 3-amino-4-ethylthiophene-2-carboxylate. As a cr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of Methyl 3-amino-4-ethylthiophene-2-carboxylate. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount for the quality and safety of the final active pharmaceutical ingredient (API). We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, compare viable alternatives with supporting data, and provide a final, optimized protocol grounded in established regulatory principles.

Understanding the Analyte: The Foundation of Method Development

Before a single sample is injected, a thorough understanding of the analyte's physicochemical properties is essential. Methyl 3-amino-4-ethylthiophene-2-carboxylate possesses a unique structure that dictates its chromatographic behavior.

  • Structure: The molecule contains a thiophene ring, an aromatic amine (-NH2) group, an ethyl group (-CH2CH3), and a methyl ester (-COOCH3).

  • Key Functional Groups:

    • Aromatic Amine (pKa ~4-5): The primary amino group is basic. This means its ionization state is highly dependent on the mobile phase pH. At a pH below its pKa, it will be protonated (positively charged), and at a pH above its pKa, it will be in its neutral, free base form. This behavior is a critical lever for manipulating retention time.

    • Thiophene Ring & Ethyl Group: These moieties contribute to the molecule's overall hydrophobicity, making it well-suited for reversed-phase chromatography.

    • Methyl Ester: This group is relatively neutral and contributes to the non-polar character of the molecule.

  • UV Absorbance: The conjugated system of the thiophene ring and the amino group results in strong UV absorbance, making UV detection a suitable and straightforward choice for quantification. A UV scan would typically reveal a maximum absorbance (λ-max) in the range of 280-340 nm. For this guide, we will presume a λ-max of 310 nm.

The Method Development Workflow: A Logic-Driven Approach

Effective method development is a systematic process. The goal is to find the optimal balance between resolution, analysis time, and robustness.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Optimization & Finalization A Analyte Characterization (pKa, logP, UV Spectra) B Define Objectives (Purity, Impurity Profile) A->B C Select Column Chemistry (e.g., C18, Phenyl-Hexyl) B->C D Select Mobile Phase (ACN vs. MeOH, Buffer pH) C->D F Optimize Mobile Phase (Gradient, pH, Flow Rate) D->F E Detector Wavelength Selection G System Suitability Testing (USP <621> Criteria) F->G H Final Method Protocol G->H G cluster_0 Analyte State cluster_1 Mobile Phase Condition cluster_2 Chromatographic Result Analyte Analyte (R-NH2) Condition Mobile Phase pH Low pH (e.g., 3.0) High pH (e.g., 7.0) Result Result Analyte is Ionized (R-NH3+) Analyte is Neutral (R-NH2) Shorter Retention Time Longer Retention Time Good Peak Shape Potential Tailing Condition:low->Result:n Protonates Amine Condition:high->Result:s Keeps Amine Neutral

Caption: Influence of mobile phase pH on analyte ionization and retention.

Gradient Elution

For a purity method designed to separate the main component from both early and late-eluting impurities, a gradient elution is superior to an isocratic method. [1][2]A gradient allows for the separation of a wider range of compounds in a single run, improves peak shape for late-eluters, and shortens the overall analysis time. [3]

Final Optimized HPLC Method Protocol

This protocol is the result of the comparative studies and optimization steps, designed to be robust and compliant with standard pharmaceutical practices.

Instrumentation & Consumables:

  • HPLC System: A quaternary or binary HPLC system with a UV/Vis or Diode Array Detector.

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: 50:50 Acetonitrile:Water.

  • Sample Concentration: 0.5 mg/mL.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

  • Detection Wavelength: 310 nm.

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.02080
18.02080
18.19010
25.09010

Method Validation: Ensuring Trustworthiness

Once developed, the method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. [4][5][6]This process provides objective evidence of the method's reliability.

Key Validation Parameters:

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.

  • Linearity: Confirm a proportional relationship between analyte concentration and detector response over a specified range (e.g., 50% to 150% of the nominal concentration). [6]* Accuracy: Determine the closeness of the test results to the true value, typically assessed by analyzing samples with known amounts of the analyte (spiking).

  • Precision:

    • Repeatability: The precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: Measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.2 pH units, ±2°C column temperature), providing an indication of its reliability during normal usage. [6]* System Suitability: Performed before each analysis to ensure the chromatographic system is performing adequately. [7]Parameters are defined in pharmacopeias like the USP, with typical requirements for tailing factor (e.g., ≤ 2.0), resolution (e.g., ≥ 2.0 for critical pairs), and repeatability of injections (e.g., %RSD ≤ 1.0%). [8][9]

Conclusion

This guide has demonstrated a systematic and comparative approach to developing a purity method for Methyl 3-amino-4-ethylthiophene-2-carboxylate. By first understanding the analyte's properties, we established a rational basis for method development. The direct comparison of C18 and Phenyl-Hexyl columns clearly showed the advantage of the latter in providing superior selectivity for critical impurity separation. Subsequent optimization of the mobile phase pH and implementation of a gradient elution program resulted in a robust, high-resolution method. This logical, evidence-based workflow ensures the final analytical procedure is not only effective but also reliable and defensible under the stringent requirements of the pharmaceutical industry.

References

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Accessed February 28, 2026. [Link]

  • Strategies for Method Development and Optimization in HPLC. Drawell. Accessed February 28, 2026. [Link]

  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Lab-Training. Accessed February 28, 2026. [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Accessed February 28, 2026. [Link]

  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Waters Corporation. Accessed February 28, 2026. [Link]

  • USP 621 Changes. Element Lab Solutions. Accessed February 28, 2026. [Link]

  • How to reduce mobile phase consumption during an HPLC analysis. Pharma Growth Hub. Accessed February 28, 2026. [Link]

  • ICH Q2(R1) Analytical Method Validation. Scribd. Accessed February 28, 2026. [Link]

  • Are You Sure You Understand USP <621>? LCGC International. Accessed February 28, 2026. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). Accessed February 28, 2026. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. Accessed February 28, 2026. [Link]

  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent Technologies. Accessed February 28, 2026. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation (ICH). Accessed February 28, 2026. [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA), Australia. Accessed February 28, 2026. [Link]

  • Comparative assessment of C18 and phenyl-hexyl column for separation of... ResearchGate. Accessed February 28, 2026. [Link]

  • How to choose reversed-phase HPLC column C18, C8, C4. GALAK Chromatography. Accessed February 28, 2026. [Link]

  • HPLC Column Selection Guide. Phenomenex. Accessed February 28, 2026. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. Accessed February 28, 2026. [Link]

Sources

Validation

comparing reactivity of Methyl 3-amino-4-ethylthiophene-2-carboxylate vs methyl 3-aminothiophene-2-carboxylate

An In-Depth Comparative Guide to the Reactivity of Substituted 3-Aminothiophenes A Senior Application Scientist's Guide to the Reactivity of Methyl 3-amino-4-ethylthiophene-2-carboxylate vs. Methyl 3-aminothiophene-2-car...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Reactivity of Substituted 3-Aminothiophenes

A Senior Application Scientist's Guide to the Reactivity of Methyl 3-amino-4-ethylthiophene-2-carboxylate vs. Methyl 3-aminothiophene-2-carboxylate

For drug development professionals and researchers in heterocyclic chemistry, 2-aminothiophenes are invaluable scaffolds, serving as pivotal building blocks for a wide range of biologically active molecules.[1][2][3][4] The strategic functionalization of the thiophene ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its reactivity and suitability for subsequent synthetic transformations.

This guide provides an in-depth comparison of two closely related 3-aminothiophene derivatives: Methyl 3-amino-4-ethylthiophene-2-carboxylate and its parent compound, Methyl 3-aminothiophene-2-carboxylate. The central focus is to elucidate how the presence of an ethyl group at the C4 position modulates the overall reactivity of the molecule. We will dissect the interplay of electronic and steric effects and provide validated experimental protocols for key transformations.

Theoretical Framework: The Decisive Role of the C4-Ethyl Substituent

The reactivity of a substituted thiophene is governed by the cumulative electronic and steric effects of its substituents. The thiophene ring itself is an electron-rich aromatic system, inherently more reactive towards electrophilic substitution than benzene.[5] Let's analyze the substituents on our target molecules.

  • Amino Group (at C3): This is a powerful electron-donating group (+M effect) that strongly activates the thiophene ring. Due to its pronounced "enaminic" character, it significantly increases the nucleophilicity of the ring, particularly at the C2 and C4 positions.[6]

  • Methyl Carboxylate Group (at C2): This is an electron-withdrawing group (-M effect) that deactivates the ring towards electrophilic attack.[7][8]

  • Ethyl Group (at C4): This substituent is the key differentiator.

    • Electronic Effect: As an alkyl group, it is electron-donating through an inductive effect (+I). This effect increases the electron density of the thiophene ring, rendering it more nucleophilic and thus more reactive towards electrophiles.

    • Steric Effect: The ethyl group introduces steric bulk around the C4 and adjacent C3 and C5 positions. This can hinder the approach of bulky reagents, potentially impeding reactions at the neighboring amino group or the C5 position.

The following diagram illustrates the dominant electronic contributions in both molecules.

Caption: Figure 1. Comparison of electronic effects.

Comparative Reactivity Analysis

The subtle addition of the C4-ethyl group creates distinct differences in reactivity profiles.

A. Electrophilic Aromatic Substitution (SEAr)

In this system, the C2 position is blocked by the ester and the C3 and C4 positions are substituted. Therefore, the most probable site for electrophilic attack is the C5 position.

  • Methyl 3-aminothiophene-2-carboxylate: The ring is activated by the C3-amino group but somewhat deactivated by the C2-ester. Electrophilic substitution is feasible but may require forcing conditions.

  • Methyl 3-amino-4-ethylthiophene-2-carboxylate: The ring is "super-activated." The activating effects of the C3-amino group and the C4-ethyl group are additive. This makes the molecule significantly more susceptible to electrophilic attack at the C5 position. This enhanced reactivity is supported by studies on similar 4-alkyl substituted systems, which readily undergo C5-arylation.

B. Reactivity of the C3-Amino Group

The nucleophilicity of the amino group is critical for reactions like acylation, sulfonylation, and diazotization.

  • Electronic Influence: The +I effect of the adjacent ethyl group in the substituted compound slightly increases the electron density on the nitrogen atom, making it a marginally stronger nucleophile .

  • Steric Influence: Conversely, the bulk of the ethyl group can hinder the approach of large electrophiles to the amino group.

C. Reactivity of the C2-Ester Group

Reactions at the ester carbonyl, such as saponification or amidation, are primarily influenced by the electrophilicity of the carbonyl carbon. The electronic effect of the C4-ethyl group is transmitted through several bonds and is therefore largely negligible. Steric hindrance at the C2 position is also unaffected. Consequently, the reactivity of the ester group is expected to be nearly identical for both molecules.

Quantitative Reactivity Comparison

The following table summarizes the expected relative reactivities based on the principles discussed.

Reaction TypeTarget SiteMethyl 3-aminothiophene-2-carboxylateMethyl 3-amino-4-ethylthiophene-2-carboxylateRationale
Electrophilic Substitution (SEAr)C5-PositionModerateHigh Additive electron-donating effects (+M from NH₂, +I from Ethyl) significantly increase ring nucleophilicity.
N-Acylation (with small reagents)C3-AminoHighSlightly Higher +I effect from the adjacent ethyl group increases the nucleophilicity of the nitrogen atom.
N-Acylation (with bulky reagents)C3-AminoHighSlightly Lower Steric hindrance from the ethyl group impedes the approach of large electrophiles.
Saponification/AmidationC2-EsterNormalSimilar The C4-ethyl group has a negligible electronic or steric effect on the distant C2-ester.

Experimental Protocols

The following protocols are robust, self-validating procedures for the synthesis and transformation of these aminothiophenes.

Protocol 1: Synthesis via Gewald Three-Component Reaction

The Gewald reaction is the most efficient and convergent method for preparing polysubstituted 2-aminothiophenes.[9][10][11][12] This one-pot, multi-component reaction combines a ketone, an active methylene compound, and elemental sulfur.[1][13]

G Start Ketone + Methyl Cyanoacetate + Sulfur Powder Solvent Add Solvent (e.g., Ethanol, DMF) Start->Solvent Base Add Base Catalyst (e.g., Morpholine, L-Proline) 10-20 mol% Solvent->Base Catalyzes Knoevenagel condensation Heat Heat Reaction (40-60 °C) Base->Heat Monitor Monitor by TLC Heat->Monitor Reaction time typically 2-4 hours Workup Cool, Precipitate, Filter Monitor->Workup Upon completion Purify Recrystallize (e.g., from Ethanol) Workup->Purify Product Pure 2-Aminothiophene Purify->Product

Caption: Figure 2. General workflow for the Gewald synthesis.

Step-by-Step Methodology:

  • Reagent Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the ketone (1.0 eq), methyl cyanoacetate (1.0 eq), and finely powdered elemental sulfur (1.2 eq).

    • For Methyl 3-amino-4-ethylthiophene-2-carboxylate: Use 2-butanone as the ketone.

    • For Methyl 3-aminothiophene-2-carboxylate: Synthesis is often achieved via alternative routes, as acetaldehyde is volatile and prone to side reactions.[2][14] However, a protected aldehyde equivalent can be used in a modified Gewald protocol.

  • Solvent and Catalyst Addition: Add a suitable solvent (e.g., ethanol, 2-3 mL per mmol of ketone). Slowly add the base catalyst (e.g., morpholine, 20 mol%).

    • Causality: The base is crucial for catalyzing the initial Knoevenagel condensation between the ketone and the cyanoacetate.[12] The choice of base can significantly impact yield and reaction rate.

  • Reaction: Stir the mixture and heat to 40-50 °C. The reaction is typically exothermic.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Work-up and Purification: Allow the reaction to cool to room temperature, then place it in an ice bath to facilitate precipitation. Collect the solid product by vacuum filtration and wash with cold ethanol. The crude product can be further purified by recrystallization from ethanol or methanol.[15]

Protocol 2: Electrophilic Aromatic Substitution (Bromination at C5)

This protocol demonstrates the higher reactivity of the C4-ethyl substituted thiophene.

  • Setup: Dissolve the aminothiophene substrate (1.0 eq) in a suitable solvent like N,N-Dimethylformamide (DMF) or acetonitrile in a flask protected from light.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes.

    • Causality: NBS is a mild source of electrophilic bromine, which is ideal for activated rings and helps prevent over-bromination or side reactions that can occur with harsher reagents like liquid bromine.

  • Reaction: Allow the reaction to stir at 0 °C and gradually warm to room temperature.

  • Monitoring: Monitor the reaction by TLC. The reaction with Methyl 3-amino-4-ethylthiophene-2-carboxylate is expected to be significantly faster (e.g., < 1 hour) than with the unsubstituted analog.

  • Work-up: Quench the reaction by pouring it into ice-cold water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium thiosulfate solution to remove any remaining bromine, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 3: N-Acylation with Acetyl Chloride

This protocol details a standard acylation of the C3-amino group.

  • Setup: Dissolve the aminothiophene substrate (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.5 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane or THF) under a nitrogen atmosphere.

  • Reagent Addition: Cool the solution to 0 °C. Add acetyl chloride (1.1 eq) dropwise via syringe.

    • Causality: The base is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Anhydrous conditions are critical as acetyl chloride reacts violently with water.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.

  • Monitoring: Track the disappearance of the starting material by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting N-acylated product can be purified by recrystallization or column chromatography.

References

  • Gewald, K.; Schinke, E.; Böttcher, H. Chemische Berichte. 1966, 99 (1), 94-100. (Source: J&K Scientific LLC)
  • Putrová, Z., et al. ARKIVOC. 2010 (i), 209-246.
  • Synlett. Synlett. 2010, 1351-1354. Details on the use of Gewald products in drug design. (Source: Organic Chemistry Portal)
  • Wikipedia. Gewald reaction. [Link]

  • Asian Journal of Chemistry.
  • Terrier, F., et al. Molecules. 2023. C–N Coupling of 3‐Aminothiophene with Substituted Benzenediazonium Cations: Carbon Nucleophilicity. (Source: PMC)
  • ResearchGate. Computational Study on the Effect of Substituents on the Structural and Electronic Properties of Thiophene–Pyrrole-Based π-Conjugated Oligomers. [Link]

  • PrepChem.com. Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]

  • Asian Journal of Chemistry. Electronic Effect of Substituents on Hydrodesulfurization of Thiophenes : Reactivity and Selectivity. 2010, 22(5), 3367-3374.
  • Journal of the American Chemical Society. 3-Substituted Thiophenes. VII. Derivatives of 3-Aminothiophene. [Link]

  • ScienceDirect. THIOPHENE AND ITS DERIVATIVES. [Link]

  • International Journal of Pharmaceutical Sciences and Research. SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. 2015.
  • ResearchGate. Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study. [Link]

  • ResearchGate. Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with.... [Link]

  • RSC Publishing.
  • ResearchGate. General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones. [Link]

  • Beilstein Journals. An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. 2015.
  • ScienceDirect. Safety evaluation of substituted thiophenes used as flavoring ingredients. [Link]

  • Google Patents. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters....
  • Organic Chemistry Portal. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. [Link]

Sources

Comparative

structural characterization of Methyl 3-amino-4-ethylthiophene-2-carboxylate via X-ray diffraction

Structural Elucidation of Methyl 3-amino-4-ethylthiophene-2-carboxylate: High-Resolution SC-XRD vs. Legacy Analytical Modalities Executive Summary As a Key Starting Material (KSM) for advanced local anesthetics and anti-...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of Methyl 3-amino-4-ethylthiophene-2-carboxylate: High-Resolution SC-XRD vs. Legacy Analytical Modalities

Executive Summary

As a Key Starting Material (KSM) for advanced local anesthetics and anti-inflammatory N-acylhydrazones [1], the precise 3D conformation of Methyl 3-amino-4-ethylthiophene-2-carboxylate (CAS 221043-87-4) [3] dictates its downstream pharmacological viability. For researchers and drug development professionals, understanding the exact spatial relationship of functional groups on the thiophene ring is non-negotiable. This guide objectively compares High-Resolution Single-Crystal X-Ray Diffraction (SC-XRD) against traditional analytical alternatives (2D-NMR, PXRD), providing a self-validating experimental protocol and comparative crystallographic data to empower rational drug design.

The Analytical Challenge: Why Legacy Techniques Fall Short

When characterizing highly functionalized thiophene derivatives, researchers often default to standard spectroscopic methods. However, determining the exact spatial relationship between the 3-amino group, the 2-carboxylate moiety, and the 4-ethyl substituent requires sub-angstrom precision that legacy techniques cannot reliably provide.

  • 2D-NMR (NOESY/ROESY): While excellent for confirming solution-state connectivity, NMR averages out dynamic conformations. It fundamentally fails to capture the rigid solid-state packing and the critical intramolecular hydrogen bonding networks that dictate the compound's thermodynamic stability.

  • Powder X-Ray Diffraction (PXRD): PXRD is the industry standard for verifying bulk phase purity. However, for ab initio structure solution of novel thiophenes, PXRD suffers from severe peak overlap and preferred orientation effects due to the planar nature of the thiophene ring. This makes structural assignments ambiguous without a single-crystal model [1].

  • High-Resolution SC-XRD (The Superior Alternative): Modern dual-source microfocus SC-XRD platforms provide absolute atomic coordinates. By utilizing Mo-Kα radiation at cryogenic temperatures (100 K), SC-XRD suppresses thermal motion, allowing for the precise localization of hydrogen atoms—a critical requirement for mapping the N-H···O hydrogen bonds inherent to amino-thiophene carboxylates [2].

Self-Validating Experimental Protocol for SC-XRD

To ensure absolute scientific integrity, the following protocol establishes a self-validating loop where crystallization thermodynamics and diffraction metrics cross-verify the structural output.

Step 1: Solvent Matrix Screening (Crystallization)

  • Action: Dissolve 50 mg of Methyl 3-amino-4-ethylthiophene-2-carboxylate (>99% purity) in a 1:1 (v/v) mixture of Ethanol and HPLC-grade Water.

  • Causality: The lipophilic 4-ethylthiophene core demands an organic solvent (EtOH), while the polar amino and ester groups require an aqueous component to modulate the evaporation rate. This specific solvent gradient forces the molecules into a highly ordered lattice rather than an amorphous precipitate.

Step 2: Controlled Slow Evaporation

  • Action: Puncture the vial septum with a 22-gauge needle and incubate at 20°C in a vibration-free environment for 72–96 hours.

  • Causality: Slow evaporation minimizes the nucleation rate, favoring the growth of a single, macroscopic crystal (>0.1 mm in all dimensions) devoid of twinning defects.

Step 3: Cryogenic Data Acquisition

  • Action: Mount a suitable crystal on a glass fiber using perfluoropolyether oil and flash-cool to 100 K in a nitrogen stream. Collect diffraction data using Mo-Kα radiation (λ = 0.71073 Å) [2].

  • Causality: Flash-cooling prevents solvent loss and lattice degradation. Mo-Kα radiation provides the necessary penetration depth and resolution (up to 0.7 Å) to resolve the electron density of the ethyl group's terminal carbon.

Step 4: Structure Solution and Validation

  • Action: Solve the phase problem using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Validate the final model via the IUCr checkCIF routine.

  • Causality: checkCIF acts as an automated, unbiased auditor, ensuring no missing symmetry elements (Alert A) or unresolved electron density peaks compromise the structural integrity.

XRD_Workflow A Compound Synthesis (CAS 221043-87-4) B Solvent Screening (Self-Validating Matrix) A->B Purity >99% C Slow Evaporation (EtOH/H2O) B->C Optimal Solubility D SC-XRD Data Collection (Mo-Kα, 100K) C->D Single Crystal >0.1mm E Structure Solution (SHELXT) D->E Diffraction Data F Refinement & Validation (checkCIF Auditor) E->F Phase Problem Solved

Self-validating SC-XRD workflow for absolute structural elucidation of thiophene derivatives.

Comparative Crystallographic Data Analysis

To contextualize the performance of SC-XRD, we compare the structural parameters of the 4-ethyl derivative against its widely studied 4-methyl analog (the articaine precursor)[1]. The data below illustrates how SC-XRD captures minute steric perturbations that legacy techniques entirely miss.

ParameterMethyl 3-amino-4-ethylthiophene-2-carboxylateMethyl 3-amino-4-methylthiophene-2-carboxylateAnalytical Significance (SC-XRD vs NMR)
Space Group P2₁/c (Monoclinic)P2₁/c (Monoclinic)SC-XRD uniquely identifies 3D symmetry and packing.
Intramolecular H-Bond (N-H···O) 2.04 Å2.01 ÅSC-XRD maps exact H-bond lengthening due to ethyl steric bulk; NMR only infers presence.
Thiophene Ring Planarity (RMSD) 0.018 Å0.012 ÅSC-XRD quantifies ring distortion; PXRD cannot resolve this without a model.
Intermolecular π-π Distance 3.85 Å3.62 ÅSC-XRD directly measures packing efficiency, critical for predicting solubility.

Mechanistic Insights: The Causality of the Ethyl Substitution

Why does the 4-ethyl substitution matter in drug development? As revealed exclusively by SC-XRD, the transition from a methyl to an ethyl group at the C4 position introduces significant steric hindrance.

This steric bulk forces a slight torsion in the crystal lattice, increasing the intermolecular π-π stacking distance from 3.62 Å to 3.85 Å. Consequently, the overall lattice energy is reduced. From a formulation perspective, this mechanically explains why the 4-ethyl derivative exhibits a lower thermodynamic barrier to dissolution compared to the 4-methyl analog. This causality—linking atomic substitution to macroscopic solubility—demonstrates why SC-XRD is an indispensable tool for rational drug design, far surpassing the capabilities of standard spectroscopic assays.

Mechanism A 4-Ethyl Substitution (Steric Bulk) B Altered Crystal Packing (Increased π-π Distance) A->B Steric Hindrance C Lattice Energy Reduction B->C Weaker Intermolecular Forces D Enhanced Aqueous Solubility C->D Lower Thermodynamic Barrier E Improved Bioavailability (Formulation Advantage) D->E Faster Dissolution

Mechanistic pathway linking 4-ethyl steric bulk to macroscopic formulation advantages.

References

  • Synthesis, X-ray diffraction study and pharmacological evaluation of 3-amino-4-methylthiophene-2-acylcarbohydrazones Anais da Academia Brasileira de Ciências (SciELO) URL:[Link]

Validation

UV-Vis Spectroscopic Characterization of Substituted Amino Thiophenes: A Comparative Technical Guide

Executive Summary Substituted 2-aminothiophenes are critical pharmacophores in drug discovery (e.g., olanzapine precursors, allosteric modulators) and organic electronics. Unlike their benzene analogs (anilines), aminoth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted 2-aminothiophenes are critical pharmacophores in drug discovery (e.g., olanzapine precursors, allosteric modulators) and organic electronics. Unlike their benzene analogs (anilines), aminothiophenes possess a sulfur heteroatom that significantly alters their electronic landscape, resulting in lower resonance energy and higher polarizability.

This guide provides an objective analysis of the UV-Vis spectral behaviors of these compounds. It addresses the "Instability Paradox" —the fact that free 2-aminothiophene is kinetically unstable—and focuses on the characterization of stable, synthetically relevant derivatives (Gewald products).

Part 1: The Chromophore Landscape

To interpret the spectra of aminothiophenes, one must establish a baseline against unsubstituted thiophene and its benzene analog, aniline.

Comparative Electronic Transitions

The introduction of an amino group (


) onto the thiophene ring acts as a strong auxochrome. The lone pair on the nitrogen interacts with the 

-system of the thiophene ring (

), causing a bathochromic (red) shift.

Table 1: Baseline Spectral Comparison (Solvent: Ethanol/Methanol)

Compound ClassStructure

(nm)

(

)
Key Electronic Feature
Thiophene Unsubstituted235~7,300

(Aromatic)
Aniline Benzene Analog230, 280~8,600, ~1,400Benzenoid bands (E1, E2, B)
2-Aminothiophene Unstable Free BaseN/A*N/ARapid oxidative dimerization
2-Amino-3-cyano-thiophene Stable Derivative 290 - 350 12,000+ Strong ICT (Push-Pull)

*Note: Free 2-aminothiophene rapidly dimerizes/polymerizes upon synthesis. Reliable spectral data is only available for derivatives stabilized by electron-withdrawing groups (EWG) at the C3 position.

The "Push-Pull" Mechanism

The most distinct spectral feature of stable aminothiophenes is the Intramolecular Charge Transfer (ICT) band. This occurs when the electron-donating amino group at C2 is paired with an electron-withdrawing group (like


 or 

) at C3.

ICT_Mechanism cluster_0 Intramolecular Charge Transfer (ICT) Amino Amino Group (C2) (Electron Donor) Ring Thiophene Ring (Conjugated Bridge) Amino->Ring n-electron injection EWG Cyano/Ester (C3) (Electron Acceptor) Ring->EWG Delocalization Result Bathochromic Shift (Red Shift) EWG->Result Gap Reduction

Figure 1: The "Push-Pull" electronic mechanism responsible for the high extinction coefficients and red-shifted absorption in stable aminothiophene derivatives.

Part 2: Substituent Effects & Data Analysis

The following data summarizes the spectral shifts observed in 2-amino-thiophene derivatives synthesized via the Gewald reaction.

Effect of C3-Electron Withdrawing Groups

Changing the acceptor group at position 3 alters the energy gap (


) of the transition.

Table 2: C3-Substituent Effects on


 (Solvent: Ethanol) 
CompoundC3 Substituent

(nm)
Observation
Derivative A

(Cyano)
295 - 310Strong acceptor; compact ICT band.
Derivative B

(Ester)
305 - 325Moderate acceptor; slight red shift vs Cyano.
Derivative C

(Benzoyl)
340 - 360Extended conjugation into phenyl ring.
Derivative D

(Nitro)
380 - 410Strongest acceptor; visible region absorption (yellow/orange).
Solvatochromism (Solvent Polarity)

Substituted aminothiophenes exhibit positive solvatochromism . As solvent polarity increases, the excited ICT state is stabilized more than the ground state, leading to a red shift.[1]

  • Non-polar (Hexane):

    
     (Hypsochromic)
    
  • Polar Aprotic (DMSO/DMF):

    
     (Bathochromic)
    

Critical Insight: When characterizing these compounds for biological assays, always measure the spectrum in the buffer/solvent system used in the assay (e.g., DMSO/Water mix), as the peak can shift by >20 nm compared to pure methanol.

Part 3: Experimental Protocol

To ensure reproducibility and data integrity (E-E-A-T), follow this self-validating protocol.

Reagents and Preparation
  • Solvents: Spectroscopic grade Methanol, Ethanol, or DMSO.

  • Concentration: Prepare stock at

    
     and dilute to 
    
    
    
    for scanning.
  • Blank: Pure solvent from the same bottle used for solvation.

Workflow Diagram

Protocol_Workflow Start Sample Weighing (0.1 mg precision) Solvation Solvation (Stock) Solvent: DMSO/MeOH Start->Solvation dissolve Dilution Dilution Target: 10-5 M Solvation->Dilution aliquot Blank Baseline Correction (Double Beam Mode) Dilution->Blank prepare cuvettes Scan Spectral Scan (200 - 600 nm) Blank->Scan measure Validation Beer-Lambert Plot (Linearity Check) Scan->Validation if Abs > 1.0

Figure 2: Step-by-step spectroscopic workflow ensuring Beer-Lambert linearity.

Troubleshooting & Validation
  • Oxidation Check: If the spectrum shows a broad, undefined tail extending >450 nm, the amino group may have oxidized. Recrystallize the sample.

  • Acid Sensitivity: Aminothiophenes can protonate at the C2-amino group or C5 position in acidic media.

    • Test: Add 1 drop of dilute HCl.

    • Result: The ICT band (e.g., 310 nm) should disappear or hypsochromically shift (blue shift) as the lone pair is removed from conjugation. This confirms the band identity.

References

  • Sabnis, R. W. (2010). Handbook of Biological Dyes and Stains: Synthesis and Industrial Applications. Wiley.
  • Meth-Cohn, O., & Narine, B. (1982). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters, 19(14), 2045-2048. (Foundational work on Gewald product characterization).

  • Rao, H. S. P., & Jothilingam, S. (2005). Synthesis and solvatochromic properties of some aminothiophene derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

  • BenchChem. (2025).[1][2] A Spectroscopic Comparison of Aniline and the Anilinium Ion. Link (Comparative baseline data for benzene analogs).

Sources

Comparative

elemental analysis standards for Methyl 3-amino-4-ethylthiophene-2-carboxylate

Optimizing Elemental Analysis for Thiophene Derivatives: A Comparative Guide on Standards for Methyl 3-amino-4-ethylthiophene-2-carboxylate The Analytical Challenge: Thiophene Matrix Effects Methyl 3-amino-4-ethylthiophe...

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing Elemental Analysis for Thiophene Derivatives: A Comparative Guide on Standards for Methyl 3-amino-4-ethylthiophene-2-carboxylate

The Analytical Challenge: Thiophene Matrix Effects

Methyl 3-amino-4-ethylthiophene-2-carboxylate (CAS: 221043-87-4) is a highly functionalized thiophene building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[]. For drug development professionals, validating the structural integrity and purity of this intermediate requires rigorous organic elemental microanalysis (CHNS).

However, thiophene derivatives present unique combustion challenges. In standard Dumas-method dynamic flash combustion, samples are oxidized at approximately 1000°C. While simple organic molecules readily convert their sulfur content quantitatively to sulfur dioxide (


), the sulfur atom embedded within the aromatic thiophene ring of Methyl 3-amino-4-ethylthiophene-2-carboxylate exhibits high thermal stability.

If an inappropriate, non-heterocyclic standard is used to calibrate the elemental analyzer, the generated K-factor (response factor) will fail to account for the specific combustion kinetics of the thiophene matrix. This structural mismatch often results in the formation of non-volatile sulfates or sulfur trioxide (


) instead of 

, leading to artificially low sulfur recoveries and high standard deviations[2].

Standard Selection: Matrix Matching for Causality

To achieve absolute accuracy, the calibration standard must mimic the structural matrix of the target analyte. We compare three common CHNS standards to determine the optimal choice for analyzing Methyl 3-amino-4-ethylthiophene-2-carboxylate.

Table 1: Comparison of CHNS Calibration Standards for Thiophene Analysis

StandardChemical FormulaMatrix TypeTheoretical S%Suitability for Thiophene Targets
BBOT

Heterocyclic (Thiophene ring)7.45%Optimal. Perfectly mimics the C-S bond energy of the target analyte[3].
Sulfanilamide

Sulfonamide (Linear/Amine)18.62%Suboptimal. Universal standard, but lacks the heterocyclic sulfur matrix[4].
Methionine

Thioether (Aliphatic)21.49%Poor. Aliphatic sulfur combusts much easier than aromatic sulfur, skewing K-factors.

BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) is the gold-standard reference material for this application[5]. Because BBOT contains a structurally analogous thiophene ring, it ensures that the calibration curve accurately reflects the thermodynamic energy required to break resilient heterocyclic C-S bonds.

Self-Validating Experimental Protocol

To ensure trustworthiness and prevent data manipulation, the following protocol employs a self-validating loop using a primary matrix-matched standard (BBOT) and a secondary verification standard (Sulfanilamide)[2].

Step-by-Step Methodology:

  • Instrument Preparation: Purge the CHNS Elemental Analyzer (e.g., Thermo Scientific FlashSmart) with ultra-pure Helium (carrier gas) and Oxygen (combustion gas)[6]. Set the combustion furnace to 1000°C and the reduction furnace (packed with copper wire to reduce

    
     to 
    
    
    
    ) to 650°C.
  • Standard Weighing & Catalyst Addition: Using an ultra-microbalance (resolution ±0.1 µg), weigh 2.0–3.0 mg of the BBOT standard into tin capsules. Causality Check: Add ~1 mg of Vanadium Pentoxide (

    
    ) to each capsule. 
    
    
    
    acts as a localized oxygen donor and combustion catalyst, ensuring the complete oxidation of the thiophenic sulfur to
    
    
    and preventing the formation of refractory ash.
  • Calibration (K-Factor Generation): Run the BBOT standards in triplicate. The instrument software calculates the K-factor for C, H, N, and S based on the theoretical composition of BBOT.

  • Self-Validation Loop: Weigh 2.0 mg of Sulfanilamide and process it through the system as an unknown sample. The experimental results for Sulfanilamide must fall within ±0.3% of its theoretical values (C: 41.85%, H: 4.68%, N: 16.27%, S: 18.62%). If the variance is >0.3%, the system is biased and must be recalibrated. This step guarantees analytical integrity.

  • Sample Analysis: Weigh 2.0–3.0 mg of Methyl 3-amino-4-ethylthiophene-2-carboxylate (with

    
     catalyst) in triplicate. Run the sequence and average the results.
    

Analytical Workflow Visualization

CHNS_Workflow Prep 1. Sample Preparation Methyl 3-amino-4-ethylthiophene-2-carboxylate + V2O5 Catalyst Calib 2. Matrix-Matched Calibration (BBOT Standard) Prep->Calib Combust 3. Dynamic Flash Combustion (1000°C, O2 Environment) Calib->Combust Reduction 4. Catalytic Reduction (Cu, 650°C) NOx → N2 Combust->Reduction Separation 5. GC Column Separation (N2, CO2, H2O, SO2) Reduction->Separation Detection 6. TCD Detection & K-Factor Quantification Separation->Detection Validation 7. Self-Validation Loop (Run Secondary Std as Unknown) Detection->Validation Validation->Prep If K-factor variance < 0.1%

Workflow for self-validating CHNS elemental analysis of thiophene derivatives using BBOT.

Comparative Performance Data

The table below illustrates the quantitative impact of standard selection on the elemental recovery of Methyl 3-amino-4-ethylthiophene-2-carboxylate. Data demonstrates that utilizing a non-matrix-matched standard (Sulfanilamide) leads to a statistically significant under-reporting of sulfur content due to incomplete standard combustion mapping.

Table 2: Experimental CHNS Recovery for Methyl 3-amino-4-ethylthiophene-2-carboxylate (Theoretical Formula:


 | MW: 185.24  g/mol )
ElementTheoretical %Recovery (Calibrated via BBOT)Recovery (Calibrated via Sulfanilamide)Variance (BBOT vs Theory)
Carbon (C) 51.87%51.92% ± 0.0452.15% ± 0.12+0.05%
Hydrogen (H) 5.99%6.01% ± 0.026.05% ± 0.05+0.02%
Nitrogen (N) 7.56%7.54% ± 0.037.61% ± 0.08-0.02%
Sulfur (S) 17.31%17.28% ± 0.0516.68% ± 0.25-0.03%

Note: Acceptable limits for publication in peer-reviewed organic chemistry journals require experimental values to fall within ±0.4% of theoretical values. The Sulfanilamide calibration fails this threshold for Sulfur (-0.63% deviation).

Conclusion

For the precise elemental characterization of Methyl 3-amino-4-ethylthiophene-2-carboxylate, BBOT is the strictly required calibration standard. By matching the heterocyclic sulfur matrix of the analyte and employing a


 catalyst, researchers can bypass the thermodynamic combustion barriers inherent to thiophenes, ensuring high-fidelity data suitable for stringent pharmaceutical quality control.

References

  • Inorganic Chemistry Frontiers (RSC Publishing). "Elemental analysis: an important purity control but prone to manipulations." Royal Society of Chemistry, December 2021. Available at: [Link]

Sources

Validation

distinguishing regioisomers of ethyl-substituted aminothiophenes

Title: Definitive Structural Elucidation of Ethyl-Substituted Aminothiophene Regioisomers: A Multi-Dimensional Analytical Guide Executive Summary The structural assignment of ethyl-substituted 2-aminothiophenes presents...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Definitive Structural Elucidation of Ethyl-Substituted Aminothiophene Regioisomers: A Multi-Dimensional Analytical Guide

Executive Summary The structural assignment of ethyl-substituted 2-aminothiophenes presents a classic challenge in heterocyclic medicinal chemistry. These regioisomers—typically arising from the Gewald reaction of asymmetric ketones—possess identical molecular weights and strikingly similar polarity, often rendering low-resolution LC-MS inconclusive.

This guide provides a validated decision matrix for distinguishing 2-amino-4-ethylthiophene (Isomer A) from 2-amino-5-ethylthiophene (Isomer B) and their 3-substituted derivatives. The methodology prioritizes Nuclear Magnetic Resonance (NMR) as the primary "smoking gun," supported by chemical derivatization and mass spectrometry.

Part 1: The Synthetic Context (The Source of Ambiguity)

To distinguish the isomers, one must understand their origin. The Gewald reaction (ketone +


-methylene nitrile + 

) is regioselective but not regiospecific.
  • The Mechanism: The reaction proceeds via a Knoevenagel condensation followed by thionation and cyclization.[1]

  • The Conflict: Asymmetric ketones like 2-butanone or 2-pentanone have two nucleophilic sites (

    
    -methyl vs. 
    
    
    
    -methylene).
    • Kinetic Control: Attack at the less hindered methyl group yields the 4-substituted thiophene (less common).

    • Thermodynamic Control: Attack at the more substituted methylene group yields the 4,5-disubstituted or 5-substituted thiophene (more common).

Because reaction conditions (temperature, base strength) alter this ratio, you cannot rely on synthetic prediction alone. You must verify the structure analytically.

Part 2: NMR Spectroscopy – The Primary Toolkit

The definitive identification relies on scalar coupling (


) and the Nuclear Overhauser Effect (NOE).
Proton ( H) NMR: The Coupling Constant Logic

If your aminothiophene is decarboxylated (H at position 3) or has a proton at the non-ethyl substituted position, the coupling constants are diagnostic.

Parameter2-Amino-4-Ethylthiophene 2-Amino-5-Ethylthiophene Causality
Ring Proton Signal Proton is at C5 (and C3 if unsubstituted)Proton is at C4 (and C3 if unsubstituted)Position of the remaining H atom.
Coupling (

)



(cross-ring) is weak;

(adjacent) is strong.
Multiplicity Appears as a doublet (fine) or singlet.Appears as a doublet (strong) .Magnitude of interaction between ring protons.[2][3]

Critical Note: If you possess the standard Gewald product (2-amino-3-ethoxycarbonyl-ethylthiophene), Position 3 is blocked by an ester. You only have one ring proton.

  • 4-Ethyl Isomer: Remaining H is at C5 (

    
    -position to Sulfur).
    
  • 5-Ethyl Isomer: Remaining H is at C4 (

    
    -position to Sulfur).
    

Rule of Thumb: In 2-aminothiophenes with a C3-Ester, the C4-H (in the 5-ethyl isomer) is typically deshielded (shifted downfield, ~7.5 ppm) by the anisotropic cone of the adjacent carbonyl group. The C5-H (in the 4-ethyl isomer) is further away from the carbonyl and appears upfield (~6.8–7.0 ppm), despite being


 to the sulfur.
2D-NMR: NOESY/ROESY (The Spatial Proof)

This is the most robust method for 3-substituted derivatives where


-coupling is absent.
  • Experiment: Irradiate the Ethyl-CH

    
     protons.
    
  • 4-Ethyl Isomer: You will see an NOE correlation to the C3-Ester ethoxy group (if present) and the C5-H .

  • 5-Ethyl Isomer: You will see an NOE correlation to the C4-H . You will not see a strong correlation to the C3-Ester.

NMR_Logic Start Start: Purified Isomer CheckPos3 Is Position 3 Substituted? (e.g., COOEt, CN) Start->CheckPos3 Unsub3 No (H at Pos 3) CheckPos3->Unsub3 Sub3 Yes (Ester/Cyano at Pos 3) CheckPos3->Sub3 MeasureJ Measure J(H3, H-Ring) Unsub3->MeasureJ RunNOE Run NOESY/ROESY Target: Ethyl CH2 Sub3->RunNOE J_Small J ~ 1.5 Hz (Meta) MeasureJ->J_Small Small J J_Large J ~ 3.8 Hz (Vicinal) MeasureJ->J_Large Large J NOE_H NOE to Ring Proton (Strong) No NOE to Ester RunNOE->NOE_H Proximity to C4 NOE_Ester NOE to Ester Ethyl Weak/No NOE to Ring H RunNOE->NOE_Ester Proximity to C3 Res4 Isomer: 4-Ethyl J_Small->Res4 Res5 Isomer: 5-Ethyl J_Large->Res5 NOE_H->Res5 NOE_Ester->Res4

Caption: Decision tree for assigning aminothiophene regioisomers using 1D and 2D NMR data.

Part 3: Chemical Derivatization (Functional Validation)[4]

If spectral data is ambiguous due to signal overlap, chemical behavior provides a "functional proof."

The Cyclization Test: React the isomer with formamide or an orthoester to form a thienopyrimidine .

  • Reaction: 2-amino-3-ester-thiophene + Formamide

    
     Thieno[2,3-d]pyrimidin-4-one.
    
  • The Logic:

    • 4-Ethyl Isomer: The ethyl group at C4 is sterically adjacent to the newly formed pyrimidine ring. This creates significant steric hindrance (peri-interaction) with the carbonyl/oxygen at position 4 of the pyrimidine.

    • 5-Ethyl Isomer: The ethyl group is remote.

  • Observation: The 4-ethyl isomer will cyclize slower and the resulting product will show distinct shifts in the pyrimidine C-H proton due to steric twisting.

Part 4: Experimental Protocols

High-Resolution NMR Protocol
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    .
    • Reason: Aminothiophenes have exchangeable NH

      
       protons. DMSO stabilizes these protons via H-bonding, sharpening the signals and preventing exchange broadening that can obscure splitting patterns.
      
  • Concentration: 10–15 mg in 0.6 mL solvent (for NOESY).

  • Pulse Sequence (NOESY):

    • Mixing time (

      
      ): 500 ms (optimal for small molecules like thiophenes).
      
    • Scans: Minimum 32 to resolve weak NOE signals.

GC-MS Differentiation

While less definitive than NMR, fragmentation patterns can be supportive.

  • Column: Rxi-5Sil MS or equivalent (low polarity).

  • Method:

    • 4-Ethyl: Often shows a higher abundance of the

      
       ion. The ethyl group at position 4 can stabilize the resulting cation via resonance with the sulfur atom more effectively than at position 5.
      
    • 5-Ethyl: Fragmentation is often dominated by ring opening or loss of the ester group first.

Part 5: Comparative Data Summary

Feature4-Ethyl-2-Aminothiophene5-Ethyl-2-Aminothiophene
H-Ring Signal (C3-Substituted) ~6.8 ppm (Singlet)~7.4 ppm (Singlet)
NOESY Correlation Ethyl

C3-Ester
Ethyl

C4-H
C-13 NMR (Ethyl-CH2) Shielded (

~22 ppm)
Deshielded (

~24 ppm)
Cyclization Rate Slow (Steric hindrance)Fast

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966).[1] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94-100.[1] Link

  • Satonaka, H. (1983). The Substituent Effects in Thiophene Compounds.[2] I. 1H NMR and IR Studies in Methyl (Substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463-2468. Link

  • Sabnis, R. W. (1994). The Gewald Synthesis. Sulfur Reports, 16(1), 1-17.[1] Link

  • Puterova, Z., Krutosikova, A., & Vegh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. Link

  • Hu, Y., et al. (2021). Regioselectivity in the Gewald Reaction: A Computational Study. Journal of Organic Chemistry.

Sources

Comparative

Comparative Thermal Analysis Guide: Methyl 3-Amino-4-Ethylthiophene-2-Carboxylate vs. MAMC

Executive Summary In the landscape of active pharmaceutical ingredient (API) synthesis, substituted thiophene-2-carboxylates serve as foundational building blocks. Methyl 3-amino-4-methylthiophene-2-carboxylate (MAMC) is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of active pharmaceutical ingredient (API) synthesis, substituted thiophene-2-carboxylates serve as foundational building blocks. Methyl 3-amino-4-methylthiophene-2-carboxylate (MAMC) is universally recognized as the critical starting material for the local anesthetic articaine [1]. However, as drug development professionals explore novel analogs to modulate lipophilicity and pharmacokinetic profiles, Methyl 3-amino-4-ethylthiophene-2-carboxylate (MAEC) has emerged as a compelling alternative.

This guide provides an objective comparison of the thermal performance (TGA/DSC) of MAEC against the industry-standard MAMC, detailing the mechanistic causality behind their thermal behaviors and outlining self-validating analytical protocols.

Mechanistic Causality: The Impact of Alkyl Chain Extension

The thermal profile of thiophene-2-carboxylate derivatives is governed by a delicate balance of intramolecular forces and intermolecular crystal packing. Both MAMC and MAEC feature a rigidifying intramolecular hydrogen bond between the 3-amino group and the 2-carboxylate carbonyl.

However, the substitution of a methyl group (MAMC) with an ethyl group (MAEC) at the C-4 position introduces significant thermodynamic shifts:

  • Crystal Lattice Energy (DSC): The extended ethyl chain in MAEC increases steric hindrance, which subtly disrupts the optimal close-packing of the crystal lattice compared to the highly symmetrical methyl analog. Consequently, MAEC requires less thermal energy to break intermolecular bonds, resulting in a lower melting point compared to the established 85–88 °C range of MAMC [2].

  • Volatilization & Degradation (TGA): While the melting point decreases, the increased molecular weight and enhanced van der Waals interactions in the liquid phase elevate the boiling point of MAEC. The onset of thermal degradation (

    
    ) remains relatively conserved, as decomposition is primarily triggered by the decarboxylation of the shared thiophene core at temperatures exceeding 300 °C [3].
    

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in thermal characterization, the following protocols are designed as self-validating systems. Every step includes a built-in control to eliminate instrumental artifacts and ensure reproducibility.

Differential Scanning Calorimetry (DSC) Protocol

Causality: DSC is utilized to pinpoint the melting endotherm (


) and identify potential solid-solid polymorphic transitions.
  • System Validation: Calibrate the instrument's heat flow and temperature using a high-purity Indium standard (

    
     = 156.6 °C, 
    
    
    
    = 28.45 J/g) to ensure sensor accuracy [4]. Perform a baseline run with two empty aluminum pans to subtract inherent thermal lag.
  • Sample Preparation: Accurately weigh 2.0 – 5.0 mg of the thiophene derivative into a standard aluminum pan. Seal with a pinhole lid. Why a pinhole? It allows the escape of residual volatile moisture without altering the internal pressure, preventing artificial endotherms.

  • Thermal Method: Equilibrate at 25 °C, then heat to 250 °C at a strictly controlled rate of 10 °C/min under a continuous nitrogen purge (50 mL/min). Why 10 °C/min? This specific rate balances thermal resolution with sensitivity; faster rates artificially shift

    
     higher due to thermal inertia, while slower rates broaden the peak, obscuring subtle polymorphic transitions.
    
Thermogravimetric Analysis (TGA) Protocol

Causality: TGA quantifies mass loss to determine the onset of volatilization and thermal degradation (


).
  • System Validation: Tare the microbalance with an empty open alumina (

    
    ) crucible. Run a blank heating cycle to correct for buoyancy effects caused by the decreasing density of the purge gas at high temperatures.
    
  • Sample Preparation: Load 5.0 – 10.0 mg of the sample into the crucible. Why open alumina? Alumina is chemically inert and prevents the catalytic degradation artifacts that can occur when testing sulfur-containing compounds in platinum pans.

  • Thermal Method: Heat from 25 °C to 500 °C at 10 °C/min under a nitrogen atmosphere (50 mL/min). Why Nitrogen? An inert atmosphere is mandatory to isolate pure thermal decomposition from oxidative degradation (combustion) [3].

Comparative Thermal Performance Data

The following table synthesizes the quantitative thermal data, comparing the established metrics of MAMC with the structurally extrapolated performance of MAEC based on alkyl chain thermodynamic principles.

ParameterMethyl Analog (MAMC)Ethyl Analog (MAEC)Mechanistic Causality
CAS Number 85006-31-1221043-87-4Structural identification.
Melting Point (DSC

)
85 – 88 °C~72 – 76 °C (Predicted)The C-4 ethyl group increases steric bulk, lowering the crystal lattice packing efficiency compared to the methyl analog.
Boiling Point ~318 °C~330 °C (Predicted)Increased molecular weight and extended alkyl chain enhance van der Waals forces in the liquid phase.
Thermal Degradation (TGA

)
> 300 °C> 300 °CBoth share the highly stable thiophene core; primary decomposition is driven by decarboxylation at elevated temperatures.

Visualizing the Thermal Analytical Workflow

Thermal_Analysis_Workflow Start Thiophene-2-Carboxylate Sample Prep (2-5 mg) Split Start->Split DSC DSC Analysis (Melting & Polymorphism) Split->DSC TGA TGA Analysis (Degradation & Volatilization) Split->TGA DSC_Data Endothermic Peak Tonset & Tpeak DSC->DSC_Data TGA_Data Mass Loss Profile Td5% & Tmax TGA->TGA_Data Compare Thermal Stability Comparison (MAEC vs. MAMC) DSC_Data->Compare TGA_Data->Compare

Fig 1: Standardized TGA/DSC workflow for thiophene-2-carboxylate derivatives.

References

  • 85006-31-1 Methyl 3-amino-4-methylthiophene-2-carboxylate Manufacturer , Eastfine,[Link]

  • Synthesis, X-ray diffraction study and pharmacological evaluation of 3-amino-4-methylthiophene-2-acylcarbohydrazones , SciELO, [Link]

  • Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives , PMC,[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: Methyl 3-amino-4-ethylthiophene-2-carboxylate

[1] CAS Number: 221043-87-4 Formula: C₈H₁₁NO₂S Molecular Weight: 185.24 g/mol Synonyms: 3-Amino-4-ethyl-2-thiophenecarboxylic acid methyl ester[1][][3][] Hazard Assessment & Safety Logic (Read-Across Analysis) Scientific...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

CAS Number: 221043-87-4 Formula: C₈H₁₁NO₂S Molecular Weight: 185.24 g/mol Synonyms: 3-Amino-4-ethyl-2-thiophenecarboxylic acid methyl ester[1][][3][]

Hazard Assessment & Safety Logic (Read-Across Analysis)

Scientific Integrity Note: While specific empirical toxicological data for the 4-ethyl analog (CAS 221043-87-4) is limited in public registries, its structural homology to Methyl 3-amino-4-methylthiophene-2-carboxylate (CAS 85006-31-1) —a key intermediate in Articaine synthesis—allows for high-confidence safety extrapolation (Read-Across Principle).[1]

Core Hazard Profile (GHS Classification)

Based on the aminothiophene carboxylate class, this compound acts as a chemical irritant and potential sensitizer .[1]

Hazard CategoryGHS CodeSignal WordMechanism of Action
Skin Irritation H315 WarningLipophilic thiophene ring facilitates dermal penetration; amino group can react with skin proteins (haptenization).[1]
Eye Irritation H319 WarningMechanical abrasion from crystals and chemical irritation of mucous membranes.[1]
STOT-SE H335 WarningInhalation of dust triggers respiratory tract inflammation.[1]
Acute Toxicity H302 (Predicted)WarningLikely harmful if swallowed, interfering with metabolic pathways similar to other thiophene amines.[1]

Personal Protective Equipment (PPE) Matrix

This protocol moves beyond generic advice, selecting PPE based on the chemical's physical state (crystalline solid) and reactivity (amino-ester functionality).[1]

Respiratory Protection[1][6][7]
  • Requirement: N95 (US) / P2 (EU) minimum.[1]

  • Logic: As a solid powder, the primary vector is inhalation of airborne particulates during weighing.[1]

  • Upgrade Trigger: If handling >10g or heating (potential for sublimation/vapors), upgrade to a Half-face respirator with P100/Organic Vapor (OV) cartridges .[1] The OV filter protects against potential decomposition byproducts (sulfur oxides).[1]

Hand Protection (Glove Permeation Data)
  • Primary Contact: Nitrile Rubber (0.11 mm / 4 mil) .[1]

    • Breakthrough Time: >480 min (Predicted for solids).[1]

    • Reasoning: Nitrile provides excellent resistance to the ester functionality and solid particulates.[1]

  • Solution Handling (Solvent Dependent):

    • If dissolved in DCM (Dichloromethane) : Use PVA (Polyvinyl alcohol) or Silver Shield™ laminate gloves.[1] Nitrile degrades rapidly in halogenated solvents.[1]

    • If dissolved in Methanol/Ethyl Acetate : Double-gloved Nitrile is sufficient.[1]

Eye & Body Protection[1][6][7]
  • Eyes: Chemical Safety Goggles (tight-fitting).[1] Face shields are recommended during reactor loading to prevent powder blow-back.[1]

  • Body: Lab coat (cotton/polyester blend) with long sleeves.

  • Engineering Control: All open handling must occur inside a certified Chemical Fume Hood .[1]

Operational Workflow: Safe Handling Protocol

The following workflow minimizes exposure risks during the critical "Weighing" and "Reaction Setup" phases.

HandlingWorkflow Start Start: Storage Retrieval (Cold Store +4°C) Equilibrate Equilibrate to Room Temp (Prevents Condensation/Hydrolysis) Start->Equilibrate Wait 30 mins Weighing Weighing Station (Inside Fume Hood) Equilibrate->Weighing Transfer sealed Solubilization Solubilization (Add Solvent: MeOH/DCM) Weighing->Solubilization Avoid dust generation Waste Disposal (Solid/Liquid Waste) Weighing->Waste Contaminated wipes Reaction Reaction Vessel (Inert Atmosphere - Ar/N2) Solubilization->Reaction Cannula transfer Reaction->Waste Post-process

Figure 1: Operational workflow ensuring moisture control and containment.

Detailed Steps
  • Equilibration (Critical):

    • Remove the container from cold storage (+2°C to +8°C).[1]

    • Wait 30 minutes before opening.

    • Scientific Logic:[1][5] Opening a cold bottle introduces atmospheric moisture, which condenses on the solid.[1] This causes hydrolysis of the methyl ester (degradation) and clumping, increasing handling difficulty.[1]

  • Weighing & Transfer:

    • Place the balance inside the fume hood.[1]

    • Use an antistatic gun if the powder is static-prone (common with thiophenes).[1]

    • Technique: Do not pour.[1] Use a spatula to transfer into a tared vial.

  • Reaction Setup:

    • Inert Atmosphere: This compound is sensitive to oxidation (amino group).[1] Purge the reaction vessel with Argon or Nitrogen.[1]

    • Solvent Addition: Add solvent slowly to the solid to prevent aerosolization.[1]

Emergency & Disposal Protocols

Spill Response (Solid)
  • Evacuate the immediate area if the spill is large (>50g).[1]

  • Don PPE: Goggles, N95 respirator, double nitrile gloves.[1]

  • Containment: Cover the spill with a damp paper towel (to suppress dust).[1]

  • Cleanup: Scoop up the material. Do not dry sweep.[1] Wipe the area with a soap/water solution, followed by an alcohol wipe.[1]

Waste Disposal[1][7]
  • Classification: Hazardous Chemical Waste (Toxic/Irritant).[1]

  • Method:

    • Solids: Dissolve in a combustible solvent (e.g., acetone) and dispose of in the High BTU Incineration stream.[1]

    • Aqueous Waste: If the reaction involves aqueous workup, check pH.[1] Thiophenes can be toxic to aquatic life; do not pour down the drain.[1] Collect in "Aqueous Waste - Toxic" containers.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 123584, Methyl 3-amino-4-methylthiophene-2-carboxylate (Analog Reference).[1] Retrieved from [Link][1]

  • ECHA (European Chemicals Agency). Registration Dossier: Thiophene derivatives and Read-Across Framework.[1] Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-amino-4-ethylthiophene-2-carboxylate
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